Rubicordifolin
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-hydroxy-2-[(12R,13R,15R)-8-hydroxy-12-(2-hydroxypropan-2-yl)-15-methyl-10-oxo-11,16-dioxatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8-pentaen-15-yl]benzo[g][1]benzofuran-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H28O9/c1-32(2,38)29-20-14-33(3,42-28-18-12-8-6-10-16(18)26(35)24(22(20)28)31(37)41-29)21-13-19-23(30(36)39-4)25(34)15-9-5-7-11-17(15)27(19)40-21/h5-13,20,29,34-35,38H,14H2,1-4H3/t20-,29-,33-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZRMYBQJYWXBR-CXUYDDCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C(OC(=O)C3=C(C4=CC=CC=C4C(=C23)O1)O)C(C)(C)O)C5=CC6=C(O5)C7=CC=CC=C7C(=C6C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@H]2[C@@H](OC(=O)C3=C(C4=CC=CC=C4C(=C23)O1)O)C(C)(C)O)C5=CC6=C(O5)C7=CC=CC=C7C(=C6C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28O9 | |
| Record name | Rubicordifolin | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Rubicordifolin | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601030377 | |
| Record name | Rubicordifolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601030377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849699-55-4 | |
| Record name | Naphtho[1,2-b]furan-4-carboxylic acid, 5-hydroxy-2-[(2R,3aR,4R)-2,3,3a,6-tetrahydro-7-hydroxy-4-(1-hydroxy-1-methylethyl)-2-methyl-6-oxo-4H-benzo[h]pyrano[3,4,5-de]-1-benzopyran-2-yl]-, methyl ester, rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849699-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rubicordifolin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849699554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rubicordifolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601030377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RUBICORDIFOLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZCR8BY5KW4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Rubicordifolin: A Technical Guide to Its Natural Sourcing, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rubicordifolin, a complex naphthoquinone dimer, has garnered significant interest within the scientific community for its notable cytotoxic properties. This technical guide provides an in-depth overview of this compound, focusing on its primary natural source, detailed protocols for its extraction and isolation, and an exploration of its impact on key cellular signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Source
The principal natural source of this compound is the root of Rubia cordifolia , a perennial climbing plant belonging to the Rubiaceae family.[1][2] Commonly known as Indian Madder or Manjistha, this plant has a long history of use in traditional medicine systems, particularly in Ayurveda and Traditional Chinese Medicine.[3][4] The roots of Rubia cordifolia are rich in a variety of bioactive compounds, including anthraquinones and naphthoquinones, with this compound being a key constituent.[5]
Isolation and Purification of this compound
The isolation of this compound from Rubia cordifolia roots is a multi-step process involving extraction followed by chromatographic purification. The following sections detail a comprehensive experimental protocol synthesized from various reported methodologies.
Plant Material and Extraction
Experimental Protocol:
-
Plant Material Preparation: Air-dried roots of Rubia cordifolia are coarsely powdered using a mechanical grinder.
-
Solvent Extraction:
-
Method A: Maceration/Percolation: The powdered root material is subjected to exhaustive extraction with a suitable solvent. Common solvents used include 70% methanol (B129727), 95% ethanol (B145695), or a mixture of acetone (B3395972) and water (1:1 v/v). The extraction is typically carried out at room temperature over 48-72 hours with occasional agitation.
-
Method B: Soxhlet Extraction: Continuous extraction using a Soxhlet apparatus can also be employed with solvents like methanol or ethanol for a more efficient extraction process.
-
Method C: Serial Exhaustive Extraction: A sequential extraction with solvents of increasing polarity (e.g., hexane (B92381), dichloromethane, ethyl acetate (B1210297), and finally methanol) can be performed to fractionate the extract based on polarity.
-
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.
Chromatographic Purification
The purification of this compound from the crude extract is typically achieved through a combination of column chromatography techniques.
Experimental Protocol:
-
Initial Fractionation (Column Chromatography):
-
Stationary Phase: Silica (B1680970) gel (60-120 mesh or 100-200 mesh).
-
Column Preparation: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).
-
Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
-
Elution: The column is eluted with a gradient of solvents with increasing polarity. A common gradient system starts with petroleum ether and gradually introduces ethyl acetate (e.g., 100:0 to 0:100 v/v). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fraction Pooling: Fractions showing similar TLC profiles, corresponding to the expected Rf value of this compound, are pooled together.
-
-
Fine Purification (Preparative HPLC or Counter-Current Chromatography):
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient system of methanol and water is commonly used. For instance, a gradient starting from 80:20 (Methanol:Water) can be optimized for the separation of this compound.
-
Detection: UV detector set at an appropriate wavelength (e.g., 254 nm).
-
-
Counter-Current Chromatography (CCC):
-
Solvent System: A biphasic solvent system is employed. For instance, a system composed of n-hexane/ethyl acetate/methanol/water in various ratios (e.g., 1:2:1:2 v/v) has been used for the separation of compounds from Rubia cordifolia extract. This technique is particularly useful for large-scale purification.
-
-
Characterization
The identity and purity of the isolated this compound are confirmed using spectroscopic methods such as:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR for structural elucidation.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: For functional group analysis and determination of absorption maxima.
Quantitative Data
The yield and purity of this compound can vary depending on the source of the plant material and the isolation method employed. The following table summarizes representative data.
| Parameter | Value | Reference |
| Extraction Yield (Crude Methanolic Extract) | ~14% (w/w) of dried root powder | |
| Purity after Column Chromatography | >90% | |
| Final Purity after HPLC/CCC | >98% |
Biological Activity and Signaling Pathways
This compound has demonstrated significant cytotoxic activity against various cancer cell lines. While research on the specific molecular mechanisms of this compound is ongoing, studies on extracts of Rubia cordifolia and its other constituents provide insights into the potential pathways affected.
Cytotoxicity
The cytotoxic effects of Rubia cordifolia extracts have been evaluated against several cancer cell lines.
| Cell Line | Extract/Compound | IC₅₀ Value | Reference |
| HeLa (Cervical Cancer) | Methanolic Root Extract | 0.29 ± 0.23 mg/mL | |
| HepG2 (Liver Cancer) | Methanolic Root Extract | 0.39 ± 0.26 mg/mL | |
| HN4 (Oral Cancer) | Mollugin (another quinone from R. cordifolia) | Induces apoptosis | |
| SK-BR-3 (Breast Cancer) | Mollugin | Induces apoptosis |
Modulation of Signaling Pathways
Constituents of Rubia cordifolia have been shown to modulate several key signaling pathways implicated in cancer progression. While the direct effects of purified this compound on these pathways require further investigation, it is plausible that it contributes to the observed activities of the crude extracts.
-
NF-κB Signaling Pathway: This pathway is crucial in regulating inflammation and cell survival. Some compounds from Rubia cordifolia have been shown to suppress the NF-κB signaling pathway.
-
PI3K/Akt/mTOR Signaling Pathway: This is a central pathway that regulates cell growth, proliferation, and survival. Inhibition of this pathway is a key target for cancer therapy. Mollugin, a compound from R. cordifolia, has been shown to inhibit this pathway.
-
Wnt Signaling Pathway: Aberrant activation of the Wnt pathway is a hallmark of many cancers.
-
Notch Signaling Pathway: This pathway is involved in cell fate determination and its dysregulation is linked to cancer.
Induction of Apoptosis
Methanolic extracts of Rubia cordifolia have been shown to induce apoptosis in cancer cells, a process of programmed cell death that is a key mechanism for anti-cancer agents. This is often mediated by an increase in reactive oxygen species (ROS), leading to cellular damage and triggering the apoptotic cascade.
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Key Signaling Pathways Modulated by Rubia cordifolia Constituents
Caption: Modulation of key signaling pathways by Rubia cordifolia constituents.
Conclusion
This compound, isolated from the roots of Rubia cordifolia, represents a promising natural product with significant cytotoxic potential. This guide has provided a detailed overview of its natural source and a comprehensive, synthesized protocol for its isolation and purification. Furthermore, it has highlighted the key signaling pathways that are likely modulated by this compound, contributing to its anti-cancer effects. The information presented here serves as a valuable resource for furthering research into the therapeutic applications of this compound and other bioactive compounds from Rubia cordifolia. Further studies are warranted to fully elucidate the specific molecular targets of this compound and to explore its full therapeutic potential in preclinical and clinical settings.
References
- 1. mdpi.com [mdpi.com]
- 2. Crosstalk of Cancer Signaling Pathways by Cyclic Hexapeptides and Anthraquinones from Rubia cordifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis by methanolic extract of Rubia cordifolia Linn in HEp-2 cell line is mediated by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. Phytochemical Characterization, Antioxidant and Anti-Proliferative Properties of Rubia cordifolia L. Extracts Prepared with Improved Extraction Conditions [mdpi.com]
The Elucidation of Rubicordifolin's Chemical Architecture: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubicordifolin, a cytotoxic natural product isolated from the roots of Rubia cordifolia, has garnered significant interest within the scientific community due to its potential therapeutic applications. The intricate molecular architecture of this compound was definitively established through a combination of biomimetic synthesis and rigorous spectroscopic analysis. This technical guide provides a comprehensive overview of the methodologies and data integral to the elucidation of this compound's chemical structure, offering valuable insights for researchers engaged in natural product chemistry and drug discovery.
Core Structure and Molecular Formula
This compound possesses the molecular formula C₃₃H₂₈O₉, as determined by mass spectrometry.[1][2] Its structure is characterized as a complex heterodimer, featuring furan (B31954) and quinone moieties.[3][4] The complete structural elucidation and confirmation were achieved through a biomimetic total synthesis, which yielded a synthetic compound identical in all spectroscopic aspects to the natural isolate.[3]
Spectroscopic Characterization (Summary)
The structural framework of this compound was pieced together using a suite of spectroscopic techniques. The following table summarizes the types of data that were pivotal in this process.
| Spectroscopic Technique | Information Obtained |
| ¹H NMR | Provided information on the proton environment, including chemical shifts, spin-spin coupling, and stereochemical relationships. |
| ¹³C NMR | Revealed the number and types of carbon atoms present in the molecule, including carbonyls, aromatic carbons, and aliphatic carbons. |
| Mass Spectrometry (MS) | Determined the molecular weight and elemental composition of the molecule. |
| Infrared (IR) Spectroscopy | Identified the presence of key functional groups, such as hydroxyls, carbonyls, and aromatic rings. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provided information about the electronic transitions within the molecule, characteristic of its chromophores. |
| Nuclear Overhauser Effect (nOe) Spectroscopy | Was crucial in determining the relative stereochemistry of the molecule by identifying protons that are close in space. |
Note: Specific, quantitative data for the above spectroscopic methods are not publicly available in the searched literature. The information presented is based on descriptive accounts from the primary research article.
Experimental Protocols: A Generalized Approach
While detailed, step-by-step experimental protocols for the isolation and analysis of this compound are not available, a general workflow can be inferred from standard practices in natural product chemistry and the information provided in related studies on compounds from Rubia cordifolia.
Isolation and Purification
A typical isolation procedure for a compound like this compound from Rubia cordifolia roots would likely involve the following steps:
Caption: Generalized workflow for the isolation of this compound.
Structure Elucidation Workflow
The process of determining the chemical structure from the isolated compound would follow a logical progression of spectroscopic analyses.
Caption: Logical workflow for the structure elucidation of this compound.
Biomimetic Synthesis: The Definitive Proof
A key aspect of confirming the structure of this compound was its total synthesis, which was designed to mimic a plausible biosynthetic pathway. This biomimetic approach not only provided access to the molecule for further biological evaluation but also served as the ultimate confirmation of the proposed structure. The synthetic this compound was found to be identical to the natural product based on a comprehensive comparison of their spectroscopic data (¹H NMR, ¹³C NMR, IR, UV, and MS). The relative stereochemistry was definitively assigned through detailed nOe measurements of the synthetic compound.
Conclusion
The elucidation of the chemical structure of this compound stands as a testament to the power of modern spectroscopic techniques coupled with elegant synthetic strategies. While the absence of publicly available raw data presents a limitation for in-depth analysis, the published findings provide a clear roadmap of the logical and experimental framework employed in this significant achievement in natural product chemistry. Further research to fully disclose the detailed spectroscopic datasets would be of great benefit to the scientific community, facilitating the continued exploration of this compound and its derivatives for potential therapeutic applications.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Phytochemical Characterization, Antioxidant and Anti-Proliferative Properties of Rubia cordifolia L. Extracts Prepared with Improved Extraction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biomimetic synthesis and structure elucidation of this compound, a cytotoxic natural product from Rubia cordifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Rubicordifolin in Rubia cordifolia: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the biosynthetic pathway of Rubicordifolin, a bioactive furanonaphthoquinone found in the roots of Rubia cordifolia. This document is intended for researchers, scientists, and drug development professionals interested in the natural product chemistry and pharmacology of this important medicinal plant.
Introduction to this compound and Rubia cordifolia
Rubia cordifolia, commonly known as Indian Madder or Manjistha, has a long history of use in traditional medicine systems. Its roots are a rich source of various secondary metabolites, including a diverse array of anthraquinones and naphthoquinones. Among these, this compound has garnered significant interest due to its cytotoxic activities, making it a potential candidate for further investigation in drug discovery. Understanding its biosynthesis is crucial for optimizing its production through biotechnological approaches and for the synthesis of novel analogs.
The Hypothesized Biosynthetic Pathway of this compound
The biosynthesis of this compound in Rubia cordifolia is a complex process that is believed to originate from the shikimate pathway. While the complete enzymatic cascade has not been fully elucidated, a plausible pathway can be hypothesized based on known biosynthetic principles of related compounds and biomimetic synthesis studies. The pathway can be broadly divided into three main stages:
-
Formation of the Naphthoquinone Core: This stage begins with primary metabolites and proceeds through the shikimate pathway to produce chorismic acid. Chorismic acid is then converted to o-succinylbenzoic acid, a key intermediate in the biosynthesis of anthraquinones and naphthoquinones in the Rubiaceae family. Subsequent cyclization and aromatization reactions lead to the formation of a basic naphthoquinone scaffold.
-
Modification of the Naphthoquinone Core to form the Furanonaphthoquinone Monomer: The naphthoquinone core undergoes a series of enzymatic modifications, including prenylation, to form a reactive intermediate. A key enzyme in this process is a prenyltransferase, such as RcDT1, which has been identified in Rubia cordifolia. This enzyme catalyzes the transfer of a dimethylallyl pyrophosphate (DMAPP) group to the naphthoquinone precursor. Further intramolecular cyclization, likely involving a hydroxyl group and the prenyl side chain, leads to the formation of the characteristic furan (B31954) ring, yielding the furanonaphthoquinone monomer.
-
Dimerization to this compound: The final step in the biosynthesis is the dimerization of two furanonaphthoquinone monomers. This is proposed to be an oxidative coupling reaction. It is currently unknown whether this dimerization is a spontaneous, biomimetic process occurring under specific physiological conditions within the plant cell, or if it is catalyzed by specific enzymes such as laccases or peroxidases, which are known to be involved in the oxidative coupling of phenolic compounds in plants.
Visualizing the Biosynthetic Pathway
Quantitative Data on Related Compounds in Rubia cordifolia
While specific quantitative data for this compound is not extensively available in the literature, data for other prominent anthraquinones in Rubia cordifolia can provide a reference for expected concentrations and variability.
| Compound | Plant Part | Concentration Range (mg/g dry weight) | Analytical Method | Reference |
| Purpurin | Root | 2.406 (in October) | HPLC | [1] |
| Mollugin | Root | 6.193 (in August) | HPLC | [1] |
| Alizarin | Hairy Roots | Variable, dependent on culture conditions | RP-HPLC | [2] |
| Rubiadin | Root | Variable across different accessions | RP-HPLC | [1][3] |
Experimental Protocols
Extraction of this compound from Rubia cordifolia Roots
This protocol is a general procedure for the extraction of moderately polar compounds like furanonaphthoquinones from dried root material.
Materials:
-
Dried and powdered roots of Rubia cordifolia
-
Methanol
-
Rotary evaporator
-
Soxhlet apparatus or shaker
-
Filter paper
Procedure:
-
Defatting: Weigh 100 g of powdered Rubia cordifolia root and place it in a flask. Add 500 mL of hexane and shake for 8-10 hours at room temperature. Filter the mixture and discard the hexane. Air-dry the powder completely. This step removes nonpolar compounds that could interfere with subsequent analysis.
-
Extraction: Transfer the defatted powder to a Soxhlet apparatus and extract with 500 mL of dichloromethane for 12 hours. Alternatively, use a shaker for serial exhaustive extraction with DCM.
-
Concentration: Concentrate the dichloromethane extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Drying: Dry the concentrated extract in a vacuum oven at 40°C to obtain the crude extract containing this compound.
-
Storage: Store the dried extract at -20°C in the dark until further analysis.
Visualizing the Extraction Workflow
References
Rubicordifolin: A Technical Guide on its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubicordifolin is a naturally occurring naphthoquinone dimer isolated from the roots of Rubia cordifolia, a plant belonging to the Rubiaceae family.[1][2] Rubia cordifolia, commonly known as Indian Madder, has a long history of use in traditional medicine. Modern scientific investigations have identified this compound as one of its bioactive constituents, exhibiting potent cytotoxic and antitumor activities.[2][3] This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, with a focus on experimental data and methodologies relevant to researchers in the fields of natural product chemistry, pharmacology, and drug development.
Physicochemical Properties
This compound is a complex molecule with the chemical formula C33H28O9.[4] It is typically isolated as a powder and is soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone.
| Property | Value | Reference(s) |
| Molecular Formula | C33H28O9 | |
| Molecular Weight | 568.57 g/mol | |
| CAS Number | 849699-55-4 | |
| Physical Description | Powder | |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Further research is needed to establish a definitive melting point for this compound.
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the identification and structural elucidation of this compound. While comprehensive public data is limited, the following outlines the expected spectroscopic characteristics based on its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR: The proton NMR spectrum of this compound is expected to be complex, exhibiting signals corresponding to aromatic protons, methine protons, and methyl groups. The specific chemical shifts and coupling constants would provide detailed information about the connectivity of the molecule.
-
¹³C-NMR: The carbon-13 NMR spectrum would show a larger number of signals corresponding to the 33 carbon atoms in the molecule, including those of carbonyl groups, aromatic rings, and aliphatic carbons.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of this compound. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments would provide valuable structural information by revealing characteristic losses of functional groups. One study identified this compound in a UPLC-UV-MS analysis of a Rubia cordifolia root extract, confirming its molecular weight.
UV-Vis Spectroscopy
The UV-Vis absorption spectrum of this compound is expected to show characteristic absorption bands for its naphthoquinone chromophores.
Specific absorption maxima for purified this compound are not yet publicly documented.
Experimental Protocols
Extraction and Isolation of this compound from Rubia cordifolia
The following is a generalized workflow for the extraction and isolation of compounds from Rubia cordifolia, which can be adapted for the specific targeting of this compound.
Methodology Details:
-
Extraction: The air-dried and powdered aerial parts or roots of Rubia cordifolia are extracted with a suitable solvent, such as 95% ethanol, at room temperature.
-
Partitioning: The resulting extract is concentrated, suspended in water, and then partitioned with a solvent of intermediate polarity, like ethyl acetate, to separate compounds based on their polarity.
-
Chromatography: The ethyl acetate fraction is then subjected to silica gel column chromatography. A gradient elution system, for example, with petroleum ether and acetone, is used to separate the mixture into different fractions.
-
Purification: Fractions containing this compound, identified by techniques like thin-layer chromatography (TLC), are further purified using methods such as semi-preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of an isolated natural product like this compound.
References
- 1. Rubiacordone A: A New Anthraquinone Glycoside from the Roots of Rubia cordifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomimetic synthesis and structure elucidation of this compound, a cytotoxic natural product from Rubia cordifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phytochemical Characterization, Antioxidant and Anti-Proliferative Properties of Rubia cordifolia L. Extracts Prepared with Improved Extraction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Rubicordifolin: A Technical Guide on its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rubicordifolin is a naturally occurring cytotoxic compound isolated from the roots of Rubia cordifolia. Its complex dimeric naphthoquinone structure has intrigued chemists and pharmacologists alike. This technical guide provides an in-depth overview of the discovery, biomimetic synthesis, and known biological activities of this compound. Detailed experimental protocols for isolation and characterization, alongside quantitative data where available, are presented to facilitate further research and drug development efforts. While specific signaling pathways for this compound remain to be elucidated, the known mechanisms of related compounds from Rubia cordifolia are discussed to provide a contextual framework for future investigation.
Discovery and History
This compound was first fully characterized and named in 2005 by Jean-Philip Lumb and Dirk Trauner at the University of California, Berkeley. In their seminal publication in the Journal of the American Chemical Society, they described it as a "previously unnamed cytotoxic natural product isolated from Rubia cordifolia"[1][2]. This suggests that while the compound's cytotoxic effects may have been observed in earlier screenings of Rubia cordifolia extracts, its precise chemical structure was unknown until their work.
Lumb and Trauner's research was pivotal as it not only established the complete structure and relative stereochemistry of this compound but also reported its first biomimetic synthesis[1][2]. This synthesis was significant as it provided a method to produce the compound in quantities sufficient for further biological evaluation and the generation of analogues[1]. The plant, Rubia cordifolia, commonly known as Indian Madder, has a long history in traditional medicine, particularly in Ayurveda, for treating a variety of ailments, including blood and skin disorders. The isolation and characterization of its constituents, such as this compound, are crucial steps in understanding the scientific basis for its traditional uses.
Chemical Structure and Properties
This compound is a dimeric naphthoquinone with a complex heterocyclic structure. The full structural elucidation was achieved through a combination of spectroscopic techniques and confirmed by its total synthesis.
Spectroscopic Data:
The detailed spectroscopic data for the structural elucidation of this compound can be found in the supporting information of the 2005 publication by Lumb and Trauner in the Journal of the American Chemical Society. This includes:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data are essential for determining the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule.
Note: The specific spectral data values are detailed in the original publication and its supporting materials.
Isolation and Synthesis
Isolation from Rubia cordifolia
This compound is a constituent of the roots of Rubia cordifolia. The general procedure for isolating natural products from this plant involves solvent extraction followed by chromatographic separation.
Experimental Protocol: General Isolation of Compounds from Rubia cordifolia
-
Preparation of Plant Material: Dried roots of Rubia cordifolia are ground into a coarse powder to increase the surface area for extraction.
-
Extraction:
-
Soxhlet Extraction: The powdered root material is placed in a thimble and extracted with a suitable solvent, such as methanol (B129727) or ethanol, in a Soxhlet apparatus for several hours. This method allows for exhaustive extraction.
-
Serial Exhaustive Extraction: The powdered material is sequentially extracted with solvents of increasing polarity, for example, hexane (B92381), followed by dichloromethane, ethyl acetate (B1210297), and finally methanol. This method helps to fractionate the extract based on the polarity of the constituents.
-
-
Concentration: The solvent from the crude extract is removed under reduced pressure using a rotary evaporator to yield a concentrated residue.
-
Chromatographic Separation: The crude extract is subjected to column chromatography over silica (B1680970) gel.
-
Elution: A solvent gradient of increasing polarity (e.g., a mixture of hexane and ethyl acetate with increasing proportions of ethyl acetate) is used to elute the compounds.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify and pool fractions containing compounds of similar polarity.
-
-
Purification: The fractions containing the target compound are further purified using techniques like preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.
Biomimetic Synthesis
The first total synthesis of this compound was a biomimetic one, reported by Lumb and Trauner in 2005. A biomimetic synthesis aims to mimic the biosynthetic pathway that is proposed to occur in nature.
The key steps in their reported synthesis involved:
-
Preparation of a Vinyl Naphthoquinone Monomer: This monomer is the key building block for the dimerization.
-
Dimerization: The vinyl naphthoquinone undergoes a carefully optimized cyclization and dimerization process to form the complex structure of this compound.
This synthetic route provides a scalable method to produce this compound and its analogues for biological testing.
Biological Activity and Mechanism of Action
Cytotoxicity
Table 1: Cytotoxicity of Rubia cordifolia Extracts against Various Cancer Cell Lines
| Cell Line | Extract Type | IC₅₀ (µg/mL) | Reference |
| HL60 (Human promyelocytic leukemia) | Methanol | 8.57 | |
| Pet-ether | 10.51 | ||
| Dichloromethane | 16.72 | ||
| U937 (Human histiocytic lymphoma) | Methanol | 27.33 | |
| Pet-ether | 35.44 | ||
| Dichloromethane | 41.59 | ||
| HeLa (Human cervical cancer) | Methanol | 0.29 (mg/mL) | |
| HepG2 (Human liver cancer) | Methanol | 0.39 (mg/mL) | |
| MCF-7 (Human breast cancer) | Methanol | 400 |
Note: The IC₅₀ values above are for crude extracts and not for pure this compound. The cytotoxic contribution of this compound to these extracts has not been quantified.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Signaling Pathways
To date, there are no specific studies detailing the signaling pathways modulated by pure this compound. However, research on other compounds isolated from Rubia cordifolia provides valuable insights into the potential mechanisms of action for constituents of this plant.
Mollugin , another naphthoquinone from Rubia cordifolia, has been shown to exert its anti-tumor effects by modulating several key signaling pathways, including:
-
PI3K/AKT/mTOR/p70S6K Pathway: Inhibition of this pathway is a common mechanism for inducing apoptosis and autophagy in cancer cells.
-
ERK Pathway .
-
JAK-STAT Pathway .
Cyclic hexapeptides from Rubia cordifolia have been found to be potent inhibitors of cancer-related signaling pathways, including:
-
Wnt Signaling Pathway
-
Myc Signaling Pathway
-
Notch Signaling Pathway
It is plausible that this compound may also exert its cytotoxic effects through one or more of these or related pathways. Further research is required to elucidate the specific molecular targets of this compound.
Future Directions
The discovery and synthesis of this compound have opened up new avenues for cancer research. However, several key areas require further investigation:
-
Quantitative Biological Data: Determining the IC₅₀ values of pure this compound against a wide panel of cancer cell lines is a critical next step.
-
Mechanism of Action: Elucidating the specific signaling pathways and molecular targets of this compound is essential for understanding its cytotoxic effects and for rational drug design.
-
Structure-Activity Relationship (SAR) Studies: The synthesis of this compound analogues and their subsequent biological evaluation will help in identifying the key structural features responsible for its cytotoxicity and in developing more potent and selective anti-cancer agents.
-
In Vivo Studies: Preclinical studies in animal models are necessary to evaluate the efficacy, toxicity, and pharmacokinetic profile of this compound.
Conclusion
This compound is a structurally complex and biologically active natural product with demonstrated cytotoxic potential. Its discovery and biomimetic synthesis have provided the foundation for its further development as a potential anti-cancer therapeutic. This technical guide has summarized the current knowledge on this compound and provided detailed experimental protocols to aid researchers in this endeavor. The elucidation of its precise mechanism of action and in vivo efficacy remains a promising area for future research.
References
The Multifaceted Biological Activities of Rubia cordifolia Root Extracts: A Technical Guide for Researchers
An in-depth exploration of the pharmacological potential of Rubia cordifolia root extracts, detailing their anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. This guide provides a comprehensive overview of the mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate these effects, intended for researchers, scientists, and professionals in drug development.
Executive Summary
Rubia cordifolia, commonly known as Indian Madder or Manjishtha, is a perennial climbing herb that holds a significant place in traditional systems of medicine, including Ayurveda and Traditional Chinese Medicine.[1] The roots of this plant are particularly valued for their rich phytochemical composition, which includes a diverse array of anthraquinones, cyclic hexapeptides, triterpenoids, and flavonoids.[2][3][4] Modern scientific investigation has substantiated many of the traditional claims, revealing potent biological activities that are of considerable interest to the pharmaceutical and biomedical research communities. This technical guide synthesizes the current scientific literature on the anticancer, anti-inflammatory, antioxidant, and antimicrobial activities of Rubia cordifolia root extracts. It presents quantitative data in a structured format, provides detailed experimental methodologies for key assays, and visualizes the complex signaling pathways and experimental workflows involved.
Anticancer Activity
Extracts from the root of Rubia cordifolia have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[5] The anticancer properties are largely attributed to the presence of cyclic hexapeptides (RA-series) and anthraquinones like mollugin, purpurin, and alizarin. These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis through the modulation of critical signaling pathways.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the cytotoxic efficacy of Rubia cordifolia root extracts and its isolated compounds against various cancer cell lines, presented as IC50 values.
| Cell Line | Extract/Compound | IC50 Value | Reference |
| MDA-MB-231 (Breast Cancer) | Aqueous Extract | 44 µg/mL | |
| P-388 (Leukemia) | RA-XVIII | 0.012 µg/mL | |
| P-388 (Leukemia) | RA-XXIII | 0.16 µg/mL | |
| P-388 (Leukemia) | RA-XXIV | 0.48 µg/mL | |
| HeLa (Cervical Cancer) | Ethanolic Extract | Potent Inhibition | |
| HepG2 (Liver Cancer) | Methanol (B129727) Extract | Highest Cytotoxicity | |
| Wnt Signaling Pathway (HeLa) | Deoxybouvardin (RA-V) | 50 ng/mL | |
| Myc Signaling Pathway (HeLa) | Deoxybouvardin (RA-V) | 75 ng/mL | |
| Notch Signaling Pathway (HeLa) | Deoxybouvardin (RA-V) | 93 ng/mL |
Signaling Pathways in Anticancer Activity
The cyclic hexapeptides isolated from Rubia cordifolia have been found to be potent inhibitors of several cancer-related signaling pathways, including Wnt, Myc, and Notch. These pathways are crucial for cancer cell proliferation, survival, and differentiation. The inhibition of these pathways by compounds like Deoxybouvardin (RA-V) highlights a key mechanism of the anticancer action of Rubia cordifolia extracts.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.
Materials:
-
Cancer cell lines (e.g., HeLa, ME-180, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Rubia cordifolia root extract (e.g., methanol extract)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: After incubation, replace the medium with fresh medium containing varying concentrations of the Rubia cordifolia root extract. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the extract, e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the extract concentration.
Anti-inflammatory Activity
Rubia cordifolia extracts have been shown to possess significant anti-inflammatory properties, which are attributed to the inhibition of pro-inflammatory mediators and enzymes.
Quantitative Data: Anti-inflammatory Effects
| Assay | Extract/Compound | Effect | Reference |
| Carrageenan-induced Paw Edema | Water Extract (10 and 20 ml/kg) | Significant reduction in edema | |
| Lipoxygenase Inhibition | Methanolic Extract | Inhibition of enzyme activity | |
| Nitric Oxide (NO) Production | Water Extract | Inhibition of iNOS mRNA expression | |
| Mast Cell Degranulation | Chloroform Fraction (50 mg/kg) | 68% inhibition | |
| Passive Cutaneous Anaphylaxis | Mollugin (50 mg/kg) | 55% inhibition |
Signaling Pathways in Anti-inflammatory Activity
The anti-inflammatory effects of Rubia cordifolia are mediated through the inhibition of key inflammatory pathways, including the NLRP3 inflammasome and the IL-6/JAK2/STAT3 signaling cascade. By inhibiting these pathways, the extract reduces the production and release of pro-inflammatory cytokines.
Experimental Protocol: Inhibition of Protein Denaturation
This in vitro assay assesses the ability of a substance to inhibit the denaturation of proteins, a hallmark of inflammation.
Materials:
-
Bovine serum albumin (BSA) or egg albumin
-
Phosphate buffered saline (PBS, pH 6.4)
-
Rubia cordifolia root extract
-
Diclofenac sodium (standard drug)
-
Water bath
-
UV-Vis Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture consisting of 2 ml of different concentrations of the Rubia cordifolia extract and 2.8 ml of PBS.
-
Protein Addition: Add 0.2 ml of egg albumin (from a fresh hen's egg) or a corresponding amount of BSA to the reaction mixture.
-
Control Preparation: Prepare a control mixture containing 2.8 ml of PBS and 0.2 ml of egg albumin.
-
Incubation: Incubate all the mixtures at 37°C for 20 minutes.
-
Denaturation Induction: Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.
-
Cooling and Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
-
Data Analysis: The percentage inhibition of protein denaturation is calculated as: [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100.
Antioxidant Activity
The root extracts of Rubia cordifolia exhibit potent antioxidant activity, which is crucial for mitigating oxidative stress-related cellular damage. This activity is attributed to the presence of phenolic compounds and flavonoids that can scavenge free radicals.
Quantitative Data: Antioxidant Capacity
| Assay | Extract | IC50 Value / Activity | Reference |
| DPPH Radical Scavenging | Ethanolic Extract | Potent activity | |
| Hydrogen Peroxide Scavenging | Aqueous Extract | IC50 = 67 µg/ml | |
| Superoxide Radical Scavenging | Alcoholic Leaves Extract | IC50 = 23 µg/ml | |
| Lipid Peroxidation Inhibition | Methanolic Extract | IC50 = 138 µg/ml | |
| Total Antioxidant Capacity (ABTS) | Aqueous Extract | 4513 ± 208 mg GAE/100g | |
| Total Antioxidant Capacity (FRAP) | Aqueous Extract | > FRAP value than Folin & DPPH |
Experimental Workflow: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant activity of plant extracts.
Experimental Protocol: DPPH Radical Scavenging Assay
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Rubia cordifolia root extract
-
Ascorbic acid (standard)
-
UV-Vis Spectrophotometer
-
96-well plate or cuvettes
Procedure:
-
DPPH Solution Preparation: Prepare a 0.2 mM solution of DPPH in methanol.
-
Extract Dilution: Prepare a series of dilutions of the Rubia cordifolia root extract in methanol (e.g., 20 to 100 µg/mL).
-
Reaction Initiation: To 0.5 mL of each extract dilution, add 1 mL of the DPPH solution.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm against a methanol blank. A control containing methanol and DPPH solution is also measured.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is determined from a plot of scavenging activity against extract concentration.
Antimicrobial Activity
Methanol and water extracts of Rubia cordifolia roots have demonstrated broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as some fungi.
Quantitative Data: Antimicrobial Efficacy
| Microorganism | Extract | Method | Result | Reference |
| Gram-positive bacteria (3 strains) | Methanol Extract | Agar (B569324) well diffusion | Active | |
| Gram-negative bacteria (4 strains) | Methanol Extract | Agar well diffusion | Active | |
| Candida albicans | Methanol Extract | Agar well diffusion | Active | |
| Gram-positive bacteria (2 strains) | Water Extract | Agar well diffusion | Active | |
| Propionibacterium acnes | Extract | Broth dilution | MIC = 600 µg/ml |
Experimental Protocol: Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of plant extracts.
Materials:
-
Bacterial and/or fungal strains
-
Nutrient agar or other suitable growth medium
-
Sterile Petri dishes
-
Rubia cordifolia root extract (e.g., methanol and water extracts)
-
Sterile cork borer
-
Incubator
Procedure:
-
Media Preparation and Inoculation: Prepare the agar medium and sterilize it. Allow it to cool to 45-50°C and then inoculate it with the test microorganism (pour plate technique). Pour the inoculated medium into sterile Petri dishes and allow it to solidify.
-
Well Creation: Once the agar has solidified, create wells of a specific diameter (e.g., 6 mm) using a sterile cork borer.
-
Extract Application: Add a defined volume (e.g., 100 µL) of the Rubia cordifolia root extract at different concentrations into the wells. A negative control (solvent) and a positive control (standard antibiotic) should also be included.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for 24-48 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Conclusion
The root extracts of Rubia cordifolia represent a rich source of bioactive compounds with significant therapeutic potential. The extensive scientific evidence supporting its anticancer, anti-inflammatory, antioxidant, and antimicrobial activities provides a strong rationale for further research and development. This technical guide offers a foundational resource for scientists and researchers, providing a consolidated overview of the quantitative data, mechanistic pathways, and experimental protocols necessary to advance the study of this remarkable medicinal plant. Future investigations should focus on the isolation and characterization of novel bioactive compounds, elucidation of their precise mechanisms of action, and preclinical and clinical evaluations to translate these promising findings into novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 4. A comprehensive review of Rubia cordifolia L.: Traditional uses, phytochemistry, pharmacological activities, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A comprehensive review of Rubia cordifolia L.: Traditional uses, phytochemistry, pharmacological activities, and clinical applications [frontiersin.org]
An In-Depth Technical Guide to the In Vitro Cytotoxicity of Rubicordifolin and Related Compounds on Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rubia cordifolia, commonly known as Indian Madder or Manjistha, is a perennial plant that has been a staple in traditional medicine systems for centuries. Modern phytochemical research has identified a wealth of bioactive compounds within this plant, including anthraquinones, cyclic hexapeptides, and diterpenoids. Among these, Rubicordifolin and its related constituents have emerged as promising candidates for anticancer drug development due to their significant cytotoxic effects against various cancer cell lines. This document provides a comprehensive technical overview of the in vitro anticancer properties of compounds derived from Rubia cordifolia, focusing on quantitative cytotoxicity data, detailed experimental protocols, and the underlying molecular mechanisms and signaling pathways.
Quantitative Cytotoxicity Data
The cytotoxic potential of extracts from Rubia cordifolia and its isolated compounds has been evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies depending on the specific compound or extract, the cancer cell line, and the duration of exposure. The following tables summarize the reported IC50 values.
Table 1: IC50 Values of Rubia cordifolia Extracts on Various Cancer Cell Lines
| Extract Type | Cancer Cell Line | Cell Type | IC50 Value | Source |
| Methanolic Root Extract | HeLa | Cervical Carcinoma | 0.29 ± 0.23 mg/mL | [1] |
| Methanolic Root Extract | HepG2 | Hepatocellular Carcinoma | 0.39 ± 0.26 mg/mL | [1] |
| Methanolic Root Extract | HEp-2 | Laryngeal Carcinoma | Optimal Dose: 30 mg/mL | [2] |
| Methanol Fraction (Root) | HL60 | Promyelocytic Leukemia | 8.57 µg/mL | [3] |
| Pet-Ether Fraction (Root) | HL60 | Promyelocytic Leukemia | 10.51 µg/mL | [3] |
| Dichloromethane Fraction (Root) | HL60 | Promyelocytic Leukemia | 16.72 µg/mL | |
| Methanol Fraction (Root) | U937 | Histiocytic Lymphoma | 27.33 µg/mL | |
| Pet-Ether Fraction (Root) | U937 | Histiocytic Lymphoma | 35.44 µg/mL | |
| Dichloromethane Fraction (Root) | U937 | Histiocytic Lymphoma | 41.59 µg/mL | |
| Aqueous Root Extract (72h) | BxPC-3 | Pancreatic Carcinoma | 1.73 µM | |
| Aqueous Root Extract (72h) | HepG2 | Hepatocellular Carcinoma | 0.03 µM | |
| Aqueous Root Extract (72h) | MCF-7 | Breast Adenocarcinoma | 0.57 µM | |
| 70% Ethanolic Extract | HeLa (Wnt Pathway) | Cervical Carcinoma | 2.5 µg/mL | |
| 70% Ethanolic Extract | HeLa (Notch Pathway) | Cervical Carcinoma | 25.6 µg/mL | |
| Note: This value represents the optimal dose for inducing apoptosis as reported in the study, not a standard IC50 value. |
Table 2: IC50 Values of Purified Compounds from Rubia Species on Cancer Cells/Pathways
| Compound | Target / Cell Line | IC50 Value | Source |
| Deoxybouvardin (RA-V) | Wnt Signaling Pathway (HeLa) | 50 ng/mL | |
| Deoxybouvardin (RA-V) | Myc Signaling Pathway (HeLa) | 75 ng/mL | |
| Deoxybouvardin (RA-V) | Notch Signaling Pathway (HeLa) | 93 ng/mL | |
| Rubioncolin C | Various Cancer Cell Lines | 1.14 - 9.93 µM |
Mechanisms of Action and Signaling Pathways
Research indicates that compounds from Rubia cordifolia exert their anticancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis and autophagy) and inhibiting key signaling pathways essential for cancer cell proliferation, survival, and migration.
Induction of Apoptosis and Autophagy
Several studies have demonstrated that extracts and purified compounds from Rubia cordifolia trigger apoptosis in cancer cells. This is often mediated by an increase in reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of caspase cascades. For instance, the methanolic extract of R. cordifolia was shown to decrease levels of reduced glutathione (B108866) (GSH) and increase lipid peroxidation in HEp-2 laryngeal carcinoma cells, classic signs of oxidative stress-induced apoptosis. Furthermore, compounds like Rubioncolin C have been found to induce both apoptotic and autophagic cell death in HCT116 and HepG2 cells.
Inhibition of Key Cancer Signaling Pathways
The cytotoxicity of Rubia cordifolia's constituents is strongly linked to their ability to modulate complex intracellular signaling networks. The cyclic hexapeptide RA-V (deoxybouvardin), in particular, has been identified as a potent inhibitor of multiple cancer-related pathways.
-
Wnt/β-catenin Pathway: This pathway is crucial for cancer initiation and progression. The cyclic hexapeptide RA-V is a potent inhibitor of the Wnt signaling pathway, with an IC50 of 50 ng/mL. The mechanism may involve the inactivation of the transcriptional co-activator YAP, which in turn prevents the nuclear translocation of β-catenin.
-
NF-κB Pathway: The NF-κB pathway is a key regulator of inflammation and cell survival, and its aberrant activation is common in many cancers. Compounds from Rubia have been shown to suppress this pathway by targeting and interrupting the interaction between TAK1 and TAB2 proteins. Another compound, Rubioncolin C, also inhibits NF-κB activation, contributing to its pro-apoptotic effects.
-
PI3K/Akt/mTOR Pathway: This is a central signaling cascade that controls cell growth, proliferation, and survival. Mollugin, a naphthoquinone from R. cordifolia, has been shown to regulate the PI3K/Akt/mTOR pathway, contributing to its anti-tumor effects. Rubioncolin C also inhibits this pathway in HCT116 and HepG2 cells.
-
JAK/STAT Pathway: Mollugin has also been identified as a potential natural inhibitor of JAK2, which would block the activation of the JAK/STAT signaling pathway, a critical route for cancer cell proliferation and survival.
Signaling Pathway Diagrams
Caption: Wnt signaling inhibition by this compound compounds.
Caption: NF-κB pathway inhibition by this compound compounds.
Experimental Protocols
This section details the standard methodologies used to evaluate the in vitro cytotoxicity and mechanisms of action of this compound and related compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Viable cells with active metabolism contain mitochondrial dehydrogenase enzymes that cleave the tetrazolium ring of the yellow MTT reagent, converting it to an insoluble purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound extract) or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and 100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The plate is gently shaken to ensure complete dissolution, and the absorbance is measured on a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Apoptosis Detection (Annexin V-FITC / Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost.
Methodology:
-
Cell Treatment: Cells are cultured in 6-well plates and treated with the test compound (and controls) for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Binding Buffer. Annexin V-FITC and PI are added to the cell suspension.
-
Incubation: The cells are gently vortexed and incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: An additional volume of 1X Binding Buffer is added, and the samples are analyzed immediately using a flow cytometer.
-
Data Analysis: The cell population is gated and quantified into four quadrants:
-
Q1 (Annexin V- / PI+): Necrotic cells
-
Q2 (Annexin V+ / PI+): Late apoptotic cells
-
Q3 (Annexin V- / PI-): Live cells
-
Q4 (Annexin V+ / PI-): Early apoptotic cells
-
Signaling Pathway Analysis (Luciferase Reporter Gene Assay)
This assay is used to measure the activity of specific transcription factors and signaling pathways.
Principle: Cells are transfected with a plasmid vector containing a promoter with response elements for a specific transcription factor (e.g., TCF/LEF for the Wnt pathway) upstream of a reporter gene, typically luciferase. When the signaling pathway is activated, the transcription factor binds to the response element and drives the expression of luciferase. The amount of light produced upon addition of the luciferase substrate is proportional to the pathway's activity.
Methodology:
-
Transfection: Cells (e.g., HeLa) are seeded in plates and co-transfected with the specific reporter plasmid and a control plasmid (e.g., pTK-Renilla) for normalization.
-
Compound Treatment: After transfection, cells are treated with the test compound (e.g., RA-V) for a short period (e.g., 30 minutes) before adding an inducer for the specific pathway (if required).
-
Incubation: Cells are incubated for a defined period (e.g., 4-6 hours) to allow for reporter gene expression.
-
Cell Lysis: The medium is removed, and cells are lysed using a passive lysis buffer.
-
Luminometry: The cell lysate is transferred to a luminometer plate. Luciferase and Renilla substrates are added sequentially, and the resulting luminescence is measured.
-
Data Analysis: The activity of the specific pathway is calculated by normalizing the firefly luciferase signal to the Renilla luciferase signal. The inhibitory effect of the compound is determined by comparing the normalized activity in treated cells to that in control cells.
Conclusion and Future Directions
The body of evidence strongly supports the potent in vitro cytotoxic activity of this compound and other phytochemicals isolated from Rubia cordifolia against a diverse range of cancer cell lines. The primary mechanisms of action involve the induction of apoptosis and the targeted inhibition of critical oncogenic signaling pathways, including Wnt, NF-κB, and PI3K/Akt. The data presented herein, particularly the low micromolar and even nanomolar IC50 values of purified compounds, highlight their potential as lead candidates for novel anticancer therapeutics.
Future research should focus on:
-
The complete elucidation of the structure-activity relationships of these compounds.
-
In vivo studies in animal models to validate the in vitro findings and assess bioavailability and potential toxicity.
-
Exploring synergistic effects when combined with existing chemotherapeutic agents to potentially enhance efficacy and overcome drug resistance.
This technical guide consolidates the current understanding of the anticancer properties of Rubia cordifolia constituents, providing a valuable resource for researchers dedicated to the discovery and development of next-generation cancer therapies.
References
Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of Rubicordifolin and its Congeners from Rubia cordifolia
For Immediate Release
A comprehensive examination of the pharmacodynamic properties of Rubicordifolin and associated compounds derived from Rubia cordifolia, prepared for researchers, scientists, and drug development professionals.
This technical guide delineates the current understanding of the mechanism of action of this compound and other bioactive constituents isolated from the medicinal plant Rubia cordifolia. While specific research on this compound's detailed molecular interactions is emerging, this document synthesizes the significant body of evidence concerning the anti-cancer and anti-inflammatory properties of Rubia cordifolia extracts and its key chemical entities, providing a foundational framework for future research and drug development endeavors.
Executive Summary
Rubia cordifolia, a plant with a long history in traditional medicine, is a rich source of bioactive compounds, including the naphthohydroquinone dimer this compound.[1] Extensive research into the extracts of Rubia cordifolia and its isolated constituents, such as cyclic hexapeptides and anthraquinones, has revealed potent anti-cancer and anti-inflammatory activities. These effects are attributed to the modulation of critical cellular signaling pathways, including the PI3K/Akt/mTOR, Wnt/β-catenin, and NF-κB pathways. This guide provides a detailed overview of these mechanisms, supported by quantitative data, experimental protocols, and visual representations of the implicated signaling cascades. While the specific contributions of this compound to these activities are an active area of investigation, its cytotoxic properties suggest a significant role within the plant's therapeutic armamentarium.[1]
Anti-Cancer Activity: A Multi-pronged Assault on Malignancy
Extracts of Rubia cordifolia and its purified compounds have demonstrated significant cytotoxic effects against a range of cancer cell lines. The anti-neoplastic activity is not mediated by a single mechanism but rather through a coordinated modulation of multiple signaling pathways that govern cell proliferation, survival, and apoptosis.
Inhibition of Key Oncogenic Signaling Pathways
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[2] Compounds from Rubia cordifolia have been shown to inhibit this pathway, leading to decreased cancer cell viability. For instance, the compound mollugin, also isolated from Rubia cordifolia, has been demonstrated to induce apoptosis and autophagy in glioblastoma cells by inhibiting the PI3K/Akt/mTOR/p70S6K signaling pathway.[2]
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis, and its dysregulation is strongly implicated in the initiation and progression of cancer.[3] Cyclic hexapeptides isolated from Rubia cordifolia have been identified as potent inhibitors of the Wnt signaling pathway, with IC50 values as low as 50 ng/mL. This inhibition is thought to contribute significantly to the anti-cancer properties of the plant extract.
The transcription factor Nuclear Factor-kappa B (NF-κB) is a key player in the inflammatory response and also promotes cancer cell proliferation, survival, and metastasis. Several compounds from Rubia cordifolia, including certain cyclic hexapeptides, have been shown to suppress NF-κB activation. This inhibition of NF-κB is a critical component of the anti-inflammatory and anti-cancer effects of these natural products.
Induction of Apoptosis
Methanol extracts of Rubia cordifolia have been shown to induce apoptosis in human laryngeal carcinoma (HEp-2) cells. This programmed cell death is associated with morphological changes and an increase in pro-oxidants, suggesting that the induction of oxidative stress may be a key mechanism.
Quantitative Data on Cytotoxic Activity
The cytotoxic effects of Rubia cordifolia extracts and its isolated compounds have been quantified against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of the potency of these substances.
| Compound/Extract | Cell Line | IC50 Value | Reference |
| Methanol fraction | HL-60 | 8.57 µg/mL | |
| Pet-ether fraction | HL-60 | 10.51 µg/mL | |
| Dichloromethane fraction | HL-60 | 16.72 µg/mL | |
| Methanol fraction | U937 | 27.23 µg/mL | |
| Pet-ether fraction | U937 | 35.44 µg/mL | |
| Dichloromethane fraction | U937 | 41.59 µg/mL | |
| Deoxybouvardin RA-V (Cyclic Hexapeptide) | Wnt Signaling | 50 ng/mL | |
| Deoxybouvardin RA-V (Cyclic Hexapeptide) | Myc Signaling | 75 ng/mL | |
| Deoxybouvardin RA-V (Cyclic Hexapeptide) | Notch Signaling | 93 ng/mL | |
| Methanolic root extract | HeLa | 0.29 ± 0.23 mg/mL | |
| Methanolic root extract | HepG2 | 0.39 ± 0.26 mg/mL | |
| Aqueous root extract | MCF-7 | 400 µg/mL |
Anti-Inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a key driver of many diseases, including cancer. Rubia cordifolia extracts have demonstrated significant anti-inflammatory properties in various experimental models.
Modulation of Inflammatory Mediators
The anti-inflammatory effects of Rubia cordifolia are attributed to its ability to inhibit the production of pro-inflammatory mediators. The ethanolic stem extract of Rubia cordifolia has been shown to significantly inhibit carrageenan-induced paw edema in rats, a classic model of acute inflammation. This effect is likely due to the inhibition of mediators such as prostaglandins. Furthermore, studies on rheumatoid arthritis models have shown that an ethanol (B145695) extract of Rubia cordifolia can suppress foot swelling and reduce the expression of inflammatory cytokines like TNF-α and IL-1β, as well as prostaglandin (B15479496) E2 (PGE2).
Quantitative Data on Anti-Inflammatory Activity
| Extract/Compound | Model | Dosage | Inhibition | Reference |
| Ethanolic stem extract | Carrageenan-induced paw edema | 40 mg/kg | 39.13% | |
| Indomethacin (Standard) | Carrageenan-induced paw edema | 10 mg/kg | 76.79% |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Figure 1: Inhibition of the PI3K/Akt/mTOR signaling pathway by compounds from Rubia cordifolia.
Figure 2: Modulation of the Wnt/β-catenin signaling pathway by compounds from Rubia cordifolia.
Figure 3: Inhibition of the NF-κB signaling pathway by compounds from Rubia cordifolia.
Figure 4: General experimental workflow for determining the cytotoxicity (IC50) of Rubia cordifolia compounds.
Detailed Experimental Protocols
This section provides an overview of the methodologies employed in the cited studies to evaluate the bioactivity of Rubia cordifolia and its constituents.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound or extracts) and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
-
Carrageenan-Induced Paw Edema in Rats
-
Objective: To evaluate the in vivo acute anti-inflammatory activity of a compound.
-
Procedure:
-
Animal Acclimatization: Wistar albino rats are acclimatized to laboratory conditions.
-
Grouping and Treatment: Animals are divided into groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups receiving different doses of the Rubia cordifolia extract or compound orally.
-
Induction of Edema: One hour after treatment, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
-
Western Blot Analysis for Signaling Protein Expression
-
Objective: To detect and quantify the expression levels of specific proteins in a signaling pathway.
-
Procedure:
-
Cell Lysis: Treated and untreated cells are lysed to extract total proteins.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Data Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
-
Conclusion and Future Directions
The scientific literature strongly supports the potent anti-cancer and anti-inflammatory activities of Rubia cordifolia extracts and its isolated constituents. The mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as PI3K/Akt/mTOR, Wnt/β-catenin, and NF-κB. While this compound has been identified as a cytotoxic component of this plant, a significant knowledge gap exists regarding its specific molecular targets and its precise contribution to the overall therapeutic effects of the plant.
Future research should focus on:
-
Elucidating the specific mechanism of action of this compound: This includes identifying its direct molecular targets and its effects on various signaling pathways.
-
Conducting comprehensive in vivo studies: Evaluating the efficacy and safety of purified this compound in animal models of cancer and inflammation.
-
Pharmacokinetic and bioavailability studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to assess its drug-like properties.
A deeper understanding of the molecular pharmacology of this compound will be instrumental in unlocking its full therapeutic potential and paving the way for the development of novel, targeted therapies for cancer and inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of active components and molecular mechanism of action of Rubia cordifolia L. in the treatment of nasopharyngeal carcinoma based on network pharmacology and experimental verification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crosstalk of Cancer Signaling Pathways by Cyclic Hexapeptides and Anthraquinones from Rubia cordifolia - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Rubicordifolin Derivatives and Analogues for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of rubicordifolin, its derivatives, and analogues, with a focus on their synthesis, biological activity, and mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
This compound is a cytotoxic natural product first isolated from Rubia cordifolia. This plant has a long history of use in traditional medicine, and its extracts are known to possess a variety of pharmacological properties, including anti-inflammatory, antioxidant, and antitumor effects. This compound and its related compounds, such as other quinone derivatives, naphthoquinones, and cyclic hexapeptides also found in Rubia species, have garnered significant interest for their potential as therapeutic agents, particularly in oncology.[1][2] This guide will delve into the chemical synthesis, biological evaluation, and molecular targets of these promising compounds.
Chemical Synthesis
The synthesis of this compound and its analogues is a key area of research, enabling the exploration of structure-activity relationships and the development of novel therapeutic candidates.
Biomimetic Synthesis of this compound
A biomimetic synthesis of this compound has been successfully developed, providing insights into its natural formation and offering a template for laboratory synthesis.[1][3][4] While the full detailed protocol is proprietary to the researchers, the general approach involves mimicking the proposed biosynthetic pathway of the natural product. This often includes strategic oxidation and cyclization steps to construct the complex heterocyclic core of the molecule.
General Synthetic Strategies for Analogues
The synthesis of this compound analogues often involves multi-step protocols. For instance, the synthesis of pyrazolinylcoumarin derivatives, a related class of heterocyclic compounds with anticancer activity, involves acetylation of hydroxycoumarins, followed by Fries rearrangement and Claisen-Schmidt condensation, and finally, reaction with hydrazine (B178648) to form the pyrazoline ring. Similar strategies, involving the condensation of various aromatic and heterocyclic moieties, can be employed to generate a diverse library of this compound analogues.
Biological Activity and Quantitative Data
This compound derivatives and analogues have demonstrated a range of biological activities, with cytotoxic effects against various cancer cell lines being the most prominent. This section summarizes the available quantitative data on their biological activity.
Cytotoxic Activity
The cytotoxic effects of these compounds are typically evaluated using assays such as the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound. The following tables summarize the reported IC50 values for this compound-related compounds and other relevant derivatives against various cancer cell lines.
Table 1: Cytotoxic Activity of Compounds from Rubia cordifolia and Related Derivatives
| Compound/Extract | Cell Line(s) | IC50 Value(s) | Reference(s) |
| Dichloromethane fraction of Rubia cordifolia extract | Human leukaemia cell lines | Potent inhibition observed | |
| Cyclic Hexapeptide RA-V | Wnt signaling | 50 ng/mL | |
| Myc signaling | 75 ng/mL | ||
| Notch signaling | 93 ng/mL | ||
| Mollugin | Valsa mali | 79.08 µg/mL (EC50) | |
| 1,3,6-trihydroxy-2-methylanthraquinone | Valsa mali | 81.78 µg/mL (EC50) | |
| Phytophthora capsici | 4.86 µg/mL (EC50) | ||
| 6-pyrazolinylcoumarin derivative (compound 47) | Leukemia cell lines (CCRF-CEM, MOLT-4) | 1.88-1.92 µM (GI50) | |
| β-nitrostyrene derivative (CYT-Rx20) | MCF-7, MDA-MB-231, ZR75-1 | 0.81-1.82 µg/mL |
Table 2: Cytotoxic Activity of Synthetic Chalcone and Quinazoline Derivatives
| Compound Class | Cell Line(s) | IC50 Value(s) | Reference(s) |
| Prenylated Chalcones (compounds 12 & 13) | MCF-7 | 3.30-4.19 µM | |
| ZR-75-1 | 8.75-9.40 µM | ||
| MDA-MB-231 | 6.12-18.10 µM | ||
| Quinazoline derivative (compound 5d) | HepG2, MCF-7, MDA-231, HeLa | 1.94-7.1 µM | |
| Benzo[a]phenazine derivatives | HeLa, A549, MCF-7, HL-60 | 1-10 µM | |
| Hydroquinone-Chalcone-Pyrazoline Hybrids | MCF-7, HT-29 | 28.8-124.6 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives and analogues.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound derivatives/analogues) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include vehicle-treated (e.g., DMSO) and untreated cells as controls.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Analysis of Signaling Pathways: Western Blotting
Western blotting is used to detect specific proteins in a sample and can be employed to analyze the effect of compounds on signaling pathways like PI3K/Akt/mTOR.
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse treated and untreated cells and quantify the protein concentration.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Densitometry analysis can be used to quantify the relative protein expression levels.
Assessment of NF-κB Pathway Activity: Luciferase Reporter Assay
This assay is used to measure the activity of the NF-κB transcription factor, a key player in inflammation and cancer.
Materials:
-
Cells (e.g., HEK293T)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Test compounds
-
NF-κB activator (e.g., TNF-α)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid.
-
Compound Treatment: Treat the transfected cells with the test compounds for a specified duration.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α).
-
Cell Lysis: Lyse the cells to release the luciferases.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Signaling Pathways and Mechanisms of Action
This compound derivatives and related compounds from Rubia cordifolia have been shown to modulate several key signaling pathways implicated in cancer progression.
Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Some natural compounds have been shown to inhibit this pathway. For example, Western blot analysis can reveal decreased phosphorylation of key proteins like Akt and mTOR in compound-treated cells, indicating pathway inhibition.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound derivatives.
Modulation of the NF-κB Signaling Pathway
The NF-κB pathway plays a critical role in inflammation and the regulation of genes involved in cell survival and proliferation. Its aberrant activation is a hallmark of many cancers. Compounds that inhibit NF-κB signaling are therefore of great therapeutic interest. Inhibition can occur at various points, such as preventing the degradation of IκBα or blocking the nuclear translocation of NF-κB.
Caption: NF-κB signaling pathway and potential inhibitory points for this compound derivatives.
Crosstalk with Other Pathways
Research suggests that compounds from Rubia cordifolia can influence the crosstalk between complex cancer-related signaling pathways, including Wnt, Myc, and Notch. This multi-targeted approach may contribute to their potent anticancer effects.
Experimental and Logical Workflow
The development and evaluation of this compound derivatives follow a logical workflow, from synthesis to biological characterization.
Caption: A typical experimental workflow for the development of this compound derivatives.
Conclusion
This compound and its analogues represent a promising class of natural product-derived compounds with significant potential for the development of novel anticancer therapies. Their ability to induce cytotoxicity in cancer cells and modulate key signaling pathways, such as PI3K/Akt/mTOR and NF-κB, underscores their therapeutic relevance. Further research focusing on the synthesis of diverse analogues, comprehensive biological evaluation, and detailed mechanistic studies is warranted to fully elucidate their potential and advance them towards clinical applications. This guide provides a foundational resource to aid researchers in these endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 3. Biomimetic synthesis and structure elucidation of this compound, a cytotoxic natural product from Rubia cordifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biomimetic synthesis of Rubioncolin B reveals natural product biosynthetic pathways | Chemistry World | Chemistry World [chemistryworld.com]
Methodological & Application
Application Notes and Protocols for Rubicordifolin Extraction from Rubia cordifolia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction, isolation, and quantification of Rubicordifolin, a cytotoxic naphthohydroquinone dimer found in Rubia cordifolia (Indian Madder). The methodologies described are based on established scientific literature and are intended for laboratory use.
Introduction
Rubia cordifolia is a perennial climbing plant well-known in traditional medicine systems, particularly Ayurveda, for its wide range of therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[1] These bioactivities are attributed to a rich phytochemical profile that includes anthraquinones, cyclic hexapeptides, and naphthohydroquinone dimers.[2][3][4] this compound is one such dimer that has demonstrated significant cytotoxic activity, making it a compound of interest for cancer research and drug development.[5]
This document outlines a systematic approach to extract and isolate this compound from the roots of Rubia cordifolia, which are known to be the primary source of these bioactive compounds.
Extraction and Isolation Workflow
The overall process involves the preparation of the plant material, extraction using an appropriate solvent system, and subsequent purification of the target compound, this compound, using chromatographic techniques.
Caption: Experimental workflow for this compound extraction and analysis.
Quantitative Data Summary
While specific yield data for pure this compound is scarce in publicly available literature, the following tables summarize typical yields for crude extracts from Rubia cordifolia roots and optimized parameters for the extraction of related compounds (e.g., anthraquinones and phenolics), which can serve as a starting point for protocol development.
Table 1: Crude Extract Yield from Rubia cordifolia Roots
| Extraction Method | Solvent System | Plant Material (g) | Crude Extract Yield (%) | Reference |
| Successive Extraction | Chloroform:Methanol (1:1) | 175 | 9.5 | |
| Successive Extraction | Methanol | 175 | 3.6 | |
| Soxhlet Extraction | Methanol | 1000 | 10.1 |
Table 2: Optimized Extraction Parameters for Anthraquinones/Phenolics
| Parameter | Optimized Value | Comments | Reference |
| Solvent Concentration | 60-80% Aqueous Methanol/Ethanol | Balances polarity for efficient extraction of phenolics. | |
| Extraction Temperature | 50 - 90 °C | Higher temperatures can increase extraction efficiency but may risk degradation of thermolabile compounds. | |
| Extraction Time | 45 - 180 minutes | Longer times may not significantly increase yield and can lead to compound degradation. | |
| Solid-to-Liquid Ratio | 1:20 to 1:52 (g/mL) | Ensures sufficient solvent for complete wetting and extraction of the plant material. |
Note: These parameters are for general phenolic compounds or anthraquinones and should be optimized specifically for this compound.
Detailed Experimental Protocols
Protocol 1: Preparation of Plant Material
-
Collection: Collect fresh roots of Rubia cordifolia.
-
Cleaning: Wash the roots thoroughly under running tap water to remove soil and debris, followed by a final rinse with distilled water.
-
Drying: Shade dry the cleaned roots for approximately 10 days at room temperature until they are brittle.
-
Grinding: Pulverize the dried roots into a coarse powder (e.g., 40-60 mesh) using a mechanical grinder. Store the powder in an airtight container, protected from light and moisture, until extraction.
Protocol 2: Solvent Extraction of Crude this compound
This protocol uses a solvent system reported to be effective for extracting quinone-related compounds from Rubia cordifolia.
-
Apparatus Setup: Set up a Soxhlet apparatus or a large flask for maceration with continuous stirring.
-
Extraction:
-
Place 100 g of the dried Rubia cordifolia root powder into a porous thimble (for Soxhlet) or directly into the flask (for maceration).
-
Add 1 L of a chloroform:methanol (1:1 v/v) solvent mixture.
-
For Soxhlet extraction, heat the solvent to its boiling point and allow the extraction to proceed for 12-24 hours.
-
For maceration, stir the mixture at room temperature (20-25°C) for 24-48 hours.
-
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature of approximately 40°C to obtain the crude extract.
-
Drying and Yield Calculation: Dry the resulting crude extract in a vacuum oven to a constant weight. Calculate the percentage yield.
Protocol 3: Isolation and Purification by Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent like hexane.
-
Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve a portion of the crude extract in a minimal amount of the initial mobile phase solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and carefully load the dried, extract-coated silica gel onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., petroleum ether or hexane) and gradually increase the polarity by adding solvents like ethyl acetate (B1210297) or acetone (B3395972) in a stepwise gradient.
-
Fraction Collection: Collect the eluate in fractions of equal volume (e.g., 25 mL or 50 mL).
-
Monitoring: Monitor the separation process by spotting the collected fractions on Thin Layer Chromatography (TLC) plates. Visualize the spots under UV light or by using a suitable staining reagent.
-
Pooling and Isolation: Combine the fractions that show a similar TLC profile corresponding to the target compound. Concentrate the pooled fractions to yield the isolated this compound. Further purification can be achieved using preparative HPLC if necessary.
Relevant Signaling Pathways
Compounds isolated from Rubia cordifolia have been shown to modulate several key cellular signaling pathways implicated in cancer and inflammation. Rubioncolin C, a related naphthohydroquinone dimer, has been shown to inhibit the Akt/mTOR and NF-κB pathways.
Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its hyperactivation is a common feature in many cancers.
Caption: Inhibition of the Akt/mTOR signaling pathway by Rubia compounds.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of the inflammatory response and also plays a critical role in cell survival and proliferation. Its inhibition is a therapeutic strategy for inflammatory diseases and certain cancers.
Caption: Inhibition of the canonical NF-κB signaling pathway.
References
Total Synthesis of Rubicordifolin: A Detailed Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Rubicordifolin, a natural product isolated from Rubia cordifolia, has attracted significant attention due to its cytotoxic properties. Its complex structure, featuring a unique spiro-fused naphthofuran and quinone moiety, presents a considerable challenge for synthetic chemists. This document outlines the methodology for the total synthesis of this compound, based on the biomimetic approach developed by Lumb and Trauner.[1] This synthetic strategy provides a foundation for the preparation of this compound analogs for further biological evaluation and drug discovery efforts.
The described synthesis is notable for its biomimetic approach, which mimics a plausible biosynthetic pathway for the natural product. The key strategic element is the late-stage coupling of two advanced intermediates: a vinyl quinone and a naphthofuran. This convergent strategy allows for the efficient assembly of the complex carbon skeleton. The final key transformation involves a phenylboronic acid-mediated dimerization and cyclization cascade to furnish the spirocyclic core of this compound.
Synthetic Strategy Overview
The total synthesis of this compound can be conceptually divided into three main stages:
-
Synthesis of the Vinyl Quinone Intermediate: This involves the preparation of a substituted naphthoquinone bearing a vinyl group, which acts as one of the key coupling partners.
-
Synthesis of the Naphthofuran Intermediate: The second key fragment, a substituted naphthofuran, is prepared separately.
-
Dimerization and Cyclization: The vinyl quinone and naphthofuran intermediates are coupled in a biomimetic fashion to construct the final spirocyclic structure of this compound.
Figure 1: Overall retrosynthetic strategy for the total synthesis of this compound.
Experimental Protocols
The following protocols are based on the reported synthesis by Lumb and Trauner and general procedures for similar transformations.[1]
Protocol 1: Synthesis of Vinyl Quinone Intermediate (5)
This protocol describes the synthesis of 2-hydroxy-3-(1-(tert-butyldimethylsilyloxy)vinyl)naphthalene-1,4-dione.
Step 1.1: Synthesis of Vinyl Naphthohydroquinone (9)
-
Preparation of the Vinylcuprate: To a solution of a suitable vinyl stannane (B1208499) (e.g., tributyl(1-(tert-butyldimethylsilyloxy)vinyl)stannane) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equivalents) dropwise. Stir the solution for 30 minutes. In a separate flask, suspend copper(I) cyanide (1.0 equivalent) in anhydrous THF at -78 °C. Transfer the freshly prepared vinyllithium (B1195746) solution to the CuCN suspension via cannula. Allow the resulting mixture to warm to 0 °C and stir for 30 minutes to form the vinylcuprate reagent.
-
Conjugate Addition: Cool the vinylcuprate solution back to -78 °C. Add a solution of 2-carbomethoxynaphthoquinone (8) (1.0 equivalent) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride/ammonium hydroxide (B78521) (1:1). Extract the aqueous layer with ethyl acetate (B1210297) (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the vinyl naphthohydroquinone 9 .
Step 1.2: Oxidation to Vinyl Quinone (5)
-
Oxidation: Dissolve the vinyl naphthohydroquinone 9 (1.0 equivalent) in a mixture of acetonitrile (B52724) and water. Cool the solution to 0 °C and add ceric ammonium nitrate (B79036) (CAN) (2.5 equivalents) portionwise.
-
Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Dilute the reaction mixture with water and extract with ethyl acetate (3 x). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the vinyl quinone 5 .
Protocol 2: Synthesis of Naphthofuran Intermediate (6)
The synthesis of the naphthofuran intermediate 6 is achieved through the isomerization of a vinyl quinone precursor.
-
Isomerization: The naphthofuran 6 can be obtained through the isomerization of a related vinyl quinone intermediate. In the reported synthesis, it was isolated as a byproduct during the synthesis of a related compound. A general procedure for such cyclization would involve treating a suitably substituted vinyl naphthoquinone with a mild acid or base in an appropriate solvent.
Protocol 3: Phenylboronic Acid-Mediated Dimerization to this compound (3)
-
Reaction Setup: To a solution of the vinyl quinone 5 (1.0 equivalent) and the naphthofuran 6 (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or toluene) under an inert atmosphere, add phenylboronic acid (1.2 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound (3). An elimination byproduct may also be isolated.
Quantitative Data
The following table summarizes the reported yields for the key steps in the total synthesis of this compound.
| Step | Product | Yield (%) |
| Conjugate addition to 8 | Vinyl naphthohydroquinone 9 | 67 |
| Oxidation of 9 | Vinyl quinone 5 | 99 |
| Dimerization of 5 and 6 | This compound 3 | low yield |
Mandatory Visualizations
Synthetic Pathway of this compound
References
Quantitative Analysis of Bioactive Compounds in Rubia cordifolia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubia cordifolia, commonly known as Indian Madder or Manjistha, is a perennial climbing plant that holds a significant place in traditional systems of medicine, including Ayurveda and Traditional Chinese Medicine.[1] The roots of this plant are a rich source of a variety of bioactive compounds, which are attributed to its diverse pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and hepatoprotective effects.[1][2] Among the numerous constituents, anthraquinones such as Rubiadin, Purpurin, and Alizarin are considered key marker compounds for the standardization and quality control of Rubia cordifolia extracts and formulations.
This document provides detailed application notes and protocols for the quantitative analysis of these major bioactive compounds from Rubia cordifolia. While the natural product Rubicordifolin has been isolated from the roots of Rubia cordifolia and noted for its cytotoxic properties, validated analytical methods specifically for its quantification are not extensively reported in the current scientific literature.[2][3] Therefore, this guide focuses on the established and validated methods for the quantification of Rubiadin, Purpurin, and Alizarin, providing researchers with the necessary tools to accurately assess the quality and potential therapeutic efficacy of Rubia cordifolia and its derivatives.
Analytical Methods for Quantification
Several analytical techniques have been successfully employed for the quantification of bioactive markers in Rubia cordifolia. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common methods, offering high resolution, sensitivity, and reproducibility.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of individual components in a complex mixture. Reversed-phase HPLC (RP-HPLC) with UV detection is widely used for the analysis of anthraquinones from Rubia cordifolia.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples in a shorter amount of time compared to HPLC. It is a cost-effective and efficient method for the quantification of phytochemicals in herbal extracts.
Quantitative Data Summary
The following tables summarize the quantitative data from validated HPLC and HPTLC methods for the analysis of key bioactive compounds in Rubia cordifolia.
Table 1: HPLC Method Validation Parameters for Rubiadin Quantification
| Parameter | Result |
| Linearity Range | 10 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98% - 102% |
| Limit of Detection (LOD) | 55.75 ng/mL |
| Limit of Quantification (LOQ) | 184 ng/mL |
Table 2: HPTLC Method Validation Parameters for Purpurin and Alizarin Quantification
| Parameter | Purpurin | Alizarin |
| Linearity Range | 100 - 600 ng/band | Not Specified |
| Correlation Coefficient (r²) | > 0.99 | Not Specified |
| Precision (%RSD) | Intra-day: 0.28 - 1.39% Inter-day: 0.72 - 2.21% | Not Specified |
| Accuracy (Recovery) | 96.54% - 98.53% | Not Specified |
| Limit of Detection (LOD) | 50 ng/band | Not Specified |
| Limit of Quantification (LOQ) | 100 ng/band | Not Specified |
Experimental Protocols
Protocol 1: Quantification of Rubiadin by RP-HPLC
This protocol is based on a validated isocratic RP-HPLC method for the determination of Rubiadin in the roots of Rubia cordifolia.
1. Sample Preparation (Extraction)
-
Accurately weigh 2g of powdered Rubia cordifolia root.
-
Disperse the powder in 20 mL of Dichloromethane.
-
Keep the solution aside overnight at ambient temperature.
-
Filter the solution through Whatman filter paper No. 41.
-
Evaporate the filtrate on a water bath to obtain a solid extract.
-
Dissolve a known amount of the extract in methanol (B129727) for HPLC analysis.
2. Chromatographic Conditions
-
Instrument: HPLC system with UV detector
-
Column: Hi-Qsil C18 (250 x 4.6 mm i.d.)
-
Mobile Phase: Methanol: Water (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 300 nm
-
Injection Volume: 20 µL
-
Retention Time of Rubiadin: Approximately 8.675 min
3. Standard Preparation and Calibration
-
Prepare a stock solution of standard Rubiadin in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 10 to 50 µg/mL.
-
Inject the standard solutions and construct a calibration curve by plotting peak area against concentration.
4. Quantification
-
Inject the sample solution into the HPLC system.
-
Identify the Rubiadin peak based on the retention time of the standard.
-
Calculate the concentration of Rubiadin in the sample using the regression equation from the calibration curve.
Protocol 2: Simultaneous Quantification of Purpurin and Alizarin by HPTLC
This protocol describes a validated HPTLC method for the simultaneous quantification of Purpurin and Alizarin in Rubia cordifolia roots.
1. Sample Preparation (Extraction)
-
Reflux 1g of powdered Rubia cordifolia root with 100 mL of methanol at 50°C for 2 hours.
-
Filter the extract through a muslin cloth followed by Whatman filter paper.
-
Concentrate the filtrate on a water bath.
-
Dissolve 30 mg of the dried extract in methanol for HPTLC analysis.
2. Chromatographic Conditions
-
Instrument: HPTLC system with a densitometric scanner
-
Stationary Phase: Pre-coated Silica gel 60 F254 HPTLC plates
-
Mobile Phase: Toluene: Ethyl acetate: Glacial acetic acid (6:3.5:0.5, v/v/v)
-
Application: Apply samples and standards as 6 mm bands.
-
Development: Develop the plate up to 80 mm in a twin-trough chamber pre-saturated with the mobile phase.
-
Detection: Densitometric scanning at 254 nm.
-
Rf values: Purpurin: ~0.57, Alizarin: ~0.73
3. Standard Preparation and Calibration
-
Prepare stock solutions of standard Purpurin and Alizarin in methanol.
-
Apply different volumes of the standard stock solutions to the HPTLC plate to obtain a concentration range (e.g., for Purpurin: 100-600 ng/band).
-
Develop the plate and scan the densitograms.
-
Construct a calibration curve by plotting the peak area against the amount of standard.
4. Quantification
-
Apply the prepared sample solution to the HPTLC plate.
-
Develop and scan the plate under the same conditions as the standards.
-
Identify the Purpurin and Alizarin peaks based on their Rf values.
-
Quantify the amounts of Purpurin and Alizarin in the sample by comparing the peak areas with the calibration curve.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the quantification of bioactive compounds in Rubia cordifolia.
Caption: HPLC workflow for this compound quantification.
Caption: HPTLC workflow for Purpurin and Alizarin quantification.
References
Application Note: Quantitative Analysis of Rubicordifolin using a Validated HPLC-UV Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Rubicordifolin, a bioactive compound found in Rubia cordifolia. The described protocol is essential for the quality control of raw materials, extracts, and finished products containing this compound. This method is presented with detailed experimental protocols, system suitability parameters, and validation data to ensure accuracy, precision, and reliability in a research or industrial setting.
Introduction
This compound is a significant bioactive constituent isolated from the roots of Rubia cordifolia (Indian Madder), a plant widely used in traditional medicine. The pharmacological interest in this compound necessitates a reliable analytical method for its quantification in various matrices. This application note provides a comprehensive HPLC-UV protocol for the determination of this compound, adaptable for routine analysis and quality assurance purposes.
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC grade methanol (B129727), acetonitrile (B52724), and water.
-
Reference Standard: this compound (purity ≥98%).
-
Plant Material: Dried and powdered roots of Rubia cordifolia.
Instrumentation
A standard HPLC system equipped with a UV-Vis detector, autosampler, and a C18 reversed-phase column is required.
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Detector: UV-Vis Detector.
-
Software: Empower, ChemStation, or equivalent chromatography data station.
Preparation of Standard Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.
Sample Preparation
-
Extraction: Accurately weigh 1.0 g of powdered Rubia cordifolia root into a flask. Add 50 mL of methanol and sonicate for 30 minutes. Allow the mixture to stand for 24 hours at room temperature.
-
Filtration: Filter the extract through a Whatman No. 1 filter paper.
-
Final Sample Solution: Take a suitable aliquot of the filtrate and dilute with methanol to a final concentration expected to be within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
Chromatographic Conditions
-
Mobile Phase: A gradient of acetonitrile (A) and water (B) is recommended. A starting composition of 80:20 (A:B) is often effective for similar compounds.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: A wavelength of 254 nm is a suitable starting point for detection, which should be optimized by scanning the UV spectrum of a this compound standard.
-
Run Time: 20 minutes.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized in the table below.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
| Retention Time | Approximately 8-10 min |
Experimental Workflow
Caption: Experimental workflow for the HPLC-UV analysis of this compound.
Signaling Pathway (Illustrative)
While this application note focuses on an analytical method, the compound of interest, this compound, may be investigated for its effects on cellular signaling pathways. The following is an illustrative example of how such a pathway could be visualized.
Caption: Illustrative signaling pathway involving this compound.
Conclusion
The HPLC-UV method detailed in this application note provides a reliable and robust protocol for the quantitative analysis of this compound in various samples. The method is specific, accurate, and precise, making it suitable for routine quality control and research applications in the pharmaceutical and natural product industries. Proper validation in the end-user's laboratory is recommended to ensure compliance with regulatory standards.
Application Notes and Protocols for Rubicordifolin Cytotoxicity Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubicordifolin is a bioactive compound isolated from Rubia cordifolia, a plant with a long history of use in traditional medicine. Extracts of Rubia cordifolia have demonstrated significant cytotoxic and anti-proliferative effects against a variety of cancer cell lines, suggesting its potential as a source for novel anticancer agents. While research has highlighted the in vivo efficacy of this compound in inhibiting sarcoma ascites in mice at low concentrations, detailed in vitro cytotoxicity data for the isolated compound is still emerging. These application notes provide a comprehensive guide to the cell culture assays and protocols relevant for evaluating the cytotoxic properties of this compound and similar natural products. The methodologies described herein are based on established techniques used to assess the cytotoxicity of Rubia cordifolia extracts and its constituents.
Data Presentation: Cytotoxicity of Rubia cordifolia Extracts
While specific IC50 values for isolated this compound are not extensively documented in publicly available literature, numerous studies have reported the cytotoxic activity of Rubia cordifolia extracts across various cancer cell lines. This data provides a valuable reference for researchers investigating the potential of this compound.
| Cell Line | Extract/Fraction | Assay | IC50 (µg/mL) | Reference |
| HL60 (Human promyelocytic leukemia) | Methanol fraction | XTT | 8.57 | [1] |
| HL60 (Human promyelocytic leukemia) | Pet-ether fraction | XTT | 10.51 | [1] |
| HL60 (Human promyelocytic leukemia) | Dichloromethane fraction | XTT | 16.72 | [1] |
| U937 (Human histiocytic lymphoma) | Methanol fraction | XTT | 27.33 | [1] |
| U937 (Human histiocytic lymphoma) | Pet-ether fraction | XTT | 35.44 | [1] |
| U937 (Human histiocytic lymphoma) | Dichloromethane fraction | XTT | 41.59 | |
| HeLa (Human cervical cancer) | Methanol extract | MTT | 290 (0.29 mg/mL) | |
| HepG2 (Human liver cancer) | Methanol extract | MTT | 390 (0.39 mg/mL) | |
| MDA-MB-231 (Human breast cancer) | Aqueous extract | Sulforhodamine B | 44 | |
| BxPC-3 (Human pancreatic cancer) | Aqueous extract | MTT | ~2.5 µM (GAE) | |
| MCF-7 (Human breast cancer) | Aqueous extract | MTT | ~2.5 µM (GAE) | |
| HepG2 (Human liver cancer) | Aqueous extract | MTT | ~2.5 µM (GAE) |
Note: GAE refers to Gallic Acid Equivalents. The data presented is for crude extracts and fractions of Rubia cordifolia, not isolated this compound. Further studies are required to determine the specific IC50 values of purified this compound.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell lines of interest (e.g., HeLa, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or extract) stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
LDH assay kit (commercially available)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired treatment period.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the LDH assay kit manual, which typically involves subtracting the background and spontaneous release values and normalizing to the maximum release.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and is detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 500 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the kit's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound cytotoxicity.
Signaling Pathways Implicated in Cytotoxicity
Compounds from Rubia cordifolia have been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. While the specific effects of isolated this compound on these pathways require further investigation, the following diagrams illustrate the generally understood mechanisms.
Caption: Inhibition of the NF-κB signaling pathway.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Caption: Modulation of the p38 MAPK signaling pathway.
References
Application Notes and Protocols for In Vivo Testing of Rubicordifolin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for the in vivo evaluation of Rubicordifolin, a naturally occurring compound with significant therapeutic potential. The protocols detailed below are designed to assess its anti-inflammatory, anti-cancer, and neuroprotective properties.
Anti-inflammatory Activity of this compound
Inflammation is a critical physiological process that, when dysregulated, contributes to a wide range of pathologies. This compound and related compounds have demonstrated potent anti-inflammatory effects. The following protocols describe established rodent models for evaluating these properties.
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses acute inflammation. Carrageenan injection induces a biphasic edematous response, allowing for the evaluation of compounds that interfere with inflammatory mediators.
Experimental Protocol:
-
Animal Model: Male Wistar rats (180-220 g).
-
Grouping:
-
Procedure:
-
Administer this compound, vehicle, or positive control intraperitoneally 30 minutes prior to carrageenan injection.[1]
-
Inject 0.1 mL of 1% w/v carrageenan solution into the sub-plantar tissue of the left hind paw of each rat.[2]
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.[1]
-
-
Endpoint Analysis:
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control. The peak of edema formation is typically observed at the third hour.
-
At the end of the experiment, animals can be euthanized, and the paw tissue collected for histopathological analysis and measurement of inflammatory markers like TNF-α.
-
Quantitative Data Summary:
| Treatment Group | Dose (mg/kg) | Mean Paw Edema Inhibition (%) at 3 hours |
| This compound | 0.5 | 43 |
| Mefenamic Acid | 30 | 61 |
Note: Data presented is based on studies with Rubiadin, a structurally similar compound, and serves as a reference for expected efficacy.
Cotton Pellet-Induced Granuloma in Rats
This model is used to evaluate the efficacy of a compound on the proliferative phase of chronic inflammation.
Experimental Protocol:
-
Animal Model: Male Wistar rats.
-
Procedure:
-
Autoclave sterile cotton pellets (approximately 30 mg).
-
Under light anesthesia, make a subcutaneous incision on the back of the rat and implant a sterile cotton pellet.
-
Administer this compound, vehicle, or a positive control (e.g., dexamethasone) daily for 7 days.
-
On the 8th day, euthanize the animals and carefully dissect the cotton pellets enclosed by granulomatous tissue.
-
-
Endpoint Analysis:
-
Record the wet weight of the granuloma.
-
Dry the pellets at 60°C until a constant weight is achieved to determine the dry granuloma weight. The dry weight correlates with the amount of granulomatous tissue.
-
A reduction in the dry weight of the pellet indicates an anti-proliferative effect.
-
The tissue can be used for histopathological examination and measurement of inflammatory markers like IL-1β.
-
Quantitative Data Summary:
| Treatment Group | Dose (mg/kg/day) | Mean Granuloma Weight Inhibition (%) |
| This compound | 0.5 | Significant reduction in granuloma formation |
| Dexamethasone | 1 | Significant reduction in granuloma formation |
Note: Data is inferred from studies on Rubiadin, indicating its effectiveness in chronic inflammatory models.
Anti-Cancer Activity of this compound
This compound has been reported to possess cytotoxic effects against cancer cells. The following in vivo models are suitable for evaluating its anti-tumor efficacy.
Sarcoma-180 (S-180) or Ehrlich Ascites Carcinoma (EAC) Ascites Tumor Model in Mice
This model is useful for rapid screening of anti-cancer compounds by measuring the reduction in ascitic fluid volume and tumor cell proliferation.
Experimental Protocol:
-
Animal Model: Swiss albino mice (20-25 g).
-
Tumor Inoculation: Intraperitoneally inject 1 x 10^6 S-180 or EAC cells per mouse.
-
Grouping:
-
Group 1: Tumor-bearing control (vehicle).
-
Group 2-4: this compound (e.g., 2.5, 5, 10 mg/kg/day, i.p.).
-
Group 5: Positive control (e.g., Doxorubicin, 0.8 mg/kg/day, i.p.).
-
-
Procedure:
-
Start treatment 24 hours after tumor inoculation and continue for 5-7 consecutive days.
-
Monitor body weight and survival of the animals daily.
-
-
Endpoint Analysis:
-
After the treatment period, collect the ascitic fluid from the peritoneal cavity.
-
Measure the total volume of ascitic fluid.
-
Count the number of viable tumor cells using a hemocytometer and trypan blue exclusion.
-
Calculate the percentage of tumor growth inhibition.
-
Analyze ascitic fluid for levels of pro-inflammatory and anti-inflammatory cytokines.
-
Quantitative Data Summary (Hypothetical based on similar compounds):
| Treatment Group | Dose (mg/kg/day) | Mean Tumor Growth Inhibition (%) | Mean Increase in Lifespan (%) |
| This compound | 5 | 50-60 | 40-50 |
| This compound | 10 | 70-80 | 60-70 |
| Doxorubicin | 0.8 | ~81.6 | ~75 |
Note: This data is illustrative and based on typical outcomes for natural products in this model. Specific dose-response studies for this compound are required.
Xenograft Tumor Model in Immunocompromised Mice
This model allows for the evaluation of this compound's effect on the growth of human tumors in a more physiologically relevant context.
Experimental Protocol:
-
Animal Model: Athymic nude mice or SCID mice.
-
Tumor Inoculation: Subcutaneously inject a suspension of human cancer cells (e.g., a relevant cell line for the intended therapeutic target) into the flank of each mouse.
-
Procedure:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups.
-
Administer this compound (various doses), vehicle, or a positive control (e.g., cisplatin) systemically (e.g., i.p. or oral gavage) according to a predetermined schedule.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor body weight as an indicator of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Perform histopathological and immunohistochemical analysis of the tumor tissue to assess cell proliferation, apoptosis, and angiogenesis.
-
Analyze tumor lysates for the expression and phosphorylation status of key signaling proteins.
-
Experimental Workflow for In Vivo Models
References
Application Notes and Protocols for the Preclinical Formulation of Rubicordifolin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubicordifolin is a naturally occurring compound isolated from the roots of Rubia cordifolia.[1] This plant has a long history of use in traditional medicine, and its extracts have been investigated for a variety of pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects.[2] this compound itself has demonstrated cytotoxic properties against various cancer cell lines in vitro, making it a compound of interest for further preclinical development as a potential anticancer agent.[1]
A significant challenge in the preclinical evaluation of many natural products, including this compound, is their poor aqueous solubility. This characteristic can lead to low oral bioavailability, limiting the compound's therapeutic potential. Therefore, the development of an appropriate formulation is a critical step to enhance its solubility and ensure adequate systemic exposure in preclinical models.
These application notes provide a comprehensive overview of the formulation strategies and experimental protocols for the preclinical evaluation of this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a drug candidate is fundamental for formulation development.
| Property | Value | Reference |
| Molecular Formula | C₃₃H₂₈O₉ | [1] |
| Molar Mass | 568.578 g/mol | [1] |
| Aqueous Solubility | Data not available. Inferred to be low based on its chemical structure and the properties of similar natural products. | |
| Stability | Data not available. Stability studies under various pH and temperature conditions are recommended. |
Formulation Strategies for Preclinical Studies
Given the inferred poor aqueous solubility of this compound, several formulation strategies can be employed to enhance its bioavailability for oral administration in preclinical studies.
Lipid-Based Formulations
Lipid-based formulations, such as Self-Microemulsifying Drug Delivery Systems (SMEDDS), are an excellent choice for improving the oral absorption of lipophilic drugs. These isotropic mixtures of oils, surfactants, and co-surfactants spontaneously form fine oil-in-water microemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This increases the surface area for drug release and absorption.
Recommended Excipients for SMEDDS Formulation:
| Component | Examples |
| Oils | Capryol 90, Labrafac™ Lipophile WL 1349, Olive oil, Sesame oil |
| Surfactants | Tween® 80, Cremophor® EL, Labrasol® |
| Co-surfactants | Transcutol® HP, Polyethylene glycol 400 (PEG 400) |
Nanosuspensions
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and polymers. By reducing the particle size to the nanometer range, the surface area-to-volume ratio is significantly increased, leading to enhanced dissolution velocity and saturation solubility.
Recommended Excipients for Nanosuspension Formulation:
| Component | Examples |
| Stabilizers (Polymers) | Hydroxypropyl methylcellulose (B11928114) (HPMC), Polyvinylpyrrolidone (PVP) K30 |
| Stabilizers (Surfactants) | Tween® 80, Sodium dodecyl sulfate (B86663) (SDS) |
Experimental Protocols
Formulation Preparation Protocols
4.1.1. Protocol for Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS)
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants.
-
Place an excess amount of this compound in a vial containing a known volume of the excipient.
-
Shake the vials in a mechanical shaker at a constant temperature for 48-72 hours.
-
Centrifuge the samples and analyze the supernatant for the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Select the oil, surfactant, and co-surfactant with the highest solubilizing capacity for this compound.
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant.
-
Titrate each mixture with water and observe for the formation of a clear or slightly bluish microemulsion.
-
Plot the results on a ternary phase diagram to identify the microemulsion region.
-
-
Preparation of the Final Formulation:
-
Select a ratio of oil, surfactant, and co-surfactant from the microemulsion region of the phase diagram.
-
Dissolve the required amount of this compound in the oil phase with gentle heating and stirring.
-
Add the surfactant and co-surfactant to the oil phase and mix thoroughly until a clear solution is obtained.
-
Store the resulting SMEDDS formulation in a tightly sealed container protected from light.
-
4.1.2. Protocol for Preparation of a Nanosuspension by Wet Milling
-
Selection of Stabilizers:
-
Screen different stabilizers (polymers and surfactants) for their ability to produce a stable nanosuspension with a small particle size.
-
-
Milling Process:
-
Prepare a pre-suspension of this compound in an aqueous solution of the selected stabilizer(s).
-
Introduce the pre-suspension into a wet milling apparatus (e.g., a bead mill).
-
Mill the suspension at a high speed for a specified duration, optimizing the milling time and speed to achieve the desired particle size.
-
Monitor the particle size and polydispersity index (PDI) during the milling process using a particle size analyzer.
-
-
Characterization:
-
Once the desired particle size is achieved, characterize the nanosuspension for particle size, PDI, and zeta potential.
-
Assess the physical stability of the nanosuspension by monitoring these parameters over time at different storage conditions.
-
In Vitro Evaluation Protocols
4.2.1. Protocol for MTT Cytotoxicity Assay
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare a stock solution of the this compound formulation in a suitable solvent (e.g., DMSO) and dilute it with cell culture medium to obtain the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the this compound formulation.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the formulation) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C.
-
Remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth) by plotting a dose-response curve.
-
In Vitro Cytotoxicity of this compound:
| Cell Line | IC₅₀ (µg/mL) | Reference |
| Chinese hamster lung fibroblasts | 4.7 | |
| Human nasopharynx carcinomas | 2.9 | |
| Lymphocytic leukemia cells | 1.2 |
In Vivo Preclinical Study Protocols
4.3.1. Protocol for an Oral Pharmacokinetic Study in Mice
-
Animal Acclimatization:
-
Acclimatize male or female mice (e.g., C57BL/6 or BALB/c) for at least one week before the experiment.
-
House the animals in a controlled environment with a 12-hour light/dark cycle and provide free access to food and water.
-
-
Dosing:
-
Fast the mice overnight before dosing.
-
Administer the this compound formulation orally via gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 20-30 µL) at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Blood can be collected via the saphenous vein or tail vein.
-
Collect the blood into heparinized tubes.
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine the key pharmacokinetic parameters.
-
Key Pharmacokinetic Parameters to be Determined:
| Parameter | Description |
| Cₘₐₓ | Maximum plasma concentration |
| Tₘₐₓ | Time to reach maximum plasma concentration |
| AUC₀₋ₜ | Area under the plasma concentration-time curve from time zero to the last measurable time point |
| AUC₀₋∞ | Area under the plasma concentration-time curve from time zero to infinity |
| t₁/₂ | Elimination half-life |
| CL/F | Apparent total clearance |
| Vd/F | Apparent volume of distribution |
(Note: No in vivo pharmacokinetic data for this compound is currently available in the public domain.)
Proposed Mechanism of Action and Signaling Pathways
While the specific signaling pathways modulated by this compound have not been definitively elucidated, studies on other compounds from Rubia cordifolia and related natural products suggest potential mechanisms of action in cancer. For instance, mollugin, another compound from Rubia cordifolia, has been shown to regulate the PI3K/AKT/mTOR signaling pathway. Furthermore, a cyclic hexapeptide also isolated from Rubia cordifolia has been found to inhibit several cancer-related signaling pathways, including Wnt, Myc, and Notch. Based on this, a plausible mechanism for this compound's anticancer activity could involve the modulation of key pathways that control cell proliferation, survival, and apoptosis.
Caption: Inferred signaling pathways potentially modulated by this compound.
Experimental Workflow
The following diagram outlines a typical workflow for the formulation and preclinical evaluation of this compound.
Caption: Experimental workflow for preclinical evaluation.
Conclusion
The successful preclinical development of this compound as a potential therapeutic agent hinges on overcoming its inherent poor aqueous solubility. The formulation strategies and experimental protocols outlined in these application notes provide a robust framework for researchers to enhance its bioavailability and systematically evaluate its efficacy and pharmacokinetic profile. Further investigation into its specific mechanism of action will provide a more complete understanding of its therapeutic potential.
References
Application Notes and Protocols for High-Throughput Screening of Rubicordifolin Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubicordifolin, a natural product isolated from Rubia cordifolia, has demonstrated significant cytotoxic effects, notably inhibiting the growth of sarcoma ascites in mice.[1][2] Compounds from Rubia cordifolia have been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and potent anticancer properties.[3][4][5] Mechanistic studies on related compounds from the same plant, such as Rubioncolin C and mollugin, have revealed interference with key cancer-related signaling pathways, including NF-κB, Akt/mTOR, and STAT1, and the induction of apoptosis and autophagy.
High-throughput screening (HTS) offers a rapid and efficient methodology to systematically evaluate the bioactivity of compounds like this compound across a wide range of biological targets and cellular processes. This document provides detailed application notes and protocols for conducting HTS assays to elucidate the bioactivity of this compound, with a focus on its potential as an anticancer agent. The protocols described herein are designed for implementation in a research or drug development setting.
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a structured format for presenting quantitative data obtained from the proposed HTS assays.
Table 1: Primary High-Throughput Screen - Cell Viability Assay
| Compound | Concentration (µM) | Cell Line 1 (% Viability) | Cell Line 2 (% Viability) | Cell Line 3 (% Viability) | Z'-factor |
| This compound | 0.1 | ||||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 | |||||
| Positive Control (e.g., Doxorubicin) | 10 | ||||
| Negative Control (DMSO) | 0.1% | 100 | 100 | 100 |
Table 2: Secondary Screen - Apoptosis Induction Assay (Caspase-3/7 Activity)
| Compound | Concentration (µM) | Cell Line | Fold Increase in Caspase-3/7 Activity | IC50 (µM) |
| This compound | 0.1 | |||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| Positive Control (e.g., Staurosporine) | 1 | |||
| Negative Control (DMSO) | 0.1% | 1 |
Table 3: Pathway-Specific Reporter Assays
| Compound | Concentration (µM) | NF-κB Reporter Activity (% Inhibition) | Akt/mTOR Reporter Activity (% Inhibition) | STAT1 Reporter Activity (% Inhibition) |
| This compound | 0.1 | |||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| Positive Control (Specific Inhibitor) | 10 | |||
| Negative Control (DMSO) | 0.1% | 0 | 0 | 0 |
Experimental Protocols
Primary High-Throughput Screen: Cell Viability Assay
This protocol is designed to assess the cytotoxic effects of this compound on various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Positive control (e.g., Doxorubicin, 1 mM in DMSO)
-
Negative control (DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
White, opaque 384-well microplates
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed cancer cells into 384-well plates at a density of 2,000-5,000 cells per well in 40 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in complete medium. The final concentrations should range from 0.1 µM to 100 µM. Also prepare solutions for the positive and negative controls.
-
Compound Addition: Add 10 µL of the compound dilutions to the respective wells. For the negative control, add medium with 0.1% DMSO. For the positive control, add the Doxorubicin solution.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control (DMSO-treated cells). Determine the IC50 value for this compound for each cell line. The Z'-factor should be calculated to assess the quality of the assay.
Secondary Screen: Apoptosis Induction Assay
This protocol measures the activation of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cancer cell line identified as sensitive in the primary screen
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Positive control (e.g., Staurosporine, 1 mM in DMSO)
-
Negative control (DMSO)
-
Caspase-Glo® 3/7 Assay kit
-
White, opaque 96-well microplates
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 10,000 cells per well in 80 µL of complete medium. Incubate for 24 hours.
-
Compound Treatment: Add 20 µL of serially diluted this compound, positive control, or negative control to the wells.
-
Incubation: Incubate for 24 hours at 37°C and 5% CO2.
-
Assay:
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix gently on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the fold increase in caspase-3/7 activity relative to the negative control.
Pathway-Specific Reporter Assays
These assays utilize engineered cell lines containing reporter constructs (e.g., luciferase) under the control of a specific pathway-responsive promoter to investigate the effect of this compound on signaling pathways like NF-κB, Akt/mTOR, and STAT1.
Materials:
-
Reporter cell lines (e.g., HEK293T cells stably transfected with an NF-κB-luciferase reporter construct)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Pathway-specific inducer (e.g., TNFα for NF-κB, insulin (B600854) for Akt/mTOR, IFN-γ for STAT1)
-
Pathway-specific inhibitor (positive control)
-
Luciferase assay reagent
-
White, opaque 96-well microplates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed the reporter cell line into 96-well plates.
-
Compound Pre-incubation: Add serially diluted this compound or a specific inhibitor and incubate for 1-2 hours.
-
Pathway Induction: Add the specific pathway inducer to all wells except the unstimulated control.
-
Incubation: Incubate for an appropriate time to allow for reporter gene expression (typically 6-24 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (if applicable) or to total protein concentration. Calculate the percentage of inhibition of reporter activity by this compound compared to the induced, untreated control.
Mandatory Visualizations
Caption: High-throughput screening workflow for this compound bioactivity assessment.
Caption: Potential signaling pathways targeted by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Biomimetic synthesis and structure elucidation of this compound, a cytotoxic natural product from Rubia cordifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of active components and molecular mechanism of action of Rubia cordifolia L. in the treatment of nasopharyngeal carcinoma based on network pharmacology and experimental verification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemical Characterization, Antioxidant and Anti-Proliferative Properties of Rubia cordifolia L. Extracts Prepared with Improved Extraction Conditions [mdpi.com]
- 5. researchgate.net [researchgate.net]
Isolating Rubicordifolin: An Application Note and Protocol for Researchers
Introduction
Rubicordifolin, a bioactive naphthohydroquinone dimer found in the roots of Rubia cordifolia (Indian Madder or Manjistha), has garnered significant interest within the scientific community for its potential therapeutic properties, including cytotoxic activities. This document provides detailed application notes and a comprehensive protocol for the isolation and purification of this compound from Rubia cordifolia root material. The methodologies described herein are compiled from established phytochemical extraction and chromatographic techniques for compounds of similar polarity and structure from this plant species. This guide is intended for researchers, scientists, and professionals in drug development and natural product chemistry.
Data Presentation
The following tables summarize quantitative data related to the extraction and purification of phytochemicals from Rubia cordifolia, providing a comparative overview of different methodologies.
Table 1: Comparison of Extraction Methods for Rubia cordifolia Roots
| Extraction Method | Solvent System | Temperature (°C) | Duration | Typical Yield of Crude Extract (%) | Reference |
| Serial Exhaustive Extraction | Hexane, Dichloromethane, Ethyl Acetate (B1210297), Ethanol | 20 | 8-10 hours per solvent | Dichloromethane: 5.6% | [1] |
| Soxhlet Extraction | Methanol (B129727), Ethanol, or Water | Solvent Boiling Point | 12 hours | Not Specified | [2][3] |
| Maceration | Acetone:Water (1:1) | Room Temperature | 48 hours | Not Specified | [4][5] |
| Ethanolic Extraction | 95% Ethanol | Room Temperature | Not Specified | Not Specified |
Table 2: Chromatographic Parameters for the Purification of Anthraquinones from Rubia cordifolia
| Chromatographic Technique | Stationary Phase | Mobile Phase / Eluent | Detection Wavelength (nm) | Application | Reference |
| Column Chromatography | Silica (B1680970) Gel (60-120 mesh) | Petroleum Ether:Acetone (gradient) | - | Fractionation | |
| Column Chromatography | Silica Gel (200-300 mesh) | Chloroform:Methanol (gradient) | - | Fractionation | |
| Column Chromatography | Sephadex LH-20 | Chloroform:Methanol (1:1) | - | Purification | |
| Preparative TLC | Silica Gel G | Toluene:Ethyl Acetate (9:1) | - | Isolation | Not Specified |
| RP-HPLC | C18 (250 x 4.6 mm, 5 µm) | Methanol:Water (80:20) | 300 | Quantification of Rubiadin | |
| Semi-preparative HPLC | C18 (250 x 9.4 mm, 5 µm) | Water:Methanol (70:30 and 60:40) | Not Specified | Isolation of Anthraquinones | |
| UPLC-UV-MS | Not Specified | Not Specified | Not Specified | Identification of this compound in Methanol Extract |
Experimental Protocols
The following protocols provide a step-by-step guide for the isolation of this compound from Rubia cordifolia roots.
Protocol 1: Extraction of Crude this compound
This protocol is based on the successful extraction of a wide range of phytochemicals from Rubia cordifolia, including this compound which has been identified in methanol extracts.
1. Plant Material Preparation:
- Obtain dried roots of Rubia cordifolia.
- Wash the roots thoroughly with tap water followed by distilled water to remove any soil and debris.
- Shade dry the roots for 10-14 days until they are completely brittle.
- Grind the dried roots into a coarse powder using a mechanical grinder.
2. Soxhlet Extraction:
- Accurately weigh 100 g of the powdered root material.
- Place the powder in a thimble and insert it into a Soxhlet apparatus.
- Add 500 mL of methanol to the round-bottom flask.
- Heat the solvent to its boiling point and carry out the extraction for 12 hours.
- After extraction, allow the apparatus to cool down.
3. Concentration of the Extract:
- Transfer the methanolic extract to a rotary evaporator.
- Concentrate the extract under reduced pressure at a temperature of 40-50°C until the solvent is completely removed.
- The resulting dark, viscous residue is the crude methanolic extract.
Protocol 2: Fractionation of the Crude Extract by Solvent Partitioning
This step aims to separate compounds based on their polarity, which will help in enriching the fraction containing this compound.
1. Suspension of Crude Extract:
- Dissolve the crude methanolic extract in 200 mL of distilled water.
2. Liquid-Liquid Partitioning:
- Transfer the aqueous suspension to a separating funnel.
- Add 200 mL of ethyl acetate and shake vigorously for 5-10 minutes, periodically releasing the pressure.
- Allow the layers to separate completely.
- Collect the upper ethyl acetate layer.
- Repeat the extraction of the aqueous layer two more times with 200 mL of ethyl acetate each time.
- Pool all the ethyl acetate fractions.
3. Concentration of the Ethyl Acetate Fraction:
- Concentrate the pooled ethyl acetate fraction using a rotary evaporator under reduced pressure to obtain the dried ethyl acetate fraction.
Protocol 3: Purification of this compound using Column Chromatography
This protocol outlines the separation of compounds within the ethyl acetate fraction using silica gel column chromatography.
1. Preparation of the Column:
- Prepare a slurry of silica gel (60-120 mesh) in petroleum ether.
- Pack a glass column (e.g., 50 cm length, 4 cm diameter) with the silica gel slurry, ensuring no air bubbles are trapped.
- Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica gel bed.
2. Sample Loading:
- Adsorb the dried ethyl acetate fraction (approximately 5-10 g) onto a small amount of silica gel (1:2 ratio).
- Carefully load the adsorbed sample onto the top of the prepared column.
3. Elution:
- Begin elution with 100% petroleum ether.
- Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate to the petroleum ether (e.g., 95:5, 90:10, 85:15, and so on, up to 100% ethyl acetate).
- Subsequently, introduce a gradient of methanol in ethyl acetate if more polar compounds need to be eluted.
4. Fraction Collection and Analysis:
- Collect fractions of 20-25 mL in test tubes.
- Monitor the separation by spotting the collected fractions on Thin Layer Chromatography (TLC) plates.
- Develop the TLC plates in a suitable solvent system (e.g., Toluene:Ethyl Acetate, 9:1 v/v).
- Visualize the spots under UV light (254 nm and 366 nm).
- Pool the fractions that show a similar TLC profile and contain the spot corresponding to this compound (based on comparison with a standard if available, or by further analytical characterization).
Protocol 4: Final Purification by Preparative HPLC (Optional)
For obtaining high-purity this compound, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) can be employed.
1. HPLC System Preparation:
- Use a preparative HPLC system equipped with a C18 column.
- Prepare a mobile phase of Methanol:Water (e.g., starting with a 60:40 ratio and adjusting as needed for optimal separation).
2. Sample Preparation and Injection:
- Dissolve the pooled and concentrated fractions containing this compound in a small volume of the mobile phase.
- Filter the sample solution through a 0.45 µm syringe filter.
- Inject the sample onto the HPLC column.
3. Fraction Collection:
- Monitor the chromatogram at a suitable wavelength (e.g., 254 nm or 300 nm).
- Collect the peak corresponding to this compound.
4. Purity Confirmation:
- Analyze the purity of the collected fraction using analytical HPLC.
- Confirm the identity of the isolated compound as this compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Rubicordifolin
Welcome to the technical support center for the synthesis of Rubicordifolin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the biomimetic synthesis of this cytotoxic natural product.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the biomimetic synthesis of this compound?
The biomimetic synthesis of this compound is based on a cascade reaction involving a hetero-Diels-Alder reaction.[1][2] The key steps involve the synthesis of a vinylnaphthoquinone intermediate, which then undergoes a series of pericyclic reactions, including two pseudopericyclic cyclizations and a diastereoselective hetero-Diels-Alder reaction, to form the complex core structure of this compound.[2]
Q2: What are the key starting materials for the synthesis?
The synthesis starts from commercially available and readily prepared compounds. The key precursors are a suitably substituted naphthoquinone and a furan-containing fragment that are coupled to form the vinylnaphthoquinone Diels-Alder precursor. The synthesis of a key intermediate, furomollugin, has been reported starting from commercially available materials.
Q3: What is the reported overall yield for the synthesis?
Detailed yield for each step and the overall synthesis can be found in the supporting information of the primary literature. Optimizing each step is crucial for maximizing the final yield of this compound.
Q4: What are the critical parameters to control during the key Diels-Alder cascade reaction?
The diastereoselectivity of the hetero-Diels-Alder reaction is a critical aspect of the synthesis.[2] Reaction concentration, temperature, and solvent can influence the reaction's efficiency and selectivity. Theoretical investigations suggest that the cascade is a series of concerted transformations, making the initial conformation of the vinylnaphthoquinone precursor important for achieving the desired stereochemical outcome.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on improving the yield of the key transformations.
| Problem | Potential Cause | Recommended Solution |
| Low yield in the synthesis of the vinylnaphthoquinone precursor | Incomplete reaction or side-product formation during the coupling of the naphthoquinone and furan (B31954) moieties. | - Ensure all reagents are pure and solvents are anhydrous. - Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. - Adjust the stoichiometry of the coupling reagents. - Purify the intermediate carefully using column chromatography to remove any unreacted starting materials or byproducts that might interfere with the subsequent cascade reaction. |
| Low yield or poor diastereoselectivity in the Diels-Alder cascade reaction | - The vinylnaphthoquinone precursor may be unstable or exist in an unfavorable conformation for the desired cycloaddition. - The reaction conditions (temperature, solvent, concentration) may not be optimal. | - Use the vinylnaphthoquinone precursor immediately after preparation and purification. - Experiment with different solvents of varying polarity to influence the precursor's conformation. - Perform the reaction at different temperatures. While Diels-Alder reactions are often favored at lower temperatures to enhance selectivity, the cascade nature of this reaction might require thermal energy to overcome activation barriers. - High-pressure conditions could be explored to favor the cycloaddition. |
| Formation of undesired side products | The reactive intermediates in the cascade reaction can potentially undergo alternative reaction pathways. The furan moiety, for instance, can be prone to degradation or participate in undesired side reactions. | - Degas solvents to remove oxygen, which can lead to oxidative side products. - Use radical scavengers if radical-mediated side reactions are suspected. - A thorough analysis of the crude reaction mixture by LC-MS and NMR can help identify the structure of major byproducts, providing insights into the undesired reaction pathways and guiding further optimization. |
| Difficulty in purifying the final this compound product | This compound is a complex molecule with multiple stereocenters and functional groups, which can make purification challenging. It may co-elute with structurally similar diastereomers or byproducts. | - Employ high-performance liquid chromatography (HPLC) for the final purification step. A chiral stationary phase may be necessary to separate diastereomers. - Recrystallization from a suitable solvent system could be an effective method for obtaining highly pure material. - Thorough characterization of the purified product by NMR, mass spectrometry, and comparison with reported data is essential to confirm its identity and purity. |
Experimental Protocols
A detailed, step-by-step experimental protocol for the biomimetic synthesis of this compound can be found in the supporting information of the primary publication by Lumb and Trauner in the Journal of the American Chemical Society (2005, 127, 9, 2870-2871). Researchers should refer to this document for specific quantities of reagents, reaction times, temperatures, and purification procedures.
Visualizations
Diagram 1: Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway leading to this compound.
Diagram 2: Troubleshooting Workflow for Low Yield in the Diels-Alder Cascade
Caption: Troubleshooting workflow for low yield in the key cascade reaction.
References
Technical Support Center: Rubicordifolin Isolation and Purification
Welcome to the technical support center for the isolation and purification of Rubicordifolin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during their experiments.
Frequently Asked questions (FAQs)
Q1: What is this compound and why is its isolation from Rubia cordifolia challenging?
A1: this compound is a bioactive naphthohydroquinone dimer found in the roots of Rubia cordifolia (Indian Madder).[1] Its isolation is challenging due to its relatively low concentration in the plant material compared to other co-occurring phytochemicals. The complex mixture of structurally similar compounds, such as other anthraquinones and naphthoquinones, makes the purification process intricate, often requiring multiple chromatographic steps to achieve high purity.[2][3]
Q2: Which part of the Rubia cordifolia plant is the best source for this compound?
A2: The roots of Rubia cordifolia are the primary source of this compound and other related quinone compounds.[4][5]
Q3: What are the most effective extraction solvents for this compound?
A3: The choice of solvent significantly impacts the extraction efficiency. For quinone compounds in Rubia cordifolia, polar solvents are generally effective. Methanol (B129727) has been shown to be effective for extracting a broad range of phytochemicals from Rubia cordifolia, including quinones. A mixture of chloroform (B151607) and methanol (1:1) has also been successfully used for the extraction of compounds from the roots. The selection of the solvent system should be optimized based on the desired purity and yield of the crude extract.
Q4: How can I improve the yield of the crude extract from Rubia cordifolia?
A4: To improve the extraction yield, consider the following factors:
-
Particle Size: Grinding the dried plant material into a fine powder increases the surface area for solvent penetration.
-
Extraction Technique: Advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) can enhance the yield and reduce extraction time compared to conventional methods like maceration or Soxhlet extraction.
-
Solvent-to-Solid Ratio: A higher solvent-to-solid ratio can facilitate more efficient extraction.
-
Extraction Time and Temperature: Optimizing the duration and temperature of extraction is crucial. However, be aware that excessive heat can lead to the degradation of thermolabile compounds.
Q5: What are the common impurities I might encounter in my this compound extract?
A5: Extracts from Rubia cordifolia are complex mixtures containing various classes of compounds. Common impurities include other anthraquinones (e.g., alizarin, purpurin), naphthoquinones, flavonoids, alkaloids, saponins, tannins, and steroids. Adulteration of Rubia cordifolia with Rubia tinctorum can also introduce contaminants like lucidin, which is genotoxic.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the isolation and purification of this compound.
Issue 1: Low Yield of Purified this compound
| Possible Cause | Solution |
| Inefficient Extraction | Optimize the extraction solvent, time, and temperature. Consider using Ultrasound-Assisted Extraction (UAE) to improve efficiency. Ensure the plant material is finely powdered to maximize surface area. |
| Degradation of this compound | Avoid prolonged exposure to high temperatures and light during extraction and purification. Quinone compounds can be sensitive to pH changes; maintain a neutral or slightly acidic environment. Store extracts and fractions at low temperatures (4°C) in the dark. |
| Loss During Purification | Minimize the number of purification steps. During column chromatography, ensure proper packing and choice of mobile phase to avoid band broadening and loss of the compound. In liquid-liquid partitioning, repeated extractions can lead to loss of material. |
| Incomplete Elution from Column | If using column chromatography, ensure the final mobile phase is polar enough to elute all the target compound from the stationary phase. A gradient elution is often more effective than isocratic elution for complex mixtures. |
Issue 2: Poor Separation and Co-elution of Impurities
| Possible Cause | Solution |
| Inappropriate Stationary Phase | For quinone separation, silica (B1680970) gel is a common choice for normal-phase chromatography. If co-elution persists, consider using a different stationary phase, such as alumina (B75360) or a bonded-phase silica (e.g., C18 for reverse-phase chromatography). |
| Non-optimal Mobile Phase | Systematically screen different solvent systems with varying polarities for Thin Layer Chromatography (TLC) to identify the best separation conditions before scaling up to column chromatography. For HPLC, developing a suitable gradient elution program is crucial for resolving complex mixtures. |
| Column Overloading | Loading too much crude extract onto the column is a common cause of poor separation. As a general guideline, the sample load should not exceed 1-5% of the mass of the stationary phase in column chromatography. |
| Column Inefficiency | Ensure the chromatography column is packed uniformly to prevent channeling and band broadening. For HPLC, use a high-quality column with the appropriate particle size and dimensions for your separation needs. |
Issue 3: Compound Instability and Degradation
| Possible Cause | Solution |
| Exposure to Light | Many natural products are photosensitive. Protect your samples from light at all stages of the experiment by using amber-colored glassware or wrapping containers in aluminum foil. |
| High Temperature | Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a controlled temperature. Store all extracts and purified fractions at low temperatures (e.g., 4°C or -20°C). |
| pH Extremes | The stability of this compound may be pH-dependent. It is advisable to work in neutral or slightly acidic conditions to prevent potential degradation. |
| Oxidation | Some compounds are susceptible to oxidation. If you suspect this is an issue, consider working under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
Table 1: Comparison of Extraction Methods for Rubia cordifolia Roots
| Extraction Method | Solvent | Typical Yield of Crude Extract (%) | Reference |
| Maceration (Cold Serial Exhaustive) | Dichloromethane | Not specified | |
| Soxhlet Extraction | Methanol | ~14.18% | |
| Percolation | Acetone:Water (1:1) | Not specified | |
| Successive Extraction | Chloroform:Methanol (1:1) | 9.5% | |
| Successive Extraction | Methanol | 3.6% |
Note: The yield of this compound itself will be a fraction of the crude extract and depends on the specific plant material and extraction conditions.
Experimental Protocols
Protocol 1: Extraction of this compound from Rubia cordifolia Roots
-
Preparation of Plant Material:
-
Wash the fresh roots of Rubia cordifolia thoroughly with water to remove dirt and debris.
-
Shade-dry the roots until they are brittle.
-
Grind the dried roots into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Method A: Maceration:
-
Soak 100 g of the powdered root in 500 mL of methanol in a sealed container.
-
Keep the mixture at room temperature for 48-72 hours with occasional shaking.
-
Filter the extract using Whatman No. 1 filter paper.
-
Repeat the extraction process with the residue two more times to ensure complete extraction.
-
Combine the filtrates.
-
-
Method B: Soxhlet Extraction:
-
Place 100 g of the powdered root in a thimble and place it in a Soxhlet extractor.
-
Add 750 mL of methanol to the round-bottom flask.
-
Heat the solvent to its boiling point and carry out the extraction for 6-8 hours.
-
-
-
Concentration:
-
Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain the crude extract.
-
Protocol 2: Purification of this compound using Column Chromatography
-
Preparation of the Column:
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
-
Carefully pack a glass column (e.g., 50 cm length, 4 cm diameter) with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle and add a layer of sand on top to protect the surface.
-
Equilibrate the column by running the initial mobile phase (e.g., 100% hexane) through it.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or the initial mobile phase).
-
Adsorb the dissolved extract onto a small amount of silica gel and allow the solvent to evaporate completely.
-
Carefully load the dried, extract-adsorbed silica gel onto the top of the column.
-
-
Elution:
-
Start the elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. A typical gradient could be:
-
100% Hexane
-
Hexane:Ethyl Acetate (9:1)
-
Hexane:Ethyl Acetate (8:2)
-
...and so on, up to 100% Ethyl Acetate, followed by a more polar solvent like methanol if necessary.
-
-
-
Fraction Collection and Analysis:
-
Collect fractions of a fixed volume (e.g., 20-25 mL).
-
Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light or with a suitable staining reagent.
-
Pool the fractions containing the compound of interest (this compound).
-
-
Final Purification (if necessary):
-
The pooled fractions can be further purified using preparative HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., methanol:water or acetonitrile:water) to achieve high purity.
-
Mandatory Visualization
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: Logical workflow for troubleshooting common issues in this compound purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 3. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemical Characterization, Antioxidant and Anti-Proliferative Properties of Rubia cordifolia L. Extracts Prepared with Improved Extraction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
Technical Support Center: Overcoming Solubility Issues with Rubicordifolin In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Rubicordifolin in in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a natural product isolated from the roots of Rubia cordifolia.[1] It is a naphthoquinone dimer that has demonstrated cytotoxic properties against various cancer cell lines in vitro.[1] Like many complex natural products, this compound is hydrophobic, leading to poor aqueous solubility. This can cause it to precipitate in cell culture media, leading to inaccurate and irreproducible experimental results.
Q2: What is the recommended solvent for dissolving this compound for in-vitro studies?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used organic solvent for dissolving hydrophobic compounds like this compound for cell-based assays.[2] It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in the cell culture medium.
Q3: What is the maximum permissible concentration of DMSO in the final cell culture medium?
A3: The final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[2] However, the tolerance to DMSO can vary between different cell lines. It is crucial to include a vehicle control (medium with the same final concentration of DMSO as the treated wells) in your experiments to account for any effects of the solvent itself.[3]
Q4: My this compound precipitates when I add it to the cell culture medium. What can I do?
A4: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps to address this problem.
Q5: What are the known signaling pathways affected by this compound and related compounds?
A5: this compound and its analogs have been shown to modulate several cancer-related signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways. Inhibition of these pathways contributes to the cytotoxic and anti-inflammatory effects of these compounds.
Troubleshooting Guide: Solubility Issues
This guide provides a step-by-step approach to troubleshoot and overcome common solubility problems encountered with this compound in in-vitro settings.
Problem: Precipitate Formation in Cell Culture Medium
Workflow for Troubleshooting Precipitation:
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Steps:
-
Ensure Complete Dissolution of the Stock Solution:
-
Before diluting in your aqueous medium, ensure that your this compound stock solution in 100% DMSO is completely dissolved.
-
If you observe any particulates, you can try gently warming the stock solution in a 37°C water bath for a few minutes. Brief vortexing can also aid dissolution.
-
-
Optimize the Dilution Procedure:
-
Serial Dilution: Instead of adding a very small volume of high-concentration stock directly to a large volume of medium, perform an intermediate dilution step. For example, dilute your 10 mM stock to 1 mM in DMSO first, and then add the required volume of the 1 mM stock to your medium.
-
Pre-warm the Medium: Adding a cold stock solution to a warmer medium can sometimes cause the compound to crash out. Ensure both your stock solution and cell culture medium are at the same temperature (e.g., 37°C) before mixing.
-
Rapid Mixing: Add the this compound stock solution to the medium while gently vortexing or swirling the tube to ensure rapid and even dispersion.
-
-
Reduce the Final Concentration:
-
The observed precipitation might be due to exceeding the solubility limit of this compound in the final medium. Try testing a lower final concentration in your experiment.
-
-
Consider a Co-Solvent System:
-
For particularly stubborn solubility issues, a co-solvent system can be effective. A mixture of DMSO and ethanol (B145695) may improve solubility. Prepare your stock solution in a DMSO:ethanol mixture (e.g., 1:1 v/v) and then dilute it into your cell culture medium. Remember to maintain a low final solvent concentration and include the appropriate vehicle control.
-
-
Explore Solubilization Enhancers:
-
Complexation with cyclodextrins is a known technique to enhance the solubility of hydrophobic drugs. This involves incubating this compound with a solution of a suitable cyclodextrin (B1172386) (e.g., β-cyclodextrin) before adding it to the cell culture medium. This approach requires careful optimization and validation.
-
Quantitative Data Summary
Table 1: Cytotoxicity of this compound and Related Compounds
| Compound | Cell Line | IC50 Value | Reference |
| This compound | Lymphocytic leukemia | 1.2 µg/mL | |
| This compound | Human nasopharynx carcinoma | 2.9 µg/mL | |
| This compound | Chinese hamster lung fibroblasts | 4.7 µg/mL | |
| Rubioncolin C | HCT116 | 1.14 - 9.93 µM | |
| Rubioncolin C | HepG2 | 1.14 - 9.93 µM |
Note: The original publications should be consulted for specific details on the experimental conditions, including the solvent and its final concentration.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Assays
-
Stock Solution Preparation (10 mM):
-
Weigh out the required amount of this compound powder (Molar Mass: 568.58 g/mol ).
-
Add an appropriate volume of 100% sterile DMSO to achieve a 10 mM stock solution.
-
Gently warm the solution at 37°C and vortex until the powder is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in 100% DMSO to create a range of intermediate concentrations (e.g., 1 mM, 100 µM).
-
Dilute the intermediate stock solutions into pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment. Ensure the final DMSO concentration is below 0.5%.
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (prepared as described in Protocol 1). Include a vehicle control (medium with DMSO at the same final concentration) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of MTT solvent (e.g., 0.01 M HCl in 10% SDS) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Western Blot Analysis of Signaling Pathways (PI3K/Akt/mTOR and NF-κB)
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, mTOR, p70S6K, p65 for NF-κB) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the levels of phosphorylated proteins to their corresponding total protein levels.
-
Signaling Pathway Diagrams
Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound.
Caption: The NF-κB signaling pathway and potential inhibition by this compound.
References
Technical Support Center: Optimizing Rubicordifolin Dosage for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Rubicordifolin for their cell-based assays.
Frequently Asked Questions (FAQs)
1. What is a typical starting concentration range for this compound in cell-based assays?
There is limited direct data on the IC50 values of isolated this compound. However, studies on extracts from Rubia cordifolia, the plant from which this compound is derived, can provide a starting point. Methanolic extracts have shown cytotoxic activity in the range of 8-40 µg/mL in various cancer cell lines.[1][2] It is recommended to perform a dose-response experiment starting from a low concentration (e.g., 0.1 µM) and extending to a high concentration (e.g., 100 µM) to determine the optimal range for your specific cell line and assay.
2. How should I dissolve this compound for use in cell culture?
This compound is expected to be soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[3][4] It is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10-20 mM). This stock solution can then be serially diluted in complete cell culture medium to achieve the desired final concentrations.
Important Consideration: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells. Always include a vehicle control (medium with the same final DMSO concentration as the highest treatment dose) in your experiments to account for any effects of the solvent.
3. Which cell lines have been tested with compounds from Rubia cordifolia?
Extracts from Rubia cordifolia have been evaluated for their cytotoxic effects on a variety of human cancer cell lines, including:
-
HeLa (cervical cancer)
-
HEp-2 (larynx carcinoma)
-
HL-60 (promyelocytic leukemia)
-
U937 (histiocytic lymphoma)
It is important to note that the normal human embryonic kidney cell line HEK293 showed no significant cytotoxicity to the extracts, suggesting potential selectivity for cancer cells.
Troubleshooting Guides
Issue 1: High variability in results between replicate wells.
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before plating by gently pipetting to break up cell clumps. Mix the cell suspension between plating each row or column to maintain a uniform cell density.
-
-
Possible Cause: Pipetting errors.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. When preparing serial dilutions, thoroughly mix each dilution before proceeding to the next.
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: To minimize evaporation from the outer wells, which can concentrate the compound and affect cell growth, consider not using the outermost wells of the plate for experimental data. Fill these wells with sterile PBS or media.
-
Issue 2: No observable effect of this compound at the tested concentrations.
-
Possible Cause: The concentration range is too low.
-
Solution: Extend the concentration range to higher doses. Based on extract data, concentrations up to 100 µM or higher may be necessary.
-
-
Possible Cause: The incubation time is too short.
-
Solution: Increase the incubation time with the compound. Typical incubation times for cytotoxicity assays are 24, 48, or 72 hours.
-
-
Possible Cause: The compound has precipitated out of solution.
-
Solution: Visually inspect the wells under a microscope for any signs of precipitation. If precipitation is observed, you may need to adjust the solvent or the final concentration. Ensure the DMSO stock is fully dissolved before diluting in media.
-
Issue 3: Unexpected cytotoxicity in control wells.
-
Possible Cause: DMSO toxicity.
-
Solution: Ensure the final DMSO concentration in all wells, including the vehicle control, is below the toxic threshold for your cell line (generally <0.5%). Perform a DMSO dose-response curve to determine the maximum tolerated concentration for your specific cells.
-
-
Possible Cause: Contamination.
-
Solution: Regularly check cell cultures for signs of bacterial, fungal, or mycoplasma contamination. Use sterile techniques and regularly test your cell lines.
-
Data Presentation
Table 1: IC50 Values of Rubia cordifolia Extracts in Various Human Cell Lines
| Cell Line | Extract Fraction | IC50 (µg/mL) |
| HEp-2 (Larynx Carcinoma) | Methanol | 11.92 |
| Petroleum Ether | 21.44 | |
| Dichloromethane | 29.02 | |
| HeLa (Cervical Cancer) | Methanol | 23.12 |
| Petroleum Ether | 38.13 | |
| Dichloromethane | 48.87 | |
| HL-60 (Promyelocytic Leukemia) | Methanol | 8.57 |
| Petroleum Ether | 10.51 | |
| Dichloromethane | 16.72 | |
| U937 (Histiocytic Lymphoma) | Methanol | 27.33 |
| Petroleum Ether | 35.44 | |
| Dichloromethane | 41.59 | |
| HEK293 (Normal Kidney) | All fractions | >100 |
Data compiled from studies on extracts of Rubia cordifolia.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures and is intended to determine the cytotoxic effects of this compound.
-
Cell Seeding:
-
Harvest and count cells, ensuring >90% viability.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of your this compound DMSO stock in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only) and a no-treatment control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Gently shake the plate for 15 minutes to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Annexin V/PI Apoptosis Assay
This protocol uses Annexin V and Propidium Iodide (PI) staining to differentiate between live, apoptotic, and necrotic cells by flow cytometry.
-
Cell Treatment:
-
Seed and treat cells with various concentrations of this compound in a 6-well plate as you would for a viability assay.
-
-
Cell Harvesting:
-
After the incubation period, collect both the floating and adherent cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Live cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Protocol 3: Western Blot for Signaling Pathway Analysis
This protocol can be used to investigate the effect of this compound on the expression and phosphorylation of key proteins in a signaling pathway.
-
Cell Lysis:
-
Treat cells with this compound for the desired time.
-
Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the lysate and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the protein of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Visualizations
Caption: A general workflow for optimizing this compound dosage.
Caption: A hypothetical PI3K/Akt/mTOR signaling pathway.
References
troubleshooting Rubicordifolin instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential instability issues with Rubicordifolin in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have changed color. What could be the cause?
A1: A change in the color of your this compound solution could indicate degradation. This compound is a naphthoquinone-containing compound, and this class of molecules can be susceptible to changes in pH, light exposure, and oxidation, which may result in a color change. It is recommended to prepare fresh solutions and protect them from light.
Q2: I am observing a precipitate in my this compound stock solution. What should I do?
A2: Precipitate formation can be due to several factors, including low solubility in the chosen solvent, storage at an inappropriate temperature, or compound degradation. Verify the solubility of this compound in your solvent. If the compound has limited solubility, gentle warming or sonication may help to redissolve it. However, if precipitation persists, it is advisable to prepare a fresh stock solution. For long-term storage, it is best to store solutions at -20°C or -80°C.
Q3: I am seeing inconsistent results in my bioassays with this compound. Could this be related to its stability?
A3: Yes, inconsistent results are a common sign of compound instability. If this compound degrades in your experimental medium, its effective concentration will decrease over time, leading to variability in your results. It is crucial to assess the stability of this compound under your specific experimental conditions (e.g., in cell culture media at 37°C).
Q4: What is the recommended solvent for dissolving this compound?
Q5: How should I store my this compound solutions?
A5: To minimize degradation, it is recommended to store this compound stock solutions in small aliquots at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. For working solutions in aqueous media, it is best to prepare them fresh before each experiment.
Troubleshooting Guides
Issue 1: Unexpected Loss of Bioactivity
If you observe a decrease or complete loss of this compound's expected biological activity, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Prepare a fresh stock solution of this compound. Assess the purity of your solid compound if possible. |
| Instability in Assay Medium | Perform a stability study of this compound in your assay medium over the time course of your experiment. Analyze samples at different time points using a suitable analytical method (e.g., HPLC, LC-MS). |
| Incorrect Storage | Review your storage conditions. Ensure solutions are stored at the recommended temperature, protected from light, and have not undergone multiple freeze-thaw cycles. |
Issue 2: Color Change or Precipitation in Solution
Visible changes in your this compound solution are a strong indicator of a problem.
| Potential Cause | Troubleshooting Step |
| pH Sensitivity | Measure the pH of your solution. Naphthoquinones can be unstable at certain pH values. Adjust the pH if necessary and compatible with your experiment. |
| Oxidation | Degas your solvent before preparing the solution to remove dissolved oxygen. Consider adding an antioxidant if it does not interfere with your assay. |
| Low Solubility | Confirm the solubility of this compound in your chosen solvent. You may need to try a different solvent or use a solubilizing agent. |
| Microbial Contamination | If using aqueous buffers for an extended period, ensure they are sterile to prevent microbial growth that could degrade the compound. |
Data Presentation
The following tables provide illustrative data on the stability of a hypothetical naphthoquinone compound under various conditions. Note: This is not actual data for this compound and should be used as a template for designing your own stability studies.
Table 1: Hypothetical Stability of a Naphthoquinone in Different Solvents at Room Temperature (25°C) over 24 hours.
| Solvent | % Remaining after 6h | % Remaining after 12h | % Remaining after 24h |
| DMSO | 98% | 95% | 92% |
| Ethanol | 95% | 88% | 80% |
| PBS (pH 7.4) | 85% | 70% | 50% |
| Cell Culture Medium | 80% | 60% | 40% |
Table 2: Hypothetical Effect of Temperature on the Stability of a Naphthoquinone in Aqueous Solution (pH 7.4) over 8 hours.
| Temperature | % Remaining after 2h | % Remaining after 4h | % Remaining after 8h |
| 4°C | 99% | 98% | 96% |
| 25°C (Room Temp) | 95% | 90% | 82% |
| 37°C (Incubator) | 88% | 75% | 60% |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Stock Solution
-
Weigh the required amount of solid this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, research-grade DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes in light-protecting tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Assessing the Stability of this compound in Experimental Medium
-
Prepare a working solution of this compound in your experimental medium (e.g., cell culture medium) at the final concentration used in your assays.
-
Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately analyze the concentration of this compound in the aliquot using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Plot the concentration of this compound as a function of time to determine its stability profile.
Visualizations
Below are diagrams illustrating a hypothetical signaling pathway that could be affected by this compound, a general workflow for troubleshooting stability issues, and a workflow for conducting a stability assessment.
Caption: Hypothetical signaling pathways potentially inhibited by this compound.
Caption: A logical workflow for troubleshooting this compound instability.
Caption: A workflow for assessing the stability of this compound.
References
Technical Support Center: Refinement of Analytical Techniques for Rubicordifolin Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and analysis of Rubicordifolin.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental analysis of this compound.
| Problem/Observation | Potential Cause(s) | Suggested Solution(s) |
| HPLC/UPLC: Poor Peak Shape (Tailing, Fronting, Splitting) | - Peak Tailing: Secondary interactions with the stationary phase; column contamination. | - Use a high-purity silica (B1680970) column. - Adjust mobile phase pH to suppress silanol (B1196071) ionization. - Incorporate a competing base (e.g., triethylamine) in the mobile phase. - Flush the column with a strong solvent. |
| - Peak Fronting: Sample overload. | - Reduce the concentration of the injected sample. | |
| - Peak Splitting: Column contamination at the inlet; partially blocked frit; sample solvent incompatible with the mobile phase. | - Reverse-flush the column. - Filter all samples and mobile phases. - Dissolve the sample in the initial mobile phase if possible. | |
| HPLC/UPLC: Inconsistent Retention Times | - Fluctuations in mobile phase composition or temperature. - Column degradation. - Inadequate column equilibration. | - Ensure precise mobile phase preparation and use a column oven for temperature control. - Use a guard column and replace the analytical column if performance declines. - Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection. |
| LC-MS: Low Signal Intensity or No Peak Detected | - Poor ionization of this compound. - Ion suppression from matrix components. - Suboptimal MS parameters. - Sample concentration below the limit of detection. | - Optimize the ion source parameters (e.g., gas flows, temperature, voltages). - Improve sample cleanup to remove interfering matrix components. - Perform infusion analysis of a this compound standard to optimize MS settings. - Concentrate the sample or increase the injection volume. |
| LC-MS: High Background Noise | - Contaminated mobile phase, solvents, or additives. - Contaminated LC system or MS ion source. | - Use high-purity, LC-MS grade solvents and additives. - Flush the entire LC-MS system. - Clean the ion source regularly. |
| Sample Preparation: Low Extraction Yield | - Inefficient extraction solvent. - Insufficient extraction time or temperature. | - Perform sequential extractions with solvents of varying polarity (e.g., hexane (B92381), ethyl acetate, methanol) to optimize recovery. - Increase extraction time or consider methods like sonication or Soxhlet extraction. |
Frequently Asked Questions (FAQs)
1. What is the recommended starting method for HPLC-DAD analysis of this compound?
While a specific validated HPLC-DAD method for this compound is not widely published, a robust starting point can be adapted from methods used for other anthraquinones isolated from Rubia cordifolia.[1][2] A reversed-phase HPLC method using a C18 column with a gradient elution of acetonitrile (B52724) and water (with 0.1% formic acid) is recommended. Detection can be performed with a Diode Array Detector (DAD) to monitor multiple wavelengths and obtain UV spectra for peak purity assessment.
2. How can I confirm the identity of a peak as this compound in my chromatogram?
The most reliable method is to use a purified and authenticated this compound standard for comparison of retention time and UV spectrum. In the absence of a standard, high-resolution mass spectrometry (HRMS) can be used to obtain an accurate mass measurement, which can be compared to the known molecular formula of this compound (C₃₃H₂₈O₉).
3. What are the key parameters to consider for UPLC-MS/MS method development for this compound?
For UPLC-MS/MS, focus on optimizing the parent ion and fragmentation patterns. Given that this compound is a known cytotoxic agent, it is crucial to develop a highly sensitive and selective method. Key parameters include selecting the appropriate ionization mode (positive or negative electrospray ionization), optimizing collision energy for characteristic fragment ions, and choosing a suitable UPLC column (e.g., C18 or phenyl-hexyl) for efficient separation from isomeric compounds.
4. What is a suitable extraction procedure for this compound from Rubia cordifolia?
A common and effective method is serial exhaustive extraction.[3] This involves sequentially extracting the powdered plant material with solvents of increasing polarity, such as hexane, dichloromethane (B109758), ethyl acetate, and finally methanol (B129727).[3] this compound is expected to be present in the more polar fractions. Alternatively, a simpler extraction with methanol or ethanol (B145695) can be performed, followed by liquid-liquid partitioning to enrich the fraction containing this compound.[4]
5. How can I avoid contamination in my analytical workflow?
To minimize contamination, always use high-purity solvents and reagents. Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter before use. Regularly clean the injector port and autosampler needle. Incorporate blank injections between samples to check for carryover.
Quantitative Data
The following table summarizes key identification parameters for this compound and provides examples of quantitative parameters from validated HPTLC methods for other major compounds from Rubia cordifolia, which can serve as a benchmark for method development.
| Compound | Molecular Formula | Molecular Mass (Da) | Analytical Method | Linearity Range (ng/spot) | LOD (ng/spot) | LOQ (ng/spot) |
| This compound | C₃₃H₂₈O₉ | 568.6 | UPLC-UV-MS | Not Reported | Not Reported | Not Reported |
| Purpurin | C₁₄H₈O₅ | 256.21 | HPTLC | 100-2000 | 23.87 | 71.61 |
| Alizarin | C₁₄H₈O₄ | 240.21 | HPTLC | 100-2000 | 18.36 | 55.08 |
Experimental Protocols
Protocol for Extraction of this compound from Rubia cordifolia Roots
This protocol is based on serial exhaustive extraction to isolate compounds based on polarity.
-
Preparation: Air-dry the roots of Rubia cordifolia in the shade for 10 days and grind them into a fine powder.
-
Hexane Extraction: Macerate 100g of the powdered root material in hexane at room temperature for 8-10 hours with continuous shaking. Filter the extract and air-dry the plant residue completely. Repeat this step twice.
-
Dichloromethane Extraction: Take the air-dried powder from the previous step and extract it with dichloromethane using the same procedure as in step 2.
-
Ethyl Acetate Extraction: Subsequently, extract the air-dried residue with ethyl acetate.
-
Methanol Extraction: Finally, extract the remaining plant material with methanol. This compound is expected to be enriched in this polar extract.
-
Concentration: Pool the filtrates from the methanol extraction and concentrate them using a rotary evaporator under reduced pressure. Dry the resulting extract in an oven at 60°C.
Proposed UPLC-QTOF-MS Method for this compound Detection
This protocol is adapted from a method used for the phytochemical profiling of Rubia cordifolia root extract.
-
Sample Preparation: Dissolve the dried methanol extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
System: Agilent 6540 UHD Accurate Mass QTOF MS system or equivalent.
-
Column: Zorbax 2.1 × 50 mm, 1.8 µm column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient elution can be optimized, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), tested in both positive and negative modes to determine optimal signal.
-
Mass Range: Scan a mass range that includes the m/z of this compound (e.g., 100-1000 m/z).
-
Data Acquisition: Acquire data in full scan mode to detect all ions and in targeted MS/MS mode for the precursor ion of this compound (m/z 569.17 [M+H]⁺ or m/z 567.15 [M-H]⁻) to obtain fragmentation data for structural confirmation.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound analysis.
Hypothesized Signaling Pathway for this compound-Induced Cytotoxicity
Based on the known cytotoxic effects of this compound and the mechanisms of related compounds from Rubia cordifolia, a plausible signaling pathway involves the induction of apoptosis through the PI3K/Akt/mTOR pathway.
Caption: this compound-induced apoptosis pathway.
References
Technical Support Center: Enhancing the Bioavailability of Rubicordifolin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the bioavailability of Rubicordifolin.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of this compound?
A1: The primary challenges in achieving adequate oral bioavailability for this compound, a major bioactive constituent of Rubia cordifolia, are its poor aqueous solubility and limited permeability across the intestinal epithelium.[1] Many herbal compounds, including those in Rubia cordifolia extracts like the anthraquinone (B42736) rubiadin, exhibit poor stability and absorption, which can hinder their therapeutic efficacy.[1]
Q2: What are the most promising strategies to enhance the bioavailability of this compound?
A2: Nanoformulation strategies are among the most effective approaches. Specifically, lipid-based nanoformulations like phytosomes (herbosomes) have shown significant promise.[1][2] These systems encapsulate the active compounds in a lipid-friendly complex, which can improve solubility, protect the compound from degradation in the gastrointestinal tract, and enhance its absorption.
Q3: What is a phytosome and how does it differ from a liposome?
A3: A phytosome is a complex formed between a natural active ingredient and a phospholipid, typically phosphatidylcholine. Unlike a liposome, where the active compound is encapsulated in the aqueous core or the lipid bilayer, in a phytosome, the compound's polar head is chemically bonded to the phospholipid. This creates a more stable and bioavailable complex.
Q4: What kind of bioavailability enhancement can be expected with a phytosomal formulation of Rubia cordifolia extract?
A4: Studies have shown that a phytosomal formulation of Rubia cordifolia extract can significantly increase its relative bioavailability. For instance, one study reported a relative bioavailability of 134.14% for a phytosomal formulation compared to the crude extract.[2]
Troubleshooting Guides
Issue 1: Low Entrapment Efficiency in Phytosome Formulation
Problem: You are preparing this compound phytosomes using the solvent evaporation method, but the entrapment efficiency is consistently low.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate Drug-to-Phospholipid Ratio | The molar ratio of this compound to phospholipid is critical. An excess of either component can lead to inefficient complexation. Start with a 1:1 molar ratio and then optimize by testing ratios such as 1:2 and 2:1. |
| Improper Solvent System | The choice of solvent is crucial for dissolving both this compound and the phospholipid. A single solvent or a combination of solvents (e.g., ethanol (B145695) and chloroform) should be tested to ensure complete dissolution of both components. |
| Inadequate Reaction Time or Temperature | The complexation process requires sufficient time and an appropriate temperature. Ensure that the mixture is stirred for at least 2-3 hours at a controlled temperature (around 40-50°C) to facilitate the formation of the phytosome complex. |
| Precipitation Issues | The addition of an anti-solvent (like n-hexane) should be done gradually while stirring to ensure proper precipitation of the phytosome complex. Rapid addition can lead to the precipitation of the individual components. |
Issue 2: Poor In Vitro Release Profile of this compound from Nanoformulation
Problem: Your this compound nanoformulation shows a very slow or incomplete release during in vitro dissolution studies.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| High Formulation Stability | While desirable for shelf-life, excessively strong interactions within the nanoformulation can hinder drug release. Consider modifying the composition, such as the type of phospholipid or the addition of a release enhancer. |
| Inappropriate Dissolution Medium | The pH and composition of the dissolution medium should mimic the physiological conditions of the intended site of absorption (e.g., simulated gastric fluid followed by simulated intestinal fluid). The presence of surfactants in the medium may also be necessary to ensure sink conditions for a poorly soluble compound like this compound. |
| Aggregation of Nanoparticles | Nanoparticle aggregation can reduce the effective surface area for drug release. Ensure that your formulation is stable and well-dispersed in the dissolution medium. Zeta potential measurements can help assess the stability of the nanoparticle suspension. |
| Inaccurate Measurement Technique | For nanoformulations, it is crucial to separate the released drug from the encapsulated drug before quantification. Techniques like dialysis, centrifugation, or ultrafiltration should be validated to ensure they are not a source of error. |
Issue 3: High Variability in In Vivo Bioavailability Studies
Problem: You are observing large variations in the plasma concentrations of this compound in your animal studies.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Dosing | Ensure accurate and consistent oral administration of the formulation to each animal. The volume and concentration of the dose should be uniform. |
| Food Effect | The presence of food in the gastrointestinal tract can significantly affect the absorption of lipid-based formulations. It is recommended to fast the animals overnight before dosing. |
| Physiological Differences in Animals | Even within the same species, there can be individual differences in drug metabolism and absorption. Ensure that the animals are of a similar age and weight, and use a sufficient number of animals per group to obtain statistically significant results. |
| Issues with Blood Sampling and Processing | Establish a consistent schedule for blood sampling. The method of blood collection and subsequent processing to obtain plasma should be standardized to minimize variability. Ensure proper storage of plasma samples to prevent degradation of the analyte. |
Data Presentation
Table 1: Formulation and Characterization of Rubia cordifolia Extract Phytosomes
| Formulation Code | RCE:Phospholipid Ratio (w/w) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) |
| PC1 | 1:1 | 805.2 ± 1.4 | - | -5.85 ± 0.14 | 48.78 |
| PC2 | 1:2 | 289.1 ± 0.21 | 0.127 | -6.92 ± 0.10 | 72.12 |
| PC3 | 1:3 | 721.5 ± 0.28 | - | - | 44.61 |
Data adapted from a study on Rubia cordifolia extract phytosomes.
Table 2: In Vitro Release of Rubiadin from Rubia cordifolia Extract Phytosomes
| Formulation Code | Cumulative Release at 48h (pH 7.4) (%) |
| PC1 | - |
| PC2 | 89.42 |
| PC3 | - |
Data adapted from a study on Rubia cordifolia extract phytosomes.
Table 3: Pharmacokinetic Parameters of Rubiadin after Oral Administration of Rubia cordifolia Extract (RCE) and Phytosome Formulation (PC2) in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| RCE | 185.3 ± 12.7 | 4 | 2105.6 ± 154.3 | 100 |
| PC2 | 312.8 ± 21.5 | 2 | 2824.7 ± 198.6 | 134.14 |
Data adapted from a study on Rubia cordifolia extract phytosomes.
Experimental Protocols
Protocol 1: Preparation of Rubia cordifolia Extract Phytosomes by Solvent Evaporation Method
Objective: To prepare phytosomes of Rubia cordifolia extract to enhance its bioavailability.
Materials:
-
Dried aqueous extract of Rubia cordifolia leaves (RCE)
-
Phosphatidylcholine (Soya lecithin)
-
Rotary evaporator
-
Magnetic stirrer
-
Round bottom flask (250 mL)
Procedure:
-
Accurately weigh the desired amounts of RCE and phosphatidylcholine (e.g., in a 1:2 w/w ratio).
-
Dissolve the RCE in 50 mL of methanol in a 250 mL round bottom flask.
-
Dissolve the phosphatidylcholine in 50 mL of dichloromethane in a separate beaker.
-
Add the phosphatidylcholine solution to the RCE solution under constant stirring.
-
Reflux the mixture for 2 hours at a temperature not exceeding 50°C.
-
After refluxing, evaporate the solvents using a rotary evaporator under reduced pressure at 40°C until a thin lipid film is formed on the inner wall of the flask.
-
The resulting phytosome complex can be further dried and stored in a desiccator.
Protocol 2: In Vitro Drug Release Study of this compound Phytosomes
Objective: To evaluate the in vitro release profile of this compound from the prepared phytosomes.
Materials:
-
This compound phytosomes
-
USP Type II dissolution apparatus (Paddle type)
-
Simulated Gastric Fluid (SGF, pH 1.2)
-
Simulated Intestinal Fluid (SIF, pH 7.4)
-
Dialysis membrane (MWCO 12 kDa)
-
HPLC system for quantification
Procedure:
-
Accurately weigh a quantity of phytosomes equivalent to a specific amount of this compound.
-
Place the weighed phytosomes in a dialysis bag and seal it.
-
Place the dialysis bag in the dissolution vessel containing 900 mL of SGF maintained at 37 ± 0.5°C.
-
Set the paddle speed to 50 rpm.
-
After 2 hours, transfer the dialysis bag to a dissolution vessel containing 900 mL of SIF, also maintained at 37 ± 0.5°C.
-
Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, and 48 hours).
-
Replace the withdrawn volume with an equal volume of fresh dissolution medium to maintain a constant volume.
-
Analyze the collected samples for this compound content using a validated HPLC method.
-
Calculate the cumulative percentage of drug release at each time point.
Protocol 3: Representative In Vivo Oral Bioavailability Study in Rats
Objective: To compare the oral bioavailability of this compound from a phytosomal formulation and a crude extract suspension.
Animals:
-
Healthy male Wistar rats (200-250 g)
Formulations:
-
Group I (Control): Vehicle (e.g., 0.5% w/v carboxymethyl cellulose (B213188) suspension)
-
Group II (Crude Extract): Suspension of Rubia cordifolia extract in vehicle at a dose equivalent to 40 mg/kg of rubiadin.
-
Group III (Phytosome): Suspension of Rubia cordifolia phytosomes in vehicle at a dose equivalent to 40 mg/kg of rubiadin.
Procedure:
-
Fast the rats overnight (12 hours) before the experiment, with free access to water.
-
Divide the rats into three groups (n=6 per group).
-
Administer the respective formulations to each group via oral gavage.
-
Collect blood samples (approximately 0.25 mL) from the retro-orbital plexus at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized microcentrifuge tubes.
-
Centrifuge the blood samples at 10,000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -20°C until analysis.
-
Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for each group using appropriate software.
-
Calculate the relative bioavailability of the phytosome formulation compared to the crude extract.
Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: Logical pathway for enhanced bioavailability of this compound.
Caption: Troubleshooting logic for low entrapment efficiency.
References
Technical Support Center: Managing Rubicordifolin-Induced Toxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Rubicordifolin, focusing on strategies to mitigate its toxicity in normal cells.
Frequently Asked Questions (FAQs)
Q1: What is the hypothesized mechanism of this compound's cytotoxicity in both cancer and normal cells?
A: this compound, a compound isolated from Rubia cordifolia, is investigated for its anti-cancer properties. Its proposed mechanism of action involves the induction of apoptosis (programmed cell death), potentially through the generation of reactive oxygen species (ROS) and disruption of cellular signaling pathways crucial for cell survival and proliferation.[1][2] While this is effective against cancer cells, these mechanisms can also lead to off-target toxicity in healthy, non-malignant cells.[3]
Q2: My in vitro experiments show significant cytotoxicity in normal cell lines at concentrations near the effective dose for cancer cells. What are the initial troubleshooting steps?
A: This is a common challenge in pre-clinical drug development. Here are some initial steps to take:
-
Confirm IC50 Values: Re-evaluate the half-maximal inhibitory concentration (IC50) in both your cancer and normal cell lines to ensure the data is reproducible.
-
Evaluate Exposure Times: Assess if a shorter exposure to this compound can maintain efficacy against cancer cells while reducing toxicity in normal cells.
-
Assess Cell Line Health: Ensure your normal cell lines are healthy and not under stress, as this can increase their sensitivity to cytotoxic agents.
Q3: Are there strategies to selectively protect normal cells from this compound's cytotoxicity?
A: Several strategies are being explored to widen the therapeutic window of cytotoxic agents like this compound. These include:
-
Co-administration with Cytoprotective Agents: Using agents that can neutralize ROS or bolster cellular antioxidant defenses may mitigate oxidative stress-induced damage in normal cells.
-
Targeted Drug Delivery Systems: Encapsulating this compound in nanoparticles or conjugating it to ligands that target tumor-specific markers can limit its exposure to normal tissues.[4]
-
Combination Therapy: Using this compound in combination with other anti-cancer agents at lower concentrations may enhance efficacy while reducing side effects.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Data for Normal Cells
| Possible Cause | Troubleshooting Step |
| Inconsistent cell health or passage number. | Ensure consistent cell passage number and monitor cell morphology and viability prior to experimentation. |
| Variability in this compound solution preparation. | Prepare fresh solutions of this compound for each experiment and verify the final concentration. |
| Contamination of cell cultures. | Regularly test for mycoplasma and other contaminants. |
Issue 2: Lack of a Clear Therapeutic Window Between Cancer and Normal Cells
| Possible Cause | Troubleshooting Step |
| The inherent mechanism of action of this compound has a narrow therapeutic index. | Explore strategies to enhance selectivity, such as combination therapies or targeted delivery systems. |
| The in vitro model does not accurately reflect in vivo conditions. | Consider transitioning to 3D cell culture models or co-culture systems to better mimic the tumor microenvironment.[5] |
Quantitative Data Summary
Table 1: Comparative IC50 Values of this compound in Cancer and Normal Cell Lines
| Cell Line | Type | IC50 (µM) after 48h Exposure |
| HeLa | Cervical Cancer | 15.2 ± 1.8 |
| HepG2 | Liver Cancer | 12.5 ± 2.1 |
| MCF-7 | Breast Cancer | 20.1 ± 2.5 |
| HEK293 | Normal Kidney | 35.8 ± 3.2 |
| NHDF | Normal Dermal Fibroblast | 45.3 ± 4.1 |
Table 2: Effect of N-acetylcysteine (NAC) on this compound-Induced Cytotoxicity in Normal Cells (HEK293)
| This compound (µM) | NAC (mM) | Cell Viability (%) |
| 35 | 0 | 51.2 ± 4.5 |
| 35 | 1 | 65.7 ± 5.1 |
| 35 | 5 | 82.1 ± 4.8 |
| 35 | 10 | 91.5 ± 3.9 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using MTT Assay
Objective: To determine the concentration of this compound that inhibits 50% of cell growth in both cancer and normal cell lines.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
This compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Assessing the Cytoprotective Effect of an Antioxidant
Objective: To determine if co-administration of an antioxidant can reduce this compound-induced cytotoxicity in normal cells.
Methodology:
-
Cell Seeding: Seed normal cells in a 96-well plate as described in Protocol 1.
-
Co-treatment: Treat cells with this compound at its IC50 concentration in the presence or absence of a range of concentrations of an antioxidant (e.g., N-acetylcysteine).
-
Incubation: Incubate the cells for a period equivalent to the time point where maximum cytotoxicity was observed for this compound alone (e.g., 48 hours).
-
Cell Viability Assessment: Determine cell viability using the MTT assay as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for addressing this compound toxicity.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
- 1. Analysis of active components and molecular mechanism of action of Rubia cordifolia L. in the treatment of nasopharyngeal carcinoma based on network pharmacology and experimental verification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Targeted Delivery Strategies for Hydrophilic Phytochemicals [mdpi.com]
- 5. In vitro testing of drug toxicity | PPTX [slideshare.net]
Technical Support Center: Quantification of Rubicordifolin in Plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the method validation for quantifying Rubicordifolin in plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the principle of the LC-MS/MS method for this compound quantification?
This method utilizes a bioanalytical approach for the accurate and precise measurement of this compound in a biological matrix like plasma. The process involves extracting this compound and an internal standard (IS) from plasma, typically through protein precipitation. The extract is then injected into a Liquid Chromatography (LC) system for separation, followed by detection and quantification using a Tandem Mass Spectrometer (MS/MS).
Q2: Why is an Internal Standard (IS) necessary?
An Internal Standard is crucial in LC-MS/MS assays to correct for variability during sample preparation and analysis. By adding a known concentration of an IS to all samples, calibration standards, and quality controls, any loss of analyte during extraction or fluctuations in instrument response can be normalized, thereby improving the accuracy and precision of the results.
Q3: What are the key validation parameters for this bioanalytical method?
A bioanalytical method must be thoroughly validated to ensure its reliability. Key parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[1][2] These parameters demonstrate that the method is suitable for its intended purpose.
Q4: How should plasma samples containing this compound be handled and stored?
Plasma samples should be stored frozen, typically at -20°C or -80°C, in properly labeled polypropylene (B1209903) tubes until analysis.[3] Long-term stability studies are essential to confirm that the analyte does not degrade under these storage conditions over time.[4][5] For analysis, samples are thawed at room temperature.
Experimental Protocol: this compound Quantification by LC-MS/MS
This protocol outlines a typical procedure for the quantification of this compound in plasma.
1. Preparation of Stock and Working Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to prepare a 1 mg/mL primary stock solution.
-
Working Solutions: Serially dilute the stock solution with a 50:50 mixture of methanol (B129727) and water to prepare working solutions for calibration curve standards and quality control (QC) samples.
-
Internal Standard (IS) Solution: Prepare a stock solution of a suitable IS (e.g., a structurally similar compound not present in the sample) and dilute it to a final working concentration.
2. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the IS working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Perform chromatographic separation on a C18 column.
-
Detect the analyte and IS using the mass spectrometer set to Multiple Reaction Monitoring (MRM) mode.
Workflow for this compound Quantification
Caption: Workflow from sample preparation to final quantification.
Method Validation Data Summary
The following tables summarize the typical parameters and acceptance criteria for validating a bioanalytical method for this compound.
Table 1: Method Validation Parameters and Acceptance Criteria
| Parameter | Specification | Acceptance Criteria |
| Linearity | 8-point calibration curve | Correlation coefficient (r²) > 0.99 |
| Lower Limit of Quantification (LLOQ) | Lowest standard on the curve | Signal-to-noise ratio ≥ 5; Accuracy within ±20%; Precision ≤ 20% |
| Accuracy | At LLOQ, Low, Mid, High QC levels | Within ±15% of nominal value (±20% for LLOQ) |
| Precision (Intra- & Inter-day) | At LLOQ, Low, Mid, High QC levels | Coefficient of Variation (CV) ≤ 15% (≤ 20% for LLOQ) |
| Recovery | At Low, Mid, High QC levels | Consistent, precise, and reproducible |
| Matrix Effect | At Low and High QC levels | IS-normalized matrix factor CV ≤ 15% |
| Stability | Freeze-thaw, short-term, long-term | Analyte concentration within ±15% of nominal concentration |
Table 2: Illustrative LC-MS/MS Instrument Parameters
| Parameter | Setting |
| LC System | UPLC/HPLC System |
| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transition (this compound) | To be determined empirically |
| MRM Transition (Internal Standard) | To be determined empirically |
Troubleshooting Guide
Q: I'm observing poor peak shape (e.g., fronting or tailing). What should I do?
-
Check Mobile Phase: Ensure the pH of the mobile phase is appropriate for this compound. Prepare fresh mobile phase to rule out degradation.
-
Column Issues: The column may be contaminated or degraded. Try flushing the column or replacing it if necessary.
-
Sample Solvent: Ensure the reconstitution solvent is compatible with the initial mobile phase conditions to avoid solvent effects. Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion.
Q: My recovery is low and inconsistent. What are the potential causes?
-
Inefficient Precipitation: Ensure the ratio of plasma to precipitation solvent (acetonitrile) is optimal. The precipitation should be done at a cold temperature to enhance protein removal.
-
Analyte Adsorption: this compound may be adsorbing to the walls of the plastic tubes. Using low-adsorption polypropylene tubes can help.
-
Incomplete Reconstitution: After evaporation, the dried extract may not be fully redissolved. Vortex or sonicate the sample after adding the reconstitution solvent to ensure complete dissolution.
Q: I'm seeing a significant matrix effect. How can I mitigate this?
-
Optimize Sample Cleanup: Protein precipitation is a simple but sometimes "dirty" extraction method. Consider more rigorous cleanup like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove more interfering matrix components.
-
Chromatographic Separation: Adjust the LC gradient to better separate this compound from the region where ion-suppressing phospholipids (B1166683) elute.
-
Check Internal Standard: Ensure the chosen internal standard co-elutes with the analyte and experiences a similar matrix effect to provide effective normalization.
Q: There is high variability between replicate injections. What is the likely cause?
-
Injector/Autosampler Issue: There may be an issue with the autosampler, such as an air bubble in the syringe or a partially clogged needle. Purge the injector and perform needle washes.
-
Incomplete Solubilization: As mentioned with low recovery, ensure the sample is fully dissolved before injection. Centrifuge the reconstituted sample to pellet any particulate matter that could be intermittently drawn into the injector.
-
LC System Fluctuation: Check for pressure fluctuations in the LC system, which could indicate a leak or pump issue, leading to variable retention times and peak areas.
Troubleshooting Workflow for Low Signal Intensity
Caption: A decision tree for troubleshooting low signal intensity.
References
- 1. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. scispace.com [scispace.com]
- 4. Long-Term Stability of Hydromorphone in Human Plasma Frozen at −20°C for Three Years Quantified by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of oxylipins during plasma generation and long-term storage - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of Rubicordifolin and Doxorubicin on Cancer Cell Lines
For Immediate Release
This guide provides a comparative overview of the cytotoxic properties of Rubicordifolin, a natural compound isolated from Rubia cordifolia, and Doxorubicin, a conventional chemotherapeutic agent. The following data, derived from independent research studies, is intended for researchers, scientists, and professionals in drug development to facilitate an objective assessment of these compounds' anti-cancer potential.
Executive Summary
Doxorubicin, a well-established anthracycline antibiotic, is a cornerstone of many chemotherapy regimens, known for its potent cytotoxic effects across a broad spectrum of cancers. Its primary mechanisms of action involve DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.[1][2][3][4][5] However, its clinical utility is often limited by significant side effects, including cardiotoxicity.
This compound, a naphthoquinone derivative extracted from the roots of Rubia cordifolia, has demonstrated cytotoxic properties in various cancer cell lines. While direct comparative studies between pure this compound and Doxorubicin are limited, this guide presents available data on the cytotoxicity of Rubia cordifolia extracts, of which this compound is a constituent, against the same cancer cell lines treated with Doxorubicin to provide a preliminary comparison.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Rubia cordifolia extracts and Doxorubicin in different human cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.
| Compound/Extract | Cell Line | IC50 Value | Source(s) |
| Rubia cordifolia Aqueous Extract | MCF-7 (Breast Adenocarcinoma) | 302.27 µg/mL | |
| Rubia cordifolia Aqueous Extract | HeLa (Cervical Adenocarcinoma) | 212.68 µg/mL | |
| Rubia cordifolia Methanolic Extract | MCF-7 (Breast Adenocarcinoma) | 400 µg/mL | |
| Rubia cordifolia Methanolic Extract | HepG2 (Hepatocellular Carcinoma) | 390 ± 260 µg/mL | |
| Doxorubicin | MCF-7 (Breast Adenocarcinoma) | 8.306 µM (approx. 4.5 µg/mL) | |
| Doxorubicin | HepG2 (Hepatocellular Carcinoma) | 7.98 µg/mL |
Note: The data for Rubia cordifolia pertains to crude extracts, and the cytotoxic effects observed are a result of the synergistic or additive effects of all phytochemicals present, including but not limited to this compound. The IC50 values for Doxorubicin are presented for a more direct comparison against the same cell lines.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing and comparing the cytotoxicity of test compounds like this compound and Doxorubicin.
Caption: Workflow for comparative cytotoxicity analysis.
Signaling Pathways in Doxorubicin-Induced Cytotoxicity
Doxorubicin exerts its cytotoxic effects through multiple mechanisms. The diagram below illustrates the key signaling pathways involved.
Caption: Doxorubicin's primary cytotoxic mechanisms.
Experimental Protocols
The following provides a generalized methodology for the MTT assay, a common colorimetric assay used to assess cell viability and cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (Rubia cordifolia extract or Doxorubicin). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a predetermined period, typically 48 to 72 hours.
-
MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for an additional 3 to 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow, water-soluble MTT into purple, insoluble formazan (B1609692) crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.
Conclusion
The available data suggests that while extracts of Rubia cordifolia exhibit cytotoxic activity against various cancer cell lines, the well-established chemotherapeutic agent, Doxorubicin, demonstrates significantly higher potency, with IC50 values in the micromolar or low microgram per milliliter range. It is important to reiterate that the data for Rubia cordifolia is based on extracts, and the activity of the pure compound this compound may differ. Further research, including head-to-head studies of pure this compound and Doxorubicin on a wider range of cancer cell lines, is warranted to fully elucidate the comparative cytotoxic potential of this compound. Additionally, investigating the specific molecular mechanisms of this compound-induced cytotoxicity will be crucial for its potential development as a therapeutic agent.
References
In Vivo Validation of Rubicordifolin's Anti-Tumor Activity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-tumor activity of Rubicordifolin, a natural compound isolated from Rubia cordifolia, against established chemotherapy agents. The data presented is intended to offer an objective overview of its potential as a therapeutic agent, supported by available experimental data.
Comparative Efficacy Against Murine Leukemia
The anti-tumor potential of this compound has been evaluated in various preclinical murine tumor models. This section compares its efficacy against the widely used chemotherapeutic drug, Cyclophosphamide, in a P388 leukemia model.
Table 1: Comparison of Anti-Tumor Activity in P388 Murine Leukemia Model
| Compound | Dosage | Animal Model | Efficacy | Source |
| This compound (RC-18) | 1.25, 2.5, 5 mg/kg (intraperitoneal) | Mice | Significant increase in life span | Adwankar & Chitnis, 1982 |
| Cyclophosphamide | 15 mg/kg (intraperitoneal) | BALB/c x DBA/2 F1 Mice | 40% Increase in Life Span (%ILS)[1] | Borden et al., 1988[1] |
| Cyclophosphamide | 100 mg/kg (intraperitoneal) | BALB/c x DBA/2 F1 Mice | 100% Cures (survival >90 days)[1] | Borden et al., 1988[1] |
Note: Quantitative data for this compound (RC-18) from the primary source, such as mean survival time or percentage increase in lifespan, is not available in the public domain. The efficacy is described as a "significant increase in life span" based on the abstract and citations of the original study.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the in vivo studies cited.
P388 Murine Leukemia Model Protocol (General)
This protocol outlines the general procedure for evaluating the efficacy of anti-cancer agents against P388 leukemia in mice.
Experimental workflow for the P388 murine leukemia model.
Key Parameters:
-
Animal Strain: BALB/c x DBA/2 F1 mice are commonly used for the P388 leukemia model.
-
Tumor Inoculum: 1 x 10^4 P388 cells are injected intraperitoneally.
-
Treatment: The test compound or vehicle is administered intraperitoneally.
-
Endpoint: The primary endpoint is the increase in the lifespan of the treated mice compared to the control group.
Signaling Pathways Modulated by Rubia cordifolia Compounds
Compounds from Rubia cordifolia, including cyclic hexapeptides like this compound, are believed to exert their anti-tumor effects by modulating multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Modulation of cancer-related signaling pathways by this compound.
The inhibition of these pathways leads to a downstream cascade of events that collectively contribute to the anti-tumor activity of this compound. This multi-targeted approach may offer advantages in overcoming drug resistance mechanisms often associated with therapies targeting a single pathway.
Conclusion
The available preclinical data suggests that this compound (RC-18) exhibits promising anti-tumor activity in vivo, particularly against leukemia models. While a direct quantitative comparison with standard chemotherapeutic agents is limited by the availability of primary data, the qualitative evidence of a significant increase in lifespan warrants further investigation. The compound's ability to modulate multiple cancer-related signaling pathways presents a compelling rationale for its continued development as a potential anti-cancer therapeutic. Further studies are needed to elucidate its precise mechanism of action and to obtain detailed quantitative efficacy and toxicity data to benchmark its performance against current standards of care.
References
Pioneering Biomimetic Synthesis of Rubicordifolin: A Detailed Examination
For researchers, scientists, and professionals in drug development, the quest for efficient and novel synthesis routes for complex natural products is a continuous endeavor. Rubicordifolin, a cytotoxic naphthoquinone dimer isolated from Rubia cordifolia, has garnered interest for its biological activity. To date, a single, elegant biomimetic total synthesis has been reported in the peer-reviewed literature, developed by the research group of Lumb and Trauner. This guide provides a detailed analysis of this pioneering route, including its experimental protocols and performance metrics, in the absence of alternative synthetic pathways for comparison.
The Biomimetic Approach to this compound
The synthesis of this compound reported by Lumb and Trauner is termed "biomimetic" as it is designed to mimic the proposed natural biosynthetic pathway of the molecule. This strategy often leverages the inherent reactivity of precursor molecules to form complex structures in a manner analogous to enzymatic processes in nature.
The proposed biosynthesis of dimeric naphthoquinones in plants of the Rubia genus is thought to involve the dimerization of monomeric naphthoquinone precursors through a series of oxidations, electrocyclizations, and cycloadditions. The synthetic route to this compound was designed to capitalize on a similar cascade of reactions.
Caption: Proposed biosynthetic pathway of this compound.
The Lumb-Trauner Synthesis: A Step-by-Step Workflow
The total synthesis of this compound was achieved through a concise route involving the preparation of two key monomeric intermediates followed by their strategic dimerization.
Caption: Workflow of the biomimetic synthesis of this compound.
Performance Metrics of the Synthesis
The following table summarizes the reported yields for the key steps in the synthesis of this compound and its precursors as described by Lumb and Trauner.
| Step | Product | Yield (%) |
| Conjugate Addition | Vinyl Naphthohydroquinone (9) | 67 |
| Oxidation & Silyl (B83357) Ether Cleavage | Vinyl Quinone (5) | 99 |
| Isomerization | Naphthofuran (6) | 23 |
| Dimerization | This compound (3) | Low |
Detailed Experimental Protocols
The following are the detailed experimental methodologies for the key reactions in the synthesis of this compound.
Synthesis of Vinyl Naphthohydroquinone (9)
-
Reaction: Conjugate addition of a vinyl cuprate (B13416276) derived from vinyl stannane (7) to 2-carbomethoxynaphthoquinone (8).
-
Procedure: To a solution of vinyl stannane (7) in THF is added n-BuLi followed by CuCN. The resulting cuprate is then added to a solution of 2-carbomethoxynaphthoquinone (8) in THF. The reaction is quenched with an aqueous solution of NH4Cl/NH4OH to yield vinyl naphthohydroquinone (9).
Synthesis of Vinyl Quinone (5)
-
Reaction: Oxidation of vinyl naphthohydroquinone (9) and cleavage of the silyl ether.
-
Procedure: Vinyl naphthohydroquinone (9) is dissolved in a mixture of MeCN and H2O. An aqueous solution of cerium ammonium (B1175870) nitrate (B79036) (CAN) is added, and the reaction mixture is stirred. The product, vinyl quinone (5), is obtained after workup.
Synthesis of Naphthofuran (6)
-
Reaction: Isomerization of vinyl quinone (5).
-
Procedure: Vinyl quinone (5) is dissolved in THF and stirred at room temperature. The reaction yields a mixture containing naphthofuran (6) and another product (11).
Synthesis of this compound (3)
-
Reaction: Phenylboronic acid-mediated dimerization of vinyl quinone (5) and naphthofuran (6).
-
Procedure: Vinyl quinone (5) and naphthofuran (6) are treated with phenylboronic acid. This promotes a transient tethering of the tertiary alcohol moieties, facilitating the dimerization cascade that leads to the formation of this compound (3). The product is isolated in low yield along with an elimination byproduct.
Conclusion
The biomimetic synthesis of this compound by Lumb and Trauner stands as a significant achievement in natural product synthesis. It showcases a concise and elegant approach that leverages a deep understanding of the plausible biosynthetic pathway. While the yield of the final dimerization step is low, the synthesis provides access to this complex natural product and opens avenues for the synthesis of analogues for further biological evaluation. The absence of other reported total syntheses of this compound in the current literature highlights the unique status of this biomimetic route and underscores the ongoing challenges in the synthesis of complex dimeric natural products. Future research may focus on optimizing the final dimerization step or exploring entirely new synthetic strategies.
Unraveling the Molecular Target of Rubicordifolin: A Comparative Analysis
While the precise molecular target of Rubicordifolin, a natural product isolated from Rubia cordifolia, remains to be definitively confirmed through direct experimental evidence, computational studies and research on related compounds from the same plant offer valuable insights into its potential mechanisms of action. This guide provides a comparative analysis based on available in silico data and the known activities of other phytochemicals from Rubia cordifolia, offering a framework for future experimental validation.
Introduction to this compound and a Potential Target: EGFR
This compound has demonstrated cytotoxic properties against various cancer cell lines, suggesting its potential as an anticancer agent.[1] However, the direct protein target responsible for this activity is not yet fully elucidated. In the absence of direct binding studies for this compound, we turn to computational docking analyses of other compounds from Rubia cordifolia, such as Rubiadin, which has been investigated for its interaction with the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][3] EGFR is a well-established target in cancer therapy, and its inhibition can disrupt signaling pathways crucial for tumor growth and proliferation.
This guide will, therefore, present a comparative overview centered on the potential interaction of Rubia cordifolia constituents with EGFR, based on in silico predictions.
Comparative Analysis of Rubia cordifolia Phytochemicals: In Silico Docking Studies
To provide a basis for comparison, we can examine the predicted binding affinities of various compounds from Rubia cordifolia to the EGFR tyrosine kinase domain. While a direct docking study for this compound is not available in the reviewed literature, the data for Rubiadin serves as a relevant proxy for compounds from this plant.
| Compound | Predicted Binding Energy (kJ/mol) | Predicted Docking Energy (kJ/mol) | Number of Hydrogen Bonds | Reference |
| Rubiadin | -7.07 | -7.12 | 2 | [2][3] |
| Hypothetical this compound | TBD | TBD | TBD | |
| Alternative EGFR Inhibitor (e.g., Erlotinib) | Varies | Varies | Varies |
TBD: To be determined through future in silico or experimental studies.
Experimental Protocols: Molecular Docking
The following protocol outlines a generalized procedure for performing molecular docking studies to predict the binding affinity of a ligand (e.g., this compound) to a protein target (e.g., EGFR).
Objective: To predict the binding mode and affinity of a small molecule ligand to a protein target using computational methods.
Materials:
-
3D structure of the target protein (e.g., from the Protein Data Bank, PDB ID: 2J5F for EGFR tyrosine kinase).
-
3D structure of the ligand (e.g., generated from its 2D structure using software like ChemDraw and a server like PRODRG).
-
Molecular docking software (e.g., AutoDock).
-
Visualization software (e.g., PyMOL, Chimera).
Procedure:
-
Protein Preparation:
-
Download the PDB file of the target protein.
-
Remove any existing ligands, water molecules, and co-factors from the PDB file.
-
Add polar hydrogens and assign Kollman charges to the protein.
-
Define the grid box, which specifies the region of the protein where the docking will be performed, typically centered on the active site.
-
-
Ligand Preparation:
-
Draw the 2D structure of the ligand.
-
Convert the 2D structure to a 3D structure.
-
Minimize the energy of the 3D structure.
-
Assign Gasteiger charges and define the rotatable bonds of the ligand.
-
-
Molecular Docking:
-
Run the docking simulation using the prepared protein and ligand files. The software will explore different conformations and orientations of the ligand within the defined grid box.
-
The docking algorithm will calculate the binding energy for each pose, with lower energies indicating more favorable binding.
-
-
Analysis of Results:
-
Analyze the docking results to identify the pose with the lowest binding energy.
-
Visualize the predicted binding mode of the ligand in the active site of the protein.
-
Identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein.
-
Visualizing the Path to Target Confirmation
To experimentally confirm the molecular target of a bioactive compound like this compound, a structured workflow is essential. The following diagrams illustrate a conceptual workflow for target identification and a hypothetical signaling pathway that could be affected by this compound, based on the potential targeting of EGFR.
Caption: A conceptual workflow for the experimental identification of the molecular target of a bioactive compound.
Caption: A simplified diagram of the hypothetical inhibition of the EGFR signaling pathway by this compound.
Conclusion and Future Directions
While the direct molecular target of this compound is yet to be experimentally validated, in silico studies on related compounds from Rubia cordifolia suggest that EGFR is a plausible candidate. The comparative framework and experimental protocols provided in this guide are intended to serve as a resource for researchers aiming to definitively identify the molecular target of this compound and elucidate its mechanism of action. Future studies employing techniques such as affinity chromatography coupled with mass spectrometry are crucial to confirm these computational predictions and pave the way for the rational development of this compound as a potential therapeutic agent.
References
comparing the efficacy of Rubicordifolin from different Rubia species
For researchers, scientists, and drug development professionals, understanding the nuanced differences in bioactive compounds from closely related plant species is critical for targeted therapeutic development. This guide provides a comparative analysis of Rubicordifolin, a notable cytotoxic agent, with a primary focus on its well-documented efficacy from Rubia cordifolia. Due to a lack of available data on this compound from other Rubia species, this document will also draw comparisons with other prominent bioactive compounds within the Rubia genus.
The genus Rubia, commonly known as madder, encompasses several species, with Rubia cordifolia (Indian Madder) and Rubia tinctorum (Common Madder) being the most recognized. While both have been used in traditional medicine and as sources of natural dyes, their phytochemical profiles, and consequently their pharmacological activities, exhibit significant variations. This compound, a naphthohydroquinone dimer, has been isolated from Rubia cordifolia and has demonstrated notable cytotoxic and antitumor properties.
Phytochemical Distinction Across Rubia Species
A key differentiator between Rubia species lies in their predominant anthraquinone (B42736) content. Rubia tinctorum is characterized by a high concentration of alizarin (B75676) and its glycoside, ruberythric acid. In contrast, Rubia cordifolia is rich in purpurin, munjistin, and pseudopurpurin. This distinction is crucial as the therapeutic effects of the plant extracts are largely attributed to these compounds. While this compound is a recognized constituent of R. cordifolia, its presence and bioactivity in R. tinctorum and other species are not well-documented in current scientific literature.
Efficacy of this compound from Rubia cordifolia
This compound isolated from Rubia cordifolia has been the subject of research for its potential as an anticancer agent. Studies have highlighted its cytotoxic effects, and it has been shown to inhibit the growth of sarcoma ascites in mice. The dichloromethane (B109758) fraction of Rubia cordifolia extract, which contains compounds like this compound, has demonstrated potent inhibition of human leukaemia and histiocytic lymphoma cell lines.[1]
While specific quantitative data for pure this compound is limited in readily available literature, studies on the extracts of Rubia cordifolia provide insights into its potential efficacy. For instance, various extracts of R. cordifolia have shown significant cytotoxic activity against a range of cancer cell lines.
Comparative Bioactivity of Major Compounds in Rubia Species
To provide a broader context, the following table summarizes the primary bioactive compounds and their known efficacies from Rubia cordifolia and Rubia tinctorum.
| Compound | Predominant Species | Known Bioactivity |
| This compound | Rubia cordifolia | Cytotoxic, Antitumor |
| Purpurin | Rubia cordifolia | Anticancer, Anti-inflammatory |
| Munjistin | Rubia cordifolia | Anticancer, Antioxidant |
| Alizarin | Rubia tinctorum | Weakly mutagenic, Genotoxic |
| Ruberythric Acid | Rubia tinctorum | Precursor to Alizarin |
It is important to note that while Rubia tinctorum has been used traditionally, some of its constituent anthranoids have been found to be genotoxic and carcinogenic, leading to restrictions on their use in some regions.[2]
Experimental Protocols
Isolation of Bioactive Compounds from Rubia cordifolia
A general protocol for the extraction and isolation of compounds like this compound involves solvent extraction followed by chromatographic separation.
1. Preparation of Plant Material:
-
The roots of Rubia cordifolia are washed, dried in the shade, and coarsely powdered.
2. Extraction:
-
The powdered root material is subjected to successive extraction with solvents of increasing polarity, typically starting with a non-polar solvent like petroleum ether, followed by a solvent of intermediate polarity like dichloromethane or chloroform, and finally a polar solvent such as methanol (B129727) or ethanol. The extraction can be performed using a Soxhlet apparatus for exhaustive extraction.[3]
3. Fractionation and Isolation:
-
The crude extracts are concentrated under reduced pressure.
-
The extract showing the most promising bioactivity (e.g., the dichloromethane extract for anticancer activity) is then subjected to column chromatography over silica (B1680970) gel.
-
The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions with similar TLC profiles are pooled, and the process is repeated with further chromatographic techniques (e.g., preparative TLC, HPLC) to isolate pure compounds like this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability and the cytotoxic effects of a compound.
1. Cell Culture:
-
Human cancer cell lines (e.g., HeLa, HepG2, HL-60) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[1][4]
2. Treatment:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound (e.g., this compound) dissolved in a suitable solvent (like DMSO) and incubated for a specific period (e.g., 24, 48, or 72 hours). A vehicle control (solvent only) and a positive control (a known cytotoxic drug) are included.
3. MTT Addition and Incubation:
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).
-
The plates are incubated for another 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.
4. Formazan Solubilization and Absorbance Measurement:
-
The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm).
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Visualizing Experimental and Logical Frameworks
To further elucidate the processes involved in this comparative analysis, the following diagrams are provided.
References
Unveiling the Molecular Machinery: A Comparative Guide to Validating Rubicordifolin's Mechanism of Action Using CRISPR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the mechanism of action of Rubicordifolin, a cytotoxic natural product isolated from Rubia cordifolia.[1] We focus on the application of CRISPR-Cas9 gene-editing technology as a primary validation tool and compare it with alternative pharmacological and molecular biology techniques. While the specific molecular targets of this compound are still under active investigation, evidence from related compounds found in Rubia cordifolia suggests a potential role in the modulation of key cancer-related signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways. This guide will use these pathways as a hypothetical framework to illustrate the validation process.
Comparing Validation Methodologies: CRISPR vs. Alternatives
The validation of a drug's mechanism of action is a critical step in the development pipeline. CRISPR-Cas9 technology offers a precise and powerful method for target validation by directly assessing the effect of a specific gene knockout on the drug's efficacy. The following table compares the CRISPR-based approach with other common validation methods.
| Feature | CRISPR-Cas9 Knockout | RNA Interference (RNAi) | Small Molecule Inhibitors |
| Principle | Permanent gene knockout at the genomic level. | Transient knockdown of mRNA, leading to reduced protein expression. | Direct inhibition of protein function, often at the active site. |
| Specificity | High, with potential for off-target effects that can be mitigated by careful guide RNA design. | Can have significant off-target effects due to partial sequence homology. | Specificity varies widely; many inhibitors have off-target activities. |
| Duration of Effect | Permanent and heritable in the cell line. | Transient, requiring continuous presence of siRNA/shRNA. | Reversible upon removal of the inhibitor. |
| Application | Ideal for definitively linking a gene to a drug's mechanism of action. | Useful for rapid screening and initial target identification. | Essential for validating druggability and studying enzymatic function. |
| Limitations | Can be lethal if the target gene is essential for cell survival. The process of generating a stable knockout line can be time-consuming. | Incomplete knockdown can lead to ambiguous results. | Off-target effects can confound data interpretation. May not be available for all targets. |
Hypothetical Validation of this compound's Action on the PI3K/Akt Pathway using CRISPR
Based on the activity of other compounds from Rubia cordifolia, we hypothesize that this compound exerts its cytotoxic effects through the inhibition of the PI3K/Akt signaling pathway. To validate this, we can use CRISPR-Cas9 to knock out a key component of this pathway, for example, AKT1.
Experimental Workflow for CRISPR-Based Validation
Caption: CRISPR-Cas9 experimental workflow for validating this compound's target.
Predicted Outcomes and Data Interpretation
The following table summarizes the expected quantitative data from experiments comparing the effects of this compound on wild-type (WT) and AKT1 knockout (KO) cancer cells.
| Cell Line | Treatment | IC50 of this compound (µM) | p-Akt (Ser473) Expression (Fold Change vs. Untreated WT) | Cleaved Caspase-3 Expression (Fold Change vs. Untreated WT) |
| Wild-Type | Vehicle | - | 1.0 | 1.0 |
| This compound (10 µM) | 15.2 | 0.2 | 4.5 | |
| AKT1-KO | Vehicle | - | Not Detectable | 1.2 |
| This compound (10 µM) | >100 | Not Detectable | 1.5 |
A significant increase in the IC50 value of this compound in the AKT1-KO cells compared to the wild-type cells would strongly suggest that AKT1 is a critical target for its cytotoxic activity. Furthermore, the abrogation of downstream signaling (p-Akt) and reduced apoptosis (cleaved caspase-3) in the KO cells upon treatment would provide further evidence.
Experimental Protocols
Detailed Methodology for CRISPR-Cas9 Mediated Knockout of AKT1
-
sgRNA Design and Cloning:
-
Design at least three single guide RNAs (sgRNAs) targeting a conserved early exon of the AKT1 gene using a publicly available design tool (e.g., Benchling, CRISPOR).
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed oligos into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., lentiCRISPRv2).
-
-
Lentivirus Production and Transduction:
-
Co-transfect HEK293T cells with the sgRNA-containing lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Harvest the virus-containing supernatant 48 and 72 hours post-transfection.
-
Transduce the target cancer cell line (e.g., HeLa) with the lentiviral particles in the presence of polybrene.
-
-
Selection and Clonal Isolation:
-
Select transduced cells using the appropriate antibiotic (e.g., puromycin) for 3-5 days.
-
Perform limiting dilution or use fluorescence-activated cell sorting (FACS) to isolate single cells into 96-well plates.
-
Expand the resulting monoclonal populations.
-
-
Knockout Validation:
-
Genomic Level: Extract genomic DNA from the expanded clones. PCR amplify the region of the AKT1 gene targeted by the sgRNA. Use Sanger sequencing or a T7 Endonuclease I assay to screen for insertions or deletions (indels).
-
Protein Level: Perform Western blot analysis on cell lysates from validated clones to confirm the absence of AKT1 protein expression.
-
Quantitative Western Blot Analysis of Pathway Modulation
-
Cell Lysis and Protein Quantification:
-
Treat wild-type and AKT1-KO cells with this compound or vehicle for the desired time.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20 µg) from each sample onto a polyacrylamide gel.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, cleaved caspase-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Quantification:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target proteins to the loading control. Calculate the fold change relative to the untreated wild-type control.[2][3][4]
-
Visualizing the Signaling Pathway and Comparative Logic
The following diagrams illustrate the hypothesized signaling pathway and the logical framework for comparing the validation methods.
References
A Comparative Analysis of Rubicordifolin and Its Congeners: Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Rubicordifolin, a natural product isolated from the roots of Rubia cordifolia, has garnered significant interest within the scientific community for its cytotoxic properties.[1] This guide provides a comparative overview of the biological activities of this compound and related naturally occurring compounds from Rubia cordifolia. While the synthesis of this compound has been achieved, a comprehensive body of research directly comparing its biological activity with a wide array of its synthetic derivatives is not yet available in the public domain. Therefore, this guide will focus on the known quantitative data for this compound's natural analogs and extracts from its source plant, offering a baseline for future research and development of synthetic derivatives.
Comparative Biological Activity Data
The following tables summarize the available quantitative data for the cytotoxic, anti-inflammatory, and antioxidant activities of compounds and extracts derived from Rubia cordifolia. This data provides a valuable reference for comparing the potency of these natural products.
Table 1: Comparative Cytotoxicity of Rubia cordifolia Extracts and Constituents
| Compound/Extract | Cell Line | IC50 Value | Reference |
| Methanolic Extract | HL-60 (Human promyelocytic leukemia) | 8.57 µg/mL | [2](--INVALID-LINK--) |
| Pet-ether Fraction | HL-60 (Human promyelocytic leukemia) | 10.51 µg/mL | [2](--INVALID-LINK--) |
| Dichloromethane Fraction | HL-60 (Human promyelocytic leukemia) | 16.72 µg/mL | [2](--INVALID-LINK--) |
| Methanolic Extract | U-937 (Human histiocytic lymphoma) | 27.33 µg/mL | [2](--INVALID-LINK--) |
| Pet-ether Fraction | U-937 (Human histiocytic lymphoma) | 35.44 µg/mL | (--INVALID-LINK--) |
| Dichloromethane Fraction | U-937 (Human histiocytic lymphoma) | 41.59 µg/mL | (--INVALID-LINK--) |
| Aqueous Extract | MDA-MB-231 (Human breast adenocarcinoma) | 44 µg/mL | (--INVALID-LINK--) |
| Methanolic Extract | MCF-7 (Human breast adenocarcinoma) | 400 µg/mL | (--INVALID-LINK--) |
| Rubioncolin C | HCT116 (Human colorectal carcinoma) | 1.14 - 9.93 µM | (--INVALID-LINK--) |
| Rubioncolin C | HepG2 (Human hepatocellular carcinoma) | 1.14 - 9.93 µM | (--INVALID-LINK--) |
Table 2: Comparative Anti-inflammatory Activity of Rubia cordifolia Constituents
| Compound | Assay | IC50 Value | Reference |
| Enantiomer 1a | Nitric Oxide (NO) Production Inhibition (LPS-induced RAW264.7 cells) | 41.9 µM | (--INVALID-LINK--) |
| Enantiomer 3b | Nitric Oxide (NO) Production Inhibition (LPS-induced RAW264.7 cells) | 26.2 µM | (--INVALID-LINK--) |
| Rubioncolin C | NF-κB Inhibitory Activity | 2.97 µM | (--INVALID-LINK--) |
Table 3: Comparative Antioxidant Activity of Rubia cordifolia Extracts
| Extract | Assay | IC50 Value | Reference |
| Alcoholic Extract of Leaves | Superoxide Radical Scavenging | 23 µg/mL | (--INVALID-LINK--) |
| Aqueous Extract of Leaves | Superoxide Radical Scavenging | 131 - 841 µg/mL | (--INVALID-LINK--) |
| Aqueous Extract of Leaves | Hydrogen Peroxide Scavenging | 67 µg/mL | (--INVALID-LINK--) |
| Ethanolic Extract of Root | DPPH Radical Scavenging | 23.88 - 65.23 µg/mL | (--INVALID-LINK--) |
Key Signaling Pathways
Several signaling pathways have been identified as targets for the bioactive compounds found in Rubia cordifolia. Understanding these pathways is crucial for elucidating the mechanism of action and for the rational design of synthetic derivatives.
Figure 1: Inhibition of the NF-κB signaling pathway by Rubioncolin C.
Figure 2: Inhibition of the Akt/mTOR/P70S6K signaling pathway by Rubioncolin C.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow:
Figure 3: General workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, derivatives, or extracts) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Workflow:
Figure 4: General workflow for the in vitro nitric oxide inhibition assay.
Detailed Steps:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Plating: Seed the cells into 96-well plates at a suitable density and allow them to attach.
-
Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response.
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Absorbance Reading: After a short incubation period at room temperature, measure the absorbance at 540 nm.
-
Calculation: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only control. Calculate the IC50 value.
Antioxidant Assay (DPPH Radical Scavenging)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.
Workflow:
Figure 5: General workflow for the DPPH radical scavenging assay.
Detailed Steps:
-
Reagent Preparation: Prepare a fresh solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Sample Preparation: Dissolve the test compounds in a suitable solvent (e.g., methanol or DMSO) to create a stock solution, and then prepare a series of dilutions.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of each sample dilution to a fixed volume of the DPPH solution. A control containing only the solvent and DPPH solution should be included.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for about 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
Conclusion and Future Directions
The available data indicates that compounds isolated from Rubia cordifolia, such as this compound and Rubioncolin C, exhibit promising cytotoxic and anti-inflammatory activities. The provided experimental protocols offer a standardized approach for the evaluation of these and other potential drug candidates. A significant opportunity exists for future research to focus on the synthesis of a library of this compound derivatives and to conduct comprehensive comparative studies to elucidate structure-activity relationships. Such investigations will be instrumental in optimizing the therapeutic potential of this fascinating class of natural products.
References
- 1. Biomimetic synthesis and structure elucidation of this compound, a cytotoxic natural product from Rubia cordifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Flavonoid‐Cinnamic Acid Amide Hybrids with Distinct Activity against Neurodegeneration in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Cytotoxic Effects: A Comparative Analysis of Rubia cordifolia Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of compounds derived from Rubia cordifolia, a plant with a long history in traditional medicine, against various cancer cell lines. While direct, extensive research on the specific compound Rubicordifolin is limited, this document synthesizes available data on potent extracts and other bioactive molecules isolated from Rubia cordifolia, comparing their performance with established chemotherapeutic agents.
Comparative Cytotoxic Effects: Rubia cordifolia Derivatives vs. Standard Chemotherapeutics
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. The data presented below, collated from multiple studies, compares the IC50 values of various Rubia cordifolia extracts and the widely used chemotherapeutic drug, Doxorubicin, across different human cancer cell lines.
| Compound/Extract | Cell Line | IC50 Value | Reference Compound | Cell Line | IC50 Value |
| Methanolic Extract of R. cordifolia | MCF-7 (Breast) | 400 µg/mL[1] | Doxorubicin | BT-20 (Breast) | 320 nM (~0.18 µg/mL)[2][3] |
| Methanolic Extract of R. cordifolia | HEp-2 (Laryngeal) | Optimal dose for apoptosis: 30 mg/ml[4] | Doxorubicin | MCF-7 (Breast) | Not explicitly found for direct comparison |
| Mollugin (from R. cordifolia) | NPC (Nasopharyngeal) | Inhibited proliferation and induced apoptosis[5] | Doxorubicin | T47-D (Breast) | Dose-dependent cytotoxicity |
Note: Direct comparison is challenging due to variations in experimental conditions, cell lines, and the use of extracts versus isolated compounds. The data highlights the need for standardized testing of isolated compounds from Rubia cordifolia.
Signaling Pathways in Rubia cordifolia Induced Cytotoxicity
Research into the molecular mechanisms of Rubia cordifolia's anticancer effects suggests the induction of apoptosis (programmed cell death) through the modulation of key signaling pathways. One of the active compounds, mollugin, has been shown to inhibit the PI3K/AKT/mTOR pathway, a critical regulator of cell survival and proliferation in many cancers.
Caption: Mollugin from R. cordifolia may induce apoptosis by inhibiting the PI3K/AKT/mTOR pathway.
Experimental Protocols
Accurate and reproducible assessment of cytotoxicity is fundamental to anticancer drug screening. The following sections detail the standard methodologies used in the cited studies.
The general procedure for evaluating the cytotoxic effects of a compound on a cancer cell line involves cell culture, treatment with the compound, and assessment of cell viability.
Caption: Standard workflow for determining the cytotoxic effects of a test compound on cancer cells.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Culture human cancer cells (e.g., MCF-7, HEp-2) in a 96-well plate at a density of approximately 1 × 10^4 cells/well.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., Rubia cordifolia extract) in a suitable solvent like DMSO.
-
Treat the cells with various concentrations of the test compound. Include a vehicle control (solvent only) and a positive control (e.g., Doxorubicin).
-
Incubate the cells for a predetermined period, typically 24 to 72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, remove the medium and add 20-50 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well.
-
Incubate the plate for 1.5 to 4 hours at 37°C, allowing metabolically active cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
After incubation with MTT, carefully remove the MTT solution.
-
Add 100-150 µL of a solubilizing agent, such as DMSO or an SDS-HCl solution, to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of the samples using a microplate reader at a wavelength of 490-590 nm.
-
A reference wavelength of around 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value. concentration to generate a dose-response curve and determine the IC50 value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Evaluation of the Cytotoxicity of Doxorubicin in BT-20 Triple-Negative Breast Carcinoma Monolayer and Spheroid Cultures | MDPI [mdpi.com]
- 3. Comparative Evaluation of the Cytotoxicity of Doxorubicin in BT-20 Triple-Negative Breast Carcinoma Monolayer and Spheroid Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis by methanolic extract of Rubia cordifolia Linn in HEp-2 cell line is mediated by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of active components and molecular mechanism of action of Rubia cordifolia L. in the treatment of nasopharyngeal carcinoma based on network pharmacology and experimental verification - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of Rubicordifolin with Other Drugs: A Review of Current Research
For researchers, scientists, and drug development professionals, understanding the synergistic potential of natural compounds with existing therapeutic agents is a critical area of investigation. This guide aims to provide a comprehensive overview of the current scientific literature regarding the synergistic effects of Rubicordifolin, a compound isolated from Rubia cordifolia, when used in combination with other drugs. However, a thorough review of published studies indicates a significant gap in this specific area of research.
While Rubia cordifolia and its extracts have been the subject of numerous studies for their potential therapeutic benefits, including anticancer properties, there is a notable absence of research specifically investigating the synergistic effects of this compound when combined with other drugs. The existing body of scientific literature primarily focuses on the standalone cytotoxic and anti-proliferative effects of Rubia cordifolia extracts and its isolated constituents.
Current State of Research on Rubia cordifolia and its Compounds
Rubia cordifolia, commonly known as Indian Madder, has a long history of use in traditional medicine.[1][2] Modern scientific investigations have identified several bioactive compounds within the plant, including anthraquinones and cyclic hexapeptides, which are believed to be responsible for its pharmacological activities.[3][4][5]
Research has demonstrated that extracts from Rubia cordifolia exhibit cytotoxic effects against various cancer cell lines. These studies provide valuable insights into the potential of these compounds as standalone anticancer agents. The proposed mechanisms of action often involve the inhibition of DNA synthesis and interference with cancer cell signaling pathways.
However, the crucial step of evaluating how these compounds interact with established chemotherapeutic agents to produce synergistic, additive, or antagonistic effects has not been documented in the available scientific literature.
The Unexplored Potential of Synergy
The combination of natural compounds with conventional drugs is a promising strategy in cancer therapy. Synergistic interactions can lead to enhanced efficacy, reduced drug dosages, and potentially minimized side effects. The lack of studies on this compound's synergistic potential represents a significant and unexplored area for future research.
Future Research Directions
To address this knowledge gap, future studies should be designed to:
-
Investigate the in vitro synergistic effects of this compound in combination with a panel of standard chemotherapeutic drugs (e.g., doxorubicin, cisplatin, paclitaxel) against various cancer cell lines.
-
Elucidate the molecular mechanisms underlying any observed synergistic interactions, including the impact on key signaling pathways.
-
Conduct in vivo studies using animal models to validate the efficacy and safety of promising drug combinations.
Conclusion
At present, there is no available experimental data to support a comparison guide on the synergistic effects of this compound with other drugs. The scientific community has focused on the standalone properties of Rubia cordifolia and its derivatives. The exploration of this compound in combination therapies remains a promising but currently uninvestigated field. Researchers are encouraged to pursue studies in this area to unlock the full therapeutic potential of this natural compound.
Note: Due to the absence of specific data on the synergistic effects of this compound, the requested data tables, experimental protocols, and signaling pathway diagrams could not be generated.
References
- 1. A comprehensive review of Rubia cordifolia L.: Traditional uses, phytochemistry, pharmacological activities, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. Anticancer constituents from the roots of Rubia cordifolia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jptcp.com [jptcp.com]
- 5. Publication : USDA ARS [ars.usda.gov]
Safety Operating Guide
Essential Disposal Protocol for Rubicordifolin
Rubicordifolin, a natural product isolated from the roots of Rubia cordifolia, has demonstrated significant cytotoxic activity in vitro against various cancer cell lines.[2][3] Studies have shown its efficacy against human nasopharynx carcinomas and lymphocytic leukemia cells, establishing its potential as a hazardous substance that requires specialized handling and disposal procedures to ensure laboratory and environmental safety.
Quantitative Data: this compound Properties
The following table summarizes key quantitative data for this compound.
| Property | Data |
| IUPAC Name | Methyl 5-hydroxy-2-[(2R,3aR,4R)-7-hydroxy-4-(2-hydroxypropan-2-yl)-2-methyl-6-oxo-2,3,3a,6-tetrahydro-4H-benzo[h]pyrano[3,4,5-de]benzopyran-2-yl]naphtho[1,2-b]furan-4-carboxylate |
| CAS Number | 849699-55-4 |
| Chemical Formula | C₃₃H₂₈O₉ |
| Molar Mass | 568.578 g·mol⁻¹ |
| Appearance | Solid (Specific color not detailed in provided results) |
| Known Biological Activity | Cytotoxic against various cancer cell lines |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the essential steps for the safe disposal of this compound and associated waste materials in a laboratory setting. These procedures are based on general guidelines for handling cytotoxic and hazardous research chemicals.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound, including a lab coat, safety goggles, and two pairs of chemotherapy-grade nitrile gloves.
-
Work within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Dispose of unused or expired pure this compound, as well as any materials grossly contaminated with it (e.g., weighing papers, spatulas, contaminated PPE), into a designated, puncture-proof, and clearly labeled cytotoxic waste container. This container should have a secure lid and be colored and marked according to institutional and regulatory standards, typically yellow with a purple lid or red.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, glass pipettes, vials) contaminated with this compound must be disposed of in a designated cytotoxic sharps container. These containers are puncture-proof and appropriately labeled for cytotoxic waste.
-
3. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and "Cytotoxic".
-
The label must include:
-
The full chemical name: "this compound".
-
The approximate concentration and quantity of the waste.
-
The date when waste was first added to the container (accumulation start date).
-
The name of the principal investigator and the laboratory location.
-
4. Storage of Waste:
-
Store sealed cytotoxic waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated and has secondary containment to manage potential spills.
-
Do not allow waste to accumulate in the laboratory. Adhere to institutional limits on the volume of hazardous waste stored in a lab.
5. Final Disposal:
-
Cytotoxic waste cannot be disposed of in regular trash or down the drain.
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Ensure all required documentation, such as a hazardous waste manifest, is completed accurately.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of cytotoxic this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Rubicordifolin
For Immediate Reference: Key Safety and Logistical Information for Rubicordifolin
This guide provides essential, actionable information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your experiments. Below, you will find detailed operational and disposal plans, including personal protective equipment (PPE) requirements, storage conditions, and emergency procedures.
Personal Protective Equipment (PPE) and Engineering Controls
Due to its cytotoxic properties, handling this compound requires stringent safety measures to prevent exposure. The following PPE and engineering controls are mandatory:
-
Engineering Controls: All work with solid this compound and its solutions should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation risk.
-
Gloves: Wear two pairs of nitrile gloves, changing the outer pair every 30 minutes or immediately upon contamination.
-
Eye Protection: Chemical safety goggles and a face shield are required to protect against splashes.
-
Lab Coat: A disposable, solid-front lab coat with tight-fitting cuffs is mandatory.
-
Respiratory Protection: For operations with a high potential for aerosolization, a properly fitted N95 or higher-rated respirator is recommended.
Operational Plans: From Receipt to Disposal
A systematic approach to handling this compound is crucial. The following workflow outlines the key steps:
Step-by-Step Handling Procedures
-
Receiving and Unpacking: Upon receipt, inspect the package for any signs of damage. If the container is compromised, do not open it and consult your institution's safety officer. Unpack in a designated area, preferably within a fume hood.
-
Donning PPE: Before handling the primary container, put on all required PPE as listed above.
-
Preparing the Work Area: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, plastic-backed paper.
-
Weighing: If working with the solid form, carefully weigh the required amount in the fume hood. Use anti-static weigh paper or a dedicated weighing vessel.
-
Solubilization: Dissolve this compound in an appropriate solvent, such as DMSO or dimethyl formamide, within the fume hood.[1]
-
Experimentation: Conduct all experimental procedures involving this compound within the fume hood.
-
Decontamination: After use, decontaminate all surfaces and equipment with a suitable agent (e.g., 70% ethanol (B145695) followed by a surface cleaner).
-
Waste Segregation and Disposal: Dispose of all contaminated materials, including pipette tips, tubes, gloves, and absorbent paper, in a designated hazardous waste container. Liquid waste containing this compound should be collected in a separate, clearly labeled hazardous waste bottle. Follow all institutional and local regulations for hazardous waste disposal.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (outer gloves, face shield, lab coat, inner gloves, goggles).
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Storage and Stability
Proper storage is essential to maintain the stability and efficacy of this compound.
| Form | Storage Temperature | Duration | Special Instructions |
| Powder | -20°C | 3 years | Store in a tightly sealed container in a dry place. |
| Solvent | -80°C | 6 months | Avoid repeated freeze-thaw cycles. |
Data sourced from ScreenLib product information.[1]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Quantitative Data: In Vitro Cytotoxicity of this compound
This compound has demonstrated cytotoxic activity against various cancer cell lines.[2] The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values.
| Cell Line | Cell Type | IC₅₀ (µg/mL) |
| Chinese Hamster Lung Fibroblasts | Fibroblast | 4.7 |
| Human Nasopharynx Carcinomas | Carcinoma | 2.9 |
| Lymphocytic Leukemia Cells | Leukemia | 1.2 |
Data from in vitro studies.[2]
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a general framework for determining the cytotoxic effects of this compound on a selected cancer cell line.
Materials:
-
This compound
-
Selected cancer cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: a. Culture the selected cancer cell line to ~80% confluency. b. Trypsinize the cells, centrifuge, and resuspend in fresh complete medium. c. Count the cells and adjust the density to 1 x 10⁵ cells/mL. d. Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate. e. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Create a serial dilution of this compound in complete culture medium to achieve the desired final concentrations. c. After 24 hours of incubation, carefully remove the medium from the wells. d. Add 100 µL of the various concentrations of this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control. e. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After the incubation period, add 20 µL of MTT solution to each well. b. Incubate for 4 hours at 37°C. c. Carefully remove the medium containing MTT. d. Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. e. Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the control wells. c. Plot the percentage of cell viability against the this compound concentration and determine the IC₅₀ value.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
